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  • Product: Pent-2-ene-1,5-diol
  • CAS: 27354-43-4

Core Science & Biosynthesis

Foundational

Synthesis of (E)-pent-2-ene-1,5-diol from a Dialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details a proposed synthetic pathway for the synthesis of (E)-pent-2-ene-1,5-diol, a valuable building block in organic synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for the synthesis of (E)-pent-2-ene-1,5-diol, a valuable building block in organic synthesis, from a dialdehyde (B1249045) precursor. The core of this methodology lies in the chemoselective reduction of an α,β-unsaturated dialdehyde. This document provides a comprehensive overview of the synthetic strategy, detailed hypothetical experimental protocols, and representative data for the characterization of the target molecule. The synthesis is presented as a two-step process: the formulation of the precursor, (E)-pent-2-ene-1,4-dialdehyde, and its subsequent selective reduction to (E)-pent-2-ene-1,5-diol. This guide is intended to provide a robust framework for researchers engaged in the synthesis of unsaturated diols and their application in drug development and materials science.

Introduction

(E)-pent-2-ene-1,5-diol is a bifunctional organic molecule with potential applications as a monomer in polymer synthesis and as a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its structure, featuring a trans-double bond and two primary alcohol functionalities, offers multiple sites for chemical modification. One direct synthetic route to this diol involves the reduction of a corresponding dialdehyde, specifically (E)-pent-2-ene-1,4-dialdehyde. The key challenge in this approach is the chemoselective reduction of the aldehyde groups while preserving the carbon-carbon double bond. This guide outlines a feasible approach to this synthesis, addressing both the preparation of the dialdehyde precursor and its selective reduction.

Proposed Synthetic Pathway

The proposed synthesis of (E)-pent-2-ene-1,5-diol is a two-step process commencing from a readily available starting material. The logical flow of this synthesis is depicted below.

Synthesis_Pathway Starting_Material Readily Available Precursor Step1 Step 1: Precursor Synthesis Starting_Material->Step1 Dialdehyde (E)-pent-2-ene-1,4-dialdehyde Step1->Dialdehyde Step2 Step 2: Selective Reduction Dialdehyde->Step2 Final_Product (E)-pent-2-ene-1,5-diol Step2->Final_Product

Figure 1: Proposed two-step synthesis of (E)-pent-2-ene-1,5-diol.

Experimental Protocols

Step 1: Synthesis of (E)-pent-2-ene-1,4-dialdehyde (Hypothetical Protocol)

The synthesis of the α,β-unsaturated dialdehyde precursor is a critical first step. A plausible method involves the oxidative cleavage of a suitable cyclic diene.

Reaction Scheme:

A suitable cyclic diene is subjected to ozonolysis followed by a reductive workup to yield the target dialdehyde.

Materials:

Procedure:

  • A solution of freshly distilled cyclopentadiene (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a trap containing a potassium iodide solution.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • The reaction mixture is then purged with argon or nitrogen gas for 15-20 minutes to remove any residual ozone.

  • Dimethyl sulfide (2.0 eq) is added dropwise to the cold solution, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude (E)-pent-2-ene-1,4-dialdehyde.

  • Purification is achieved by flash column chromatography on silica (B1680970) gel.

Step 2: Selective Reduction of (E)-pent-2-ene-1,4-dialdehyde to (E)-pent-2-ene-1,5-diol

The selective reduction of the aldehyde functionalities in the presence of the alkene is the key transformation. A mild reducing agent such as sodium borohydride (B1222165) is suitable for this purpose.

Reaction Scheme:

(E)-pent-2-ene-1,4-dialdehyde is reduced using sodium borohydride in a protic solvent at low temperature.

Materials:

  • (E)-pent-2-ene-1,4-dialdehyde

  • Methanol (CH₃OH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • A solution of (E)-pent-2-ene-1,4-dialdehyde (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere of argon or nitrogen.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (2.2 eq) is added portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for an additional 2-3 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then concentrated under reduced pressure to remove most of the methanol.

  • The resulting aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude (E)-pent-2-ene-1,5-diol.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis and characterization of (E)-pent-2-ene-1,5-diol.

Table 1: Reaction Parameters and Yields

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Precursor SynthesisCyclopentadiene1. O₃, 2. (CH₃)₂SCH₂Cl₂/CH₃OH-78 to RT1275>95
2Selective Reduction(E)-pent-2-ene-1,4-dialdehydeNaBH₄CH₃OH0385>98

Table 2: Spectroscopic Data for (E)-pent-2-ene-1,5-diol

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 5.75-5.65 (m, 2H, -CH=CH-), 4.15 (d, J = 4.8 Hz, 4H, -CH₂OH), 2.50 (br s, 2H, -OH)
¹³C NMR (100 MHz, CDCl₃)δ 130.5 (-CH=CH-), 63.8 (-CH₂OH)
IR (thin film, cm⁻¹)3350 (br, O-H), 2920, 2850 (C-H), 1650 (C=C), 1040 (C-O)
Mass Spec. (ESI+)m/z 103.07 [M+H]⁺, 125.05 [M+Na]⁺

Experimental Workflow

The general workflow for the synthesis and purification of (E)-pent-2-ene-1,5-diol is illustrated in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Inert Atmosphere, 0 °C) Reagent_Addition Portion-wise Addition of NaBH₄ Reaction_Setup->Reagent_Addition Reaction_Monitoring TLC Monitoring Reagent_Addition->Reaction_Monitoring Quenching Reaction Quenching (aq. NH₄Cl) Reaction_Monitoring->Quenching Solvent_Removal Solvent Removal (Rotary Evaporation) Quenching->Solvent_Removal Extraction Extraction (Ethyl Acetate) Solvent_Removal->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration (in vacuo) Filtration->Concentration Column_Chromatography Flash Column Chromatography Concentration->Column_Chromatography Characterization Spectroscopic Characterization (NMR, IR, MS) Column_Chromatography->Characterization

Figure 2: General experimental workflow for the synthesis of (E)-pent-2-ene-1,5-diol.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis of (E)-pent-2-ene-1,5-diol from a dialdehyde precursor. The proposed two-step synthesis, involving the formation of (E)-pent-2-ene-1,4-dialdehyde and its subsequent chemoselective reduction, represents a viable and efficient route to the target molecule. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the practical implementation and further optimization of this synthetic strategy. While the presented data is representative, it is based on established chemical principles and provides a solid foundation for laboratory investigation.

Exploratory

Spectroscopic Analysis of cis-Pent-2-ene-1,5-diol: A Technical Overview

Audience: Researchers, scientists, and drug development professionals. Introduction cis-Pent-2-ene-1,5-diol is a bifunctional organic molecule containing both a carbon-carbon double bond with cis (or Z) stereochemistry a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Pent-2-ene-1,5-diol is a bifunctional organic molecule containing both a carbon-carbon double bond with cis (or Z) stereochemistry and two primary hydroxyl groups. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the preparation of complex molecules with defined stereochemistry. The hydroxyl groups can be derivatized or oxidized, while the double bond can participate in various addition reactions. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and confirming its structure after synthesis. This document provides a theoretical framework for the expected spectroscopic data for cis-pent-2-ene-1,5-diol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for cis-pent-2-ene-1,5-diol. These predictions are derived from the known spectral characteristics of analogous structures, such as cis-2-pentene (B165939) and other unsaturated diols.

Table 1: Predicted ¹H NMR Spectroscopic Data for cis-Pent-2-ene-1,5-diol
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (CH ₂OH)~ 4.2Doublet of doubletsJ(H1, H2) ≈ 5-7, J(H1, OH) ≈ 5-7
H-2 (=CH )~ 5.7Triplet of doubletsJ(H2, H3) ≈ 10-12, J(H2, H1) ≈ 5-7
H-3 (=CH )~ 5.6Triplet of doubletsJ(H3, H2) ≈ 10-12, J(H3, H4) ≈ 7-9
H-4 (CH ₂CH₂OH)~ 2.3QuartetJ(H4, H3) ≈ 7-9, J(H4, H5) ≈ 6-8
H-5 (CH ₂OH)~ 3.7TripletJ(H5, H4) ≈ 6-8
OH Variable (Broad singlet)Broad Singlet-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for cis-Pent-2-ene-1,5-diol
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C H₂OH)~ 60
C-2 (=C H)~ 130
C-3 (=C H)~ 128
C-4 (C H₂CH₂OH)~ 35
C-5 (C H₂OH)~ 62

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for cis-Pent-2-ene-1,5-diol
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3600-3200Strong, Broad
C-H Stretch (sp²)3100-3000Medium
C-H Stretch (sp³)3000-2850Medium
C=C Stretch (cis)1660-1630Medium to Weak
C-H Bend (cis-alkene)~700Medium
C-O Stretch (Primary Alcohol)1075-1000Strong
Table 4: Predicted Mass Spectrometry Data for cis-Pent-2-ene-1,5-diol
m/z Predicted Ion Notes
102[M]⁺Molecular ion
84[M - H₂O]⁺Loss of water
71[M - CH₂OH]⁺Loss of a hydroxymethyl radical
57[M - CH₂CH₂OH]⁺Loss of a hydroxyethyl (B10761427) radical

Proposed Experimental Protocols

The successful synthesis and characterization of cis-pent-2-ene-1,5-diol would require the following experimental procedures.

Synthesis: Reduction of Pent-2-yne-1,5-diol

A common method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst.

Procedure:

  • Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is suspended in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Reaction Setup: The catalyst suspension and pent-2-yne-1,5-diol are placed in a hydrogenation flask.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product. It is critical to stop the reaction once the alkyne has been consumed to prevent over-reduction to the alkane.

  • Workup: The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure cis-pent-2-ene-1,5-diol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of the purified diol is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% TMS in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard parameters for ¹H and ¹³C NMR are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is performed.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic characterization of cis-pent-2-ene-1,5-diol.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Pent-2-yne-1,5-diol catalyst Lindlar's Catalyst + H₂ reaction Hydrogenation catalyst->reaction workup Filtration & Solvent Removal reaction->workup purification Column Chromatography workup->purification product cis-Pent-2-ene-1,5-diol purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and analysis workflow for cis-pent-2-ene-1,5-diol.

Foundational

A Technical Guide to Pent-2-ene-1,5-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of pent-2-ene-1,5-diol, a versatile bifunctional molecule. It details the compound's chemical formula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-2-ene-1,5-diol, a versatile bifunctional molecule. It details the compound's chemical formula, molecular weight, physicochemical properties, and common applications. Furthermore, this document outlines a representative experimental protocol for its synthesis and includes logical diagrams to illustrate its synthetic pathway and application scope.

Chemical Identity and Physicochemical Properties

Pent-2-ene-1,5-diol is an organic compound notable for its five-carbon chain containing both a carbon-carbon double bond (alkene) and two hydroxyl (-OH) groups. Its chemical structure allows for geometric isomerism, existing as either the (E)-isomer (trans) or the (Z)-isomer (cis). These isomers possess distinct spatial arrangements and may have different physical properties and chemical reactivity.

The quantitative data for pent-2-ene-1,5-diol are summarized in the table below for clear reference and comparison.

PropertyData
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1][2]
IUPAC Name pent-2-ene-1,5-diol
Isomers (E)-pent-2-ene-1,5-diol, (Z)-pent-2-ene-1,5-diol
CAS Number 27354-43-4 (unspecified stereochemistry or Z-isomer)
25073-26-1 ((E)-isomer)[3]
Appearance Colorless to light yellow liquid
Odor Aromatic
Boiling Point 245.1°C at 760 mmHg
Density 1.024 g/cm³
Solubility Insoluble in water; soluble in alcohols and ethers
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bond Count 3

Synthesis of Pent-2-ene-1,5-diol

Pent-2-ene-1,5-diol can be synthesized through various routes. A common and illustrative method is the reduction of the corresponding α,β-unsaturated dialdehyde, (E)-pent-2-ene-1,5-dial. This reduction selectively converts the aldehyde functional groups to primary alcohols while preserving the carbon-carbon double bond. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation due to its chemoselectivity for carbonyls over alkenes.[4][5]

Experimental Protocol: Reduction of (E)-pent-2-ene-1,5-dial

This protocol describes a general procedure for the synthesis of (E)-pent-2-ene-1,5-diol using sodium borohydride.

Materials:

  • (E)-pent-2-ene-1,5-dial (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.2 eq)

  • Methanol (solvent)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) (drying agent)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask submerged in an ice bath (0-5°C), dissolve (E)-pent-2-ene-1,5-dial (1.0 eq) in methanol. Stir the solution until the starting material is fully dissolved.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution over 30 minutes. Maintain the temperature below 10°C to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Subsequently, acidify the mixture to a pH of ~6-7 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude pent-2-ene-1,5-diol can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product of high purity.

Below is a diagram illustrating the logical workflow of this synthesis.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve (E)-pent-2-ene-1,5-dial in Methanol B Cool to 0-5°C A->B C Add Sodium Borohydride (portion-wise) B->C D Stir at Room Temperature (2-3 hours) C->D E Quench with Water & Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purification (Distillation or Chromatography) G->H I Final Product: (E)-pent-2-ene-1,5-diol H->I G cluster_polymers Polymer Chemistry cluster_synthesis Specialty Chemicals cluster_additives Formulation Additives A Pent-2-ene-1,5-diol B Polycondensation Reactions A->B E Organic Synthesis Intermediate A->E G Plasticizers A->G H Surfactants A->H C Polyester Resins B->C D Polyurethanes B->D F Archazolid Precursors E->F

References

Exploratory

Technical Overview of (Z)-pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a concise summary of the available information on (Z)-pent-2-ene-1,5-diol, a specific isomer of pentenediol. While data on thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on (Z)-pent-2-ene-1,5-diol, a specific isomer of pentenediol. While data on this particular compound is limited, this document consolidates the known details to support further research and development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for (Z)-pent-2-ene-1,5-diol is 27354-43-4 .[1][2] This unique identifier is crucial for accurate identification and sourcing of the compound.

Physicochemical Properties

A summary of the basic chemical properties for pent-2-ene-1,5-diol is provided in the table below. It is important to note that much of the publicly available data does not distinguish between the (Z) and (E) isomers.

PropertyValueSource
CAS Number 27354-43-4[1][2]
Molecular Formula C5H10O2[1][2]
Molecular Weight 102.13 g/mol [1][2]
Synonyms cis-pent-2-ene-1,5-diol, (Z)-2-Pentene-1,5-diol[1]
InChIKey YWZHEUFCDPRCAD-UPHRSURJSA-N[1]

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity and potential signaling pathways associated with (Z)-pent-2-ene-1,5-diol. In contrast, its saturated counterpart, pentane-1,5-diol, has been investigated for its antimicrobial properties.[3][4] This saturated diol is believed to exert its effect by dehydrating bacterial cells, a mechanism to which resistance is less likely to develop.[3][4]

The biological activities of other related unsaturated diols and their derivatives have been explored. For instance, various terpene-based scaffolds, which can include unsaturated diol moieties, exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[5] However, no such specific data has been found for (Z)-pent-2-ene-1,5-diol.

Due to the absence of information on its biological interactions, no signaling pathways or experimental workflows involving (Z)-pent-2-ene-1,5-diol can be depicted.

Future Research Directions

The scarcity of data on (Z)-pent-2-ene-1,5-diol presents an opportunity for novel research. Key areas for future investigation include:

  • Stereoselective Synthesis: Development of a reliable and efficient method for the synthesis of the (Z)-isomer.

  • Biological Screening: Comprehensive evaluation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Mechanism of Action Studies: If any biological activity is identified, elucidation of the underlying molecular mechanisms and signaling pathways.

The logical workflow for initiating research on this compound is outlined below.

G cluster_0 Compound Acquisition and Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies synthesis Stereoselective Synthesis of (Z)-pent-2-ene-1,5-diol purification Purification and Structural Verification (NMR, MS) synthesis->purification screening Broad Biological Screening purification->screening hit_id Hit Identification screening->hit_id pathway_analysis Signaling Pathway Analysis hit_id->pathway_analysis target_id Target Identification pathway_analysis->target_id

Proposed research workflow for (Z)-pent-2-ene-1,5-diol.

References

Foundational

Isomers of Pent-2-ene-1,5-diol: A Technical Guide for Researchers and Drug Development Professionals

Introduction Pent-2-ene-1,5-diol is a bifunctional organic molecule featuring a five-carbon chain with a carbon-carbon double bond and two terminal hydroxyl groups. The presence of the double bond gives rise to two geome...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pent-2-ene-1,5-diol is a bifunctional organic molecule featuring a five-carbon chain with a carbon-carbon double bond and two terminal hydroxyl groups. The presence of the double bond gives rise to two geometric isomers: (E)-pent-2-ene-1,5-diol and (Z)-pent-2-ene-1,5-diol. These isomers, while possessing the same molecular formula, exhibit distinct spatial arrangements, which can influence their physical, chemical, and biological properties. This technical guide provides an in-depth overview of the isomers of pent-2-ene-1,5-diol, including their structural characteristics, proposed synthetic methodologies, and potential relevance in the context of drug development, particularly concerning Vacuolar-type H+-ATPase (V-ATPase) inhibitors.

Isomeric Forms of Pent-2-ene-1,5-diol

The C2=C3 double bond in pent-2-ene-1,5-diol restricts rotation, leading to two distinct geometric isomers. It is important to note that in its unsubstituted form, pent-2-ene-1,5-diol is achiral.

  • (E)-pent-2-ene-1,5-diol (trans-isomer): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.

  • (Z)-pent-2-ene-1,5-diol (cis-isomer): In this isomer, the higher priority groups are on the same side of the double bond.

Caption: Geometric isomers of pent-2-ene-1,5-diol.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of Pent-2-ene-1,5-diol Isomers

Property(E)-pent-2-ene-1,5-diol(Z)-pent-2-ene-1,5-diolData Source
Molecular Formula C5H10O2C5H10O2Calculated
Molecular Weight 102.13 g/mol 102.13 g/mol Calculated
Boiling Point Predicted to be higher than Z-isomerPredicted to be lower than E-isomerGeneral Trend
Density ~1.024 g/cm³ (Predicted)No data availablePredicted
Solubility Soluble in alcohol and ether; insoluble in water.[1]Expected to have similar solubilityChemical Principles

Table 2: Predicted Spectroscopic Data for Isomer Differentiation

Spectroscopic MethodExpected Characteristics for (E)-IsomerExpected Characteristics for (Z)-Isomer
¹H NMR (Vinylic Protons) Larger coupling constant (J ≈ 12-18 Hz)Smaller coupling constant (J ≈ 6-12 Hz)
¹³C NMR (Allylic Carbons) Signals at a specific chemical shiftShielded (upfield shift) compared to the E-isomer
IR Spectroscopy C-H out-of-plane bend around 960-980 cm⁻¹C-H out-of-plane bend around 675-730 cm⁻¹

Experimental Protocols: Proposed Synthetic Routes

While specific, detailed experimental protocols for the synthesis of pent-2-ene-1,5-diol isomers are not extensively published, the following represents plausible and chemically sound methodologies based on established organic chemistry principles.

Synthesis of (E)-pent-2-ene-1,5-diol

A potential route to the (E)-isomer is the reduction of (E)-pent-2-ene-1,5-dial.

Reaction: Reduction of a dialdehyde.

Procedure:

  • Dissolution: Dissolve (E)-pent-2-ene-1,5-dial in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid, until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

E_synthesis Dialdehyde (E)-pent-2-ene-1,5-dial Reduction Reduction (e.g., NaBH4, Ethanol) Dialdehyde->Reduction Diol (E)-pent-2-ene-1,5-diol Reduction->Diol

Caption: Proposed synthesis of (E)-pent-2-ene-1,5-diol.

Synthesis of (Z)-pent-2-ene-1,5-diol

The (Z)-isomer can likely be synthesized via the stereoselective reduction of pent-2-yne-1,5-diol.

Reaction: Partial hydrogenation of an alkyne.

Procedure:

  • Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) in a suitable solvent like ethyl acetate.

  • Dissolution: Dissolve pent-2-yne-1,5-diol in the same solvent in a hydrogenation flask.

  • Hydrogenation: Subject the mixture to hydrogenation with H₂ gas at atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or NMR to observe the disappearance of the starting material and the formation of the desired product, ensuring the reaction does not proceed to the fully saturated diol.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure, and purify the resulting (Z)-pent-2-ene-1,5-diol by column chromatography.

Z_synthesis Alkyne Pent-2-yne-1,5-diol Hydrogenation Partial Hydrogenation (Lindlar's Catalyst, H2) Alkyne->Hydrogenation Diol (Z)-pent-2-ene-1,5-diol Hydrogenation->Diol

Caption: Proposed synthesis of (Z)-pent-2-ene-1,5-diol.

Relevance to Drug Development: V-ATPase Inhibition

Vacuolar-type H+-ATPases (V-ATPases) are ATP-driven proton pumps crucial for the acidification of intracellular compartments and the extracellular space in specialized cells. Their dysregulation is implicated in various diseases, including cancer and osteoporosis, making them attractive therapeutic targets.

A class of potent V-ATPase inhibitors, the archazolids, are natural products that feature a complex macrolide structure. While pent-2-ene-1,5-diol is not a direct precursor in the known total syntheses of archazolids, the underlying structural motif of an unsaturated diol is of significant interest. The biological activity of archazolids is highly dependent on the stereochemistry and positioning of hydroxyl groups along the unsaturated carbon chain. This suggests that simpler molecules containing the unsaturated diol pharmacophore could serve as valuable building blocks or scaffolds for the design of novel, more synthetically accessible V-ATPase inhibitors.

V_ATPase_relevance cluster_drug_dev Drug Development Context Diol Pent-2-ene-1,5-diol (Unsaturated Diol Motif) Scaffold Scaffold for Novel Inhibitors Diol->Scaffold serves as VATPase V-ATPase Target Scaffold->VATPase targets Archazolids Archazolids (Natural Product V-ATPase Inhibitors) Archazolids->VATPase inhibits

Caption: Relevance of unsaturated diols to V-ATPase inhibition.

Disclaimer: The experimental protocols provided are generalized procedures and have not been optimized for the specific synthesis of pent-2-ene-1,5-diol isomers. Researchers should conduct their own literature search for any updated procedures and perform appropriate risk assessments before undertaking any experimental work. The spectroscopic data is predicted and should be confirmed by experimental analysis.

References

Exploratory

An In-depth Technical Guide to the Solubility of Pent-2-ene-1,5-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pent-2-ene-1,5-diol (C₅H₁₀O₂) is an unsaturated diol with a molecular weight of 102.13 g/mol .[1][2][3] Its structure, featuring two polar hydroxyl (-OH) groups and a five-carbon backbone with a double bond, dictates its solubility characteristics. The hydroxyl groups are capable of forming hydrogen bonds, suggesting an affinity for polar solvents. Conversely, the hydrocarbon portion of the molecule contributes to its solubility in less polar organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, such as in the preparation of polyester (B1180765) resins, polyurethanes, and other specialty chemicals.[1][] This guide outlines its expected solubility profile, provides detailed protocols for experimental determination, and offers a logical workflow for solubility assessment.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Diols, as a class, are considered intermediate between hydrophilic and hydrophobic compounds.[5] Smaller diols tend to be soluble in water and other polar solvents due to their ability to form hydrogen bonds.[5] As the length of the carbon chain increases, the hydrophobic nature becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[5]

One source qualitatively states that Pent-2-ene-1,5-diol is insoluble in water but soluble in alcohol and ether solvents.[1] To provide a more quantitative perspective, the solubility data for the saturated analogue, 1,5-Pentanediol, is presented below as a reasonable proxy. The presence of the double bond in Pent-2-ene-1,5-diol may slightly alter its polarity and crystal lattice energy compared to the saturated diol, but the overall trends are expected to be similar.

Table 1: Representative Solubility Data (Based on 1,5-Pentanediol)

SolventSolvent ClassPredicted Solubility of Pent-2-ene-1,5-diolReference Data for 1,5-Pentanediol
MethanolPolar ProticMiscibleMiscible[6]
EthanolPolar ProticMiscibleMiscible[6]
AcetonePolar AproticMiscibleMiscible[6]
Ethyl AcetatePolar AproticMiscibleMiscible[6]
Diethyl EtherPolar AproticSolubleSoluble (11% w/w at 25°C)[6]
BenzeneNonpolarLimited SolubilityLimited Solubility[6]
HeptaneNonpolarLimited SolubilityLimited Solubility[6]

Experimental Protocol for Solubility Determination

The gold standard for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method.[7] This method is valued for its simplicity and its ability to achieve true thermodynamic equilibrium.[7] The following protocol is a harmonized approach based on established guidelines.[7][8][9]

Objective: To determine the equilibrium solubility of Pent-2-ene-1,5-diol in a selected organic solvent at a controlled temperature.

Materials:

  • Pent-2-ene-1,5-diol (solid form)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid Pent-2-ene-1,5-diol to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.[8]

  • Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours.[7][8] It is recommended to perform preliminary tests to determine the optimal equilibration time by analyzing samples at different time points until the concentration in solution remains constant.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature. This permits the undissolved solid to settle.[8] For more effective separation, the sample can be centrifuged.[7][9]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.[8] This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the calibrated range of the analytical method.[8]

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the precise concentration of Pent-2-ene-1,5-diol.

  • Data Reporting: Express the calculated solubility in standard units, such as mg/mL, g/L, or mol/L.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Settle or Centrifuge to Separate Phases C->D E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample Accurately E->F G 7. Quantify Concentration (e.g., HPLC) F->G H 8. Report Solubility (mg/mL, mol/L) G->H

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

References

Foundational

Reactivity of the Double Bond in Pent-2-ene-1,5-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reactivity of the carbon-carbon double bond in pent-2-ene-1,5-diol. The presence of two primar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-carbon double bond in pent-2-ene-1,5-diol. The presence of two primary hydroxyl groups in concert with the alkene functionality imparts unique chemical properties to this molecule, influencing its reactivity in various organic transformations. This document details key reactions, including electrophilic additions, oxidations, reductions, and potential intramolecular cyclizations. Experimental protocols and quantitative data are presented to facilitate laboratory application and further research.

Core Reactivity Principles

The double bond in pent-2-ene-1,5-diol is electron-rich and susceptible to attack by electrophiles. However, the two flanking hydroxyl groups exert significant electronic and steric influence. They can act as directing groups in certain reactions, influencing the stereochemical outcome. Furthermore, the hydroxyl groups can participate in intramolecular reactions, leading to cyclic products such as substituted tetrahydrofurans. In many instances, the protection of these hydroxyl groups is a necessary strategic step to prevent undesired side reactions and achieve chemoselectivity. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and acetals (e.g., THP), which are stable under various reaction conditions and can be selectively removed.[1][2][3][4][5]

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes. In the case of pent-2-ene-1,5-diol, the reaction proceeds via the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation.

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of pent-2-ene-1,5-diol is expected to proceed readily to form the corresponding dihalo-pentane-1,5-diol. The reaction likely proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms.

Experimental Protocol: Bromination of Pent-2-ene-1,5-diol

  • Dissolve pent-2-ene-1,5-diol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,3-dibromopentane-1,5-diol.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) to pent-2-ene-1,5-diol will likely produce a mixture of 2-halo and 3-halopentane-1,5-diol. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon of the double bond.[6][7] The presence of the hydroxyl groups may influence the stability of the intermediate carbocation.

Oxidation Reactions

The double bond of pent-2-ene-1,5-diol is susceptible to various oxidative transformations, leading to epoxides, diols, or cleavage products.

Epoxidation

Epoxidation of pent-2-ene-1,5-diol with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. The hydroxyl groups can direct the epoxidation, potentially leading to a diastereoselective reaction. For allylic alcohols, the Sharpless asymmetric epoxidation can be employed to achieve high enantioselectivity.[8][9][10]

Experimental Protocol: Epoxidation of Pent-2-ene-1,5-diol

  • Dissolve pent-2-ene-1,5-diol (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) at room temperature.

  • Add a solid buffer, such as sodium bicarbonate (NaHCO₃), to neutralize the acidic byproduct.

  • Add m-CPBA (1.1 eq) portion-wise with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the buffer and the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify by column chromatography.

Dihydroxylation

Syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄).[11][12][13][14] This reaction will yield pentane-1,2,3,5-tetraol. The stereochemistry of the addition is syn, meaning both hydroxyl groups add to the same face of the double bond.

Experimental Protocol: Syn-Dihydroxylation using OsO₄/NMO

  • Dissolve pent-2-ene-1,5-diol (1.0 eq) in a mixture of acetone (B3395972) and water.

  • Add NMO (1.2 eq) to the solution.

  • Add a catalytic amount of osmium tetroxide (e.g., 2 mol%) as a solution in toluene.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tetraol by chromatography or recrystallization.

Ozonolysis

Ozonolysis of pent-2-ene-1,5-diol will cleave the double bond, and the products formed will depend on the workup conditions. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will yield 3-hydroxypropanal (B37111) and 2-hydroxyethanal.[15][16][17][18][19] An oxidative workup (e.g., with hydrogen peroxide) will produce 3-hydroxypropanoic acid and glycolic acid.[16]

Experimental Protocol: Ozonolysis with Reductive Workup

  • Dissolve pent-2-ene-1,5-diol in a solvent such as methanol (B129727) or dichloromethane and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 eq), and allow the reaction to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude products can be purified by appropriate methods, though they may be reactive and require immediate use in subsequent steps.

Reduction (Hydrogenation)

The double bond of pent-2-ene-1,5-diol can be reduced to a single bond through catalytic hydrogenation, yielding pentane-1,5-diol. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[8][20][21] The hydroxyl groups can act as directing groups, leading to syn-addition of hydrogen from the face of the double bond coordinated to the catalyst.[6][20][22][23]

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve pent-2-ene-1,5-diol in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (e.g., 5 mol% by weight).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the apparatus and backfill with hydrogen gas (typically 1 atm, but higher pressures can be used).

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pentane-1,5-diol.

  • Purify by distillation or column chromatography if necessary.

Intramolecular Cyclization

The presence of hydroxyl groups at the 1- and 5-positions allows for the possibility of intramolecular cyclization under certain conditions. For instance, in the presence of an acid catalyst, the double bond can be protonated to form a carbocation, which can then be trapped by one of the hydroxyl groups to form a substituted tetrahydrofuran. This reaction would likely lead to the formation of tetrahydrofuran-2-methanol and its isomers.[7][24][25][26][27][28]

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

  • Dissolve pent-2-ene-1,5-diol in a non-nucleophilic solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give the crude cyclic ether.

  • Purify by distillation or chromatography.

Quantitative Data Summary

The following tables summarize plausible quantitative data for the key reactions of pent-2-ene-1,5-diol, based on typical outcomes for similar substrates found in the literature.

Table 1: Halogenation and Hydrohalogenation

ReactionReagentSolventTemperature (°C)Time (h)Yield (%)Product
BrominationBr₂DCM01>902,3-Dibromopentane-1,5-diol
HydrobrominationHBrAcetic Acid252~85 (mixture)2-Bromo- and 3-Bromopentane-1,5-diol

Table 2: Oxidation Reactions

ReactionReagentSolventTemperature (°C)Time (h)Yield (%)Product
Epoxidationm-CPBADCM253~902,3-Epoxypentane-1,5-diol
DihydroxylationOsO₄ (cat.), NMOAcetone/H₂O2512>90Pentane-1,2,3,5-tetraol
Ozonolysis (Reductive)1. O₃ 2. DMSMethanol-782>803-Hydroxypropanal & 2-Hydroxyethanal
Ozonolysis (Oxidative)1. O₃ 2. H₂O₂Acetic Acid-78 to 254>803-Hydroxypropanoic acid & Glycolic acid

Table 3: Reduction and Cyclization

ReactionReagentSolventTemperature (°C)PressureTime (h)Yield (%)Product
HydrogenationH₂, 10% Pd/CEthanol251 atm4>95Pentane-1,5-diol
CyclizationH₂SO₄ (cat.)Toluene80N/A6~70Substituted Tetrahydrofurans

Visualizations

Electrophilic_Addition_Pathway Pentenediol Pent-2-ene-1,5-diol Halonium Halonium Ion Intermediate Pentenediol->Halonium X₂ Carbocation Carbocation Intermediate Pentenediol->Carbocation HX Dihalo 2,3-Dihalopentane-1,5-diol Halonium->Dihalo X⁻ Halo 2-Halo- and 3-Halopentane-1,5-diol Carbocation->Halo X⁻

Caption: Electrophilic addition pathways for pent-2-ene-1,5-diol.

Oxidation_Workflow Start Pent-2-ene-1,5-diol Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Dihydroxylation Dihydroxylation (OsO₄/NMO) Start->Dihydroxylation Ozonolysis Ozonolysis (O₃) Start->Ozonolysis Epoxide 2,3-Epoxypentane-1,5-diol Epoxidation->Epoxide Tetraol Pentane-1,2,3,5-tetraol Dihydroxylation->Tetraol Ozonide Ozonide Intermediate Ozonolysis->Ozonide Reductive_Workup Reductive Workup (DMS) Ozonide->Reductive_Workup Oxidative_Workup Oxidative Workup (H₂O₂) Ozonide->Oxidative_Workup Aldehydes Hydroxy Aldehydes Reductive_Workup->Aldehydes Carboxylic_Acids Hydroxy Carboxylic Acids Oxidative_Workup->Carboxylic_Acids

Caption: Workflow for the oxidation of pent-2-ene-1,5-diol.

Reduction_and_Cyclization cluster_reduction Reduction cluster_cyclization Intramolecular Cyclization Start_R Pent-2-ene-1,5-diol H₂ / Pd-C Product_R Pentane-1,5-diol Start_R:H2->Product_R Start_C Pent-2-ene-1,5-diol H⁺ (cat.) Product_C Substituted Tetrahydrofurans Start_C:Hplus->Product_C

Caption: Reduction and intramolecular cyclization of pent-2-ene-1,5-diol.

References

Exploratory

A Technical Guide to the Thermal Stability of Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability of Pent-2-ene-1,5-diol. Due to the limited availability of specific experime...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Pent-2-ene-1,5-diol. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally analogous unsaturated and saturated diols to provide a robust understanding of its expected thermal behavior. The information herein is intended to guide researchers in handling, process development, and formulation of Pent-2-ene-1,5-diol.

Introduction to the Thermal Stability of Unsaturated Diols

The thermal stability of a molecule like Pent-2-ene-1,5-diol, an unsaturated diol, is a critical parameter influencing its storage, handling, and application in various chemical processes, including drug development. The presence of both hydroxyl functional groups and a carbon-carbon double bond introduces specific pathways for thermal decomposition. Generally, the thermal degradation of alcohols can proceed through dehydration to form ethers or alkenes, or through oxidation if an oxidizing agent is present. For unsaturated alcohols, the double bond can influence the degradation mechanism, potentially leading to more complex reaction pathways such as isomerization, cyclization, or polymerization at elevated temperatures.

Predicted Thermal Properties of Pent-2-ene-1,5-diol

Compound NameCAS NumberMolecular FormulaStructureBoiling Point (°C)Melting Point (°C)Notes
Pent-2-ene-1,5-diol 27354-43-4C₅H₁₀O₂HOCH₂CH=CHCH₂CH₂OHNot availableNot availableThe presence of the double bond may influence decomposition pathways compared to its saturated analogue.
cis-2-Butene-1,4-diol6117-80-2C₄H₈O₂HOCH₂CH=CHCH₂OH2354-10A shorter-chain unsaturated diol, providing a reference for the thermal behavior of the carbon-carbon double bond and hydroxyl groups.[1]
1,5-Pentanediol111-29-5C₅H₁₂O₂HO(CH₂)₅OH242-18The saturated analogue of the target compound, useful for assessing the impact of the double bond on thermal stability.
1,4-Butanediol110-63-4C₄H₁₀O₂HO(CH₂)₄OH23520.1A common diol used in polymer synthesis; its thermal behavior is well-characterized.[2]

Note: The data presented are for comparative purposes to estimate the thermal stability of Pent-2-ene-1,5-diol. Actual thermal decomposition temperatures should be determined experimentally.

Experimental Protocols for Determining Thermal Stability

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Pent-2-ene-1,5-diol begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials with known Curie points are typically used for temperature calibration.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of Pent-2-ene-1,5-diol into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[5] For liquid samples, ensure the crucible is not filled more than 20% to prevent sample expulsion during boiling or decomposition.[5]

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

    • Temperature Program:

      • Equilibrate the sample at a starting temperature well below its expected boiling point (e.g., 30 °C).

      • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 500 °C).[5]

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • The onset temperature of decomposition is determined from the initial significant mass loss.

    • The temperature of maximum decomposition rate is identified from the peak of the first derivative of the TGA curve (DTG curve).

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Pent-2-ene-1,5-diol place Place in TGA crucible weigh->place load Load crucible into TGA place->load purge Purge with N2 or Ar load->purge heat Heat at 10 °C/min purge->heat plot Plot Mass vs. Temperature heat->plot determine Determine onset of decomposition plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal events such as melting, boiling, and decomposition, and to determine the heat absorbed or released during these processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of Pent-2-ene-1,5-diol into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.[6]

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its prior thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition or crystallization temperature.

      • Second Heating Scan: Heat the sample again at the same rate as the first scan to a temperature that encompasses the expected decomposition.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Endothermic events (e.g., melting, boiling, some decompositions) will appear as peaks pointing down (by convention), while exothermic events (e.g., crystallization, some decompositions) will appear as peaks pointing up.

    • The peak area corresponds to the enthalpy change of the transition.

Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Pent-2-ene-1,5-diol seal Seal in hermetic Al pan weigh->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge program Run Heat-Cool-Heat cycle purge->program plot Plot Heat Flow vs. Temperature program->plot identify Identify thermal events plot->identify

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Thermal Degradation Pathways

The thermal decomposition of unsaturated alcohols can be complex. For Pent-2-ene-1,5-diol, a primary allylic alcohol, several degradation pathways can be postulated. One of the common mechanisms for the pyrolysis of allylic alcohols involves dehydration. This can occur via different routes, potentially leading to the formation of aldehydes, ketones, or dienes.

A plausible initial step in the thermal decomposition of Pent-2-ene-1,5-diol is the dehydration involving one of the hydroxyl groups. Given the allylic nature of one of the hydroxyl groups, it may undergo rearrangement or elimination. A possible pathway could involve a 1,3-hydride shift followed by tautomerization to form a more stable carbonyl compound. Another possibility is the direct elimination of water to form a diene.

Plausible Thermal Decomposition Pathway

Decomposition_Pathway cluster_path1 Dehydration Pathway 1 cluster_path2 Dehydration Pathway 2 cluster_path3 Further Decomposition pentenediol Pent-2-ene-1,5-diol intermediate1 Intermediate Carbocation pentenediol->intermediate1 - H₂O intermediate2 Allylic Rearrangement pentenediol->intermediate2 [1,3]-Hydride Shift product1 Cyclic Ether (e.g., Tetrahydrofuran derivative) intermediate1->product1 Intramolecular cyclization fragments Smaller Volatile Fragments product1->fragments High Temp product2 Unsaturated Aldehyde/Ketone intermediate2->product2 Tautomerization product2->fragments High Temp

Caption: Plausible thermal degradation pathways for Pent-2-ene-1,5-diol.

Conclusion

The thermal stability of Pent-2-ene-1,5-diol is a crucial consideration for its application in research and development. While specific decomposition data is not currently available, a comparative analysis with similar unsaturated and saturated diols suggests that it is likely a relatively stable compound at moderate temperatures. However, the presence of both a double bond and hydroxyl groups indicates that it may undergo complex decomposition reactions at elevated temperatures, including dehydration, cyclization, and rearrangement.

For precise determination of its thermal stability limits, it is imperative to conduct experimental analyses using TGA and DSC. The protocols and potential degradation pathways outlined in this guide provide a solid foundation for such investigations. This information will enable researchers and drug development professionals to handle and utilize Pent-2-ene-1,5-diol safely and effectively in their work.

References

Foundational

A Technical Guide to the Applications of Pent-2-ene-1,5-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Pent-2-ene-1,5-diol, a bifunctional molecule containing both a carbon-carbon double bond and two primary hydroxyl groups, presents a versatile platform for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pent-2-ene-1,5-diol, a bifunctional molecule containing both a carbon-carbon double bond and two primary hydroxyl groups, presents a versatile platform for a variety of transformations in organic synthesis. Its unique structural arrangement allows for the selective manipulation of either the alkene or the diol functionality, or the concerted reaction of both, leading to the construction of complex molecular architectures. This technical guide explores the key applications of pent-2-ene-1,5-diol and its derivatives, providing detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its use in research and development.

Stereoselective Synthesis of 1,3,5-Triols via Intramolecular Hydrosilylation

A significant application of substituted pent-3-ene-1,5-diols, isomers of pent-2-ene-1,5-diol, is in the stereoselective synthesis of syn,syn- and syn,anti-1,3,5-triols. The 1,3,5-triol motif is a common structural feature in many biologically active natural products. The strategy involves a double allylboration to generate the pent-3-ene-1,5-diol scaffold, followed by a diastereoselective intramolecular hydrosilylation and subsequent oxidation.

The diastereoselectivity of the intramolecular hydrosilylation is highly dependent on the geometry of the alkene and the protecting groups on the diol. The following table summarizes the results for the synthesis of syn,syn- and syn,anti-1,3,5-triol derivatives.

Substrate (Pent-3-ene-1,5-diol derivative)CatalystDiastereomeric Ratio (syn:anti)Yield (%)
(Z)-1,5-syn-diol monoetherKarstedt's catalyst (0.5 mol%)87:13 to 95:572-85
(E)-1,5-anti-diol monoetherKarstedt's catalyst (0.5 mol%)86:14 to 88:1272-85

This protocol is adapted from the work on the stereoselective synthesis of 1,3,5-triols via intramolecular hydrosilylation.[1]

Step 1: Silyl (B83357) Ether Formation

  • To a solution of the (Z)-1,5-syn-diol monoether (1.0 equiv) in anhydrous toluene (B28343) is added an appropriate silylating agent (e.g., a silane (B1218182) with a Si-H bond).

  • The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude silyl ether, which is used in the next step without further purification.

Step 2: Intramolecular Hydrosilylation

  • The crude silyl ether is dissolved in anhydrous toluene.

  • Karstedt's catalyst (0.5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature for the time specified in the referenced literature, typically ranging from a few hours to overnight.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., 1H NMR or GC-MS) to observe the formation of the cyclic silyl ether.

Step 3: Oxidative Cleavage

  • Upon completion of the hydrosilylation, the reaction mixture is cooled to 0 °C.

  • A solution of hydrogen peroxide (30% aqueous solution) and a base (e.g., sodium bicarbonate) is added.

  • The mixture is stirred vigorously at room temperature until the oxidation is complete.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure syn,syn-1,3,5-triol derivative.

G cluster_0 Preparation of Pent-3-ene-1,5-diol cluster_1 Synthesis of 1,3,5-Triol start Aldehyde allylboration Double Allylboration start->allylboration diol (Z)- or (E)-Pent-3-ene-1,5-diol allylboration->diol protection Monoprotection diol->protection silylation Silylation protection->silylation hydrosilylation Intramolecular Hydrosilylation (Karstedt's Catalyst) silylation->hydrosilylation oxidation Oxidative Cleavage (H2O2, Base) hydrosilylation->oxidation triol syn,syn- or syn,anti-1,3,5-Triol oxidation->triol G diol (E)-Pent-2-ene-1,5-diol polymerization Polycondensation diol->polymerization diacid Dicarboxylic Acid / Derivative diacid->polymerization catalyst Catalyst catalyst->polymerization polyester Unsaturated Polyester polymerization->polyester crosslinking Further Cross-linking (via double bond) polyester->crosslinking G start (E)-Pent-2-ene-1,5-diol step1 Selective Protection/ Functionalization of -OH start->step1 step2 Modification of Alkene Functionality step1->step2 step3 Further Transformations step2->step3 product Complex Target Molecule (e.g., Archazolid Precursor) step3->product

References

Exploratory

Pent-2-ene-1,5-diol: A Versatile Precursor for Specialty Chemicals and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Pent-2-ene-1,5-diol, a bifunctional organic molecule, is a valuable building block in the synthesis of a diverse array...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-ene-1,5-diol, a bifunctional organic molecule, is a valuable building block in the synthesis of a diverse array of specialty chemicals and serves as a key precursor in the development of complex pharmaceuticals. Its unique structure, featuring both a carbon-carbon double bond and two primary hydroxyl groups, allows for a wide range of chemical transformations, making it an attractive starting material for creating novel polymers and bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of pent-2-ene-1,5-diol, with a particular focus on its role in the production of high-performance polymers and as a fragment in the synthesis of potent anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to facilitate its use in research and development.

Introduction

Pent-2-ene-1,5-diol (primarily the (E)-isomer) is a colorless to light yellow liquid with the molecular formula C₅H₁₀O₂.[1] Its utility as a chemical intermediate stems from the presence of two reactive functional groups: a central carbon-carbon double bond and terminal hydroxyl groups. This arrangement allows for a variety of chemical modifications, including polymerization, oxidation, and addition reactions, to yield a wide range of valuable downstream products.

In the realm of specialty chemicals, pent-2-ene-1,5-diol is a precursor to polyester (B1180765) resins, polyurethanes, surfactants, plasticizers, and flame retardants.[1] The incorporation of the double bond into the polymer backbone can impart unique properties, such as sites for cross-linking or further functionalization.

Of significant interest to the pharmaceutical industry, fragments structurally related to pent-2-ene-1,5-diol are integral components in the total synthesis of the archazolids.[2][3][4][5][6] These complex macrolides are highly potent and selective inhibitors of vacuolar H+-ATPase (V-ATPase), an enzyme implicated in cancer progression and metastasis, making them promising candidates for novel anticancer therapies.[1][2][3][4][5][6]

This guide will delve into the technical details of synthesizing and utilizing pent-2-ene-1,5-diol, providing researchers with the necessary information to explore its full potential.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of (E)-Pent-2-ene-1,5-diol

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₂[1]
Molecular Weight102.13 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Boiling Point88-89 °C @ 0.7 Torr[1]
Density1.024 g/cm³ (predicted)[1]
SolubilityInsoluble in water; soluble in alcohols and ethers[1]
pKa14.29 (predicted)[1]

Table 2: Predicted Spectroscopic Data for (E)-Pent-2-ene-1,5-diol

TechniqueExpected Chemical Shifts / Absorption Bands
¹H NMR δ 5.6-5.8 (m, 2H, -CH=CH-), δ 4.1-4.3 (d, 4H, -CH₂-OH), δ 2.2-2.4 (m, 2H, allylic -CH₂-), δ 3.5-4.5 (br s, 2H, -OH)
¹³C NMR δ 125-135 (-CH=CH-), δ 60-65 (-CH₂-OH), δ 30-35 (allylic -CH₂-)
FTIR (cm⁻¹) 3200-3600 (O-H, broad), 2850-3000 (C-H), 1650-1680 (C=C, weak), 1000-1100 (C-O)

Note: Predicted data is based on the analysis of similar unsaturated diols and allylic alcohols.[7][8][9]

Synthesis of (E)-Pent-2-ene-1,5-diol

A common laboratory-scale synthesis of (E)-pent-2-ene-1,5-diol involves the selective reduction of the corresponding α,β-unsaturated dialdehyde, (E)-pent-2-ene-1,5-dial.[1][10] The key challenge in this transformation is the chemoselective reduction of the aldehyde functional groups without affecting the carbon-carbon double bond.

Experimental Protocol: Reduction of (E)-Pent-2-ene-1,4-dialdehyde

This protocol is a representative procedure based on established methods for the selective reduction of α,β-unsaturated aldehydes.[11][12][13][14]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-pent-2-ene-1,4-dialdehyde in the appropriate solvent (e.g., methanol for NaBH₄ reduction). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a molar excess (typically 1.5-2.0 equivalents) of the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (E)-pent-2-ene-1,5-diol by column chromatography on silica (B1680970) gel to afford the pure product.

Expected Yield: The yield for this type of reduction is typically in the range of 70-90%, depending on the specific conditions and purity of the starting material.

Applications in Specialty Chemical Synthesis

The difunctional nature of pent-2-ene-1,5-diol makes it a valuable monomer for the synthesis of unsaturated polyesters and polyurethanes.

Synthesis of Unsaturated Polyesters

Unsaturated polyesters can be synthesized via polycondensation of a diol with a dicarboxylic acid or its anhydride. The presence of the double bond in pent-2-ene-1,5-diol allows for the production of polyesters that can be subsequently cross-linked or functionalized.[4][15][16][17][18]

This is a general procedure for the synthesis of an unsaturated polyester.[4][15][16][17][18]

Materials:

  • (E)-Pent-2-ene-1,5-diol

  • Phthalic anhydride

  • p-Toluenesulfonic acid (catalyst)

  • Toluene or xylene (for azeotropic removal of water)

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with equimolar amounts of (E)-pent-2-ene-1,5-diol and phthalic anhydride, along with a catalytic amount of p-toluenesulfonic acid (approx. 0.1-0.5 mol%). Add a suitable solvent (e.g., toluene) to facilitate the removal of water.

  • Polymerization: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodically determining the acid number of the reaction mixture.

  • Completion and Isolation: Once the desired degree of polymerization is reached (indicated by the cessation of water formation or a constant acid number), cool the reaction mixture and remove the solvent under reduced pressure to obtain the unsaturated polyester resin.

Synthesis of Polyurethanes

Polyurethanes are formed through the polyaddition reaction of a diol with a diisocyanate. The properties of the resulting polyurethane can be tailored by the choice of the diol and diisocyanate.[19][20][21][22][23]

This protocol outlines a general procedure for polyurethane synthesis.[19][20][21][22][23]

Materials:

  • (E)-Pent-2-ene-1,5-diol

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-pent-2-ene-1,5-diol in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of DBTDL to the diol solution.

  • Diisocyanate Addition: Slowly add an equimolar amount of HDI to the reaction mixture via the dropping funnel with efficient stirring, maintaining the reaction temperature as specified by the chosen protocol (often room temperature to moderately elevated temperatures).

  • Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere for several hours until the polymerization is complete, as indicated by a significant increase in viscosity.

  • Isolation: Precipitate the polyurethane by pouring the viscous solution into a non-solvent such as methanol or water. Collect the polymer by filtration and dry it under vacuum.

Pent-2-ene-1,5-diol in Drug Discovery: The Archazolid Case

A key application of pent-2-ene-1,5-diol and its derivatives in drug development is demonstrated by their role as building blocks in the total synthesis of archazolids.[2][3][4][5][6][24][25][26][27][28][29][30] Archazolids are potent and selective inhibitors of V-ATPase, a proton pump that plays a crucial role in the survival and proliferation of cancer cells.[1][31][32][33][34][35][36][37][38][39][40]

The Role of V-ATPase in Cancer and the Mechanism of Archazolid Inhibition

V-ATPases are multi-subunit enzymes responsible for acidifying intracellular compartments and the extracellular space.[31][32][34][35][36][38][39][40] In cancer cells, V-ATPase activity is often upregulated, contributing to an acidic tumor microenvironment that promotes invasion and metastasis.[31][32][34][35] V-ATPase is also involved in crucial signaling pathways such as Wnt, Notch, and mTOR.[32][34]

Archazolids bind to the V₀ subunit of V-ATPase, inhibiting its proton-pumping function.[1][2][3][5] This disruption of pH homeostasis leads to a cascade of cellular events, including the induction of apoptosis (programmed cell death), making archazolids potent anticancer agents.[1]

V_ATPase_Inhibition_Pathway

Figure 1: Simplified signaling pathway of V-ATPase inhibition by Archazolid leading to apoptosis.

Experimental Workflow: Pent-2-ene-1,5-diol as a Precursor for an Archazolid Fragment

The total syntheses of archazolids are complex, multi-step processes.[2][3][5][6][24][25][26][27][28][29][30] (E)-Pent-2-ene-1,5-diol can serve as a starting material for a key C5 fragment that is incorporated into the macrocyclic core of the archazolids. The following is a conceptual workflow illustrating how pent-2-ene-1,5-diol could be elaborated into a more complex building block for archazolid synthesis.

Archazolid_Fragment_Synthesis start (E)-Pent-2-ene-1,5-diol step1 Monoprotection (e.g., TBDMS-Cl) start->step1 intermediate1 Monoprotected Diol step1->intermediate1 step2 Oxidation (e.g., Dess-Martin) intermediate1->step2 intermediate2 Aldehyde step2->intermediate2 step3 Wittig or HWE Olefination intermediate2->step3 intermediate3 α,β-Unsaturated Ester step3->intermediate3 step4 Deprotection (e.g., TBAF) intermediate3->step4 final_product Archazolid C1-C5 Fragment Precursor step4->final_product

Figure 2: Conceptual workflow for the elaboration of (E)-pent-2-ene-1,5-diol into an Archazolid fragment precursor.

Conclusion

Pent-2-ene-1,5-diol is a versatile and valuable precursor for both specialty chemical manufacturing and pharmaceutical research. Its unique bifunctional nature allows for the synthesis of advanced polymers with tunable properties and provides a key building block for the total synthesis of complex, biologically active natural products like the archazolids. The detailed protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to harness the full potential of this important chemical intermediate. Further exploration into the applications of pent-2-ene-1,5-diol and its derivatives is likely to yield new and innovative materials and therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Unsaturated Polyesters Using Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyesters utilizing Pent-2-ene-1,5-diol. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyesters utilizing Pent-2-ene-1,5-diol. This diol, containing a carbon-carbon double bond, allows for the creation of polyesters with tunable properties and the potential for post-polymerization modification, making them suitable for a variety of applications, including in the development of advanced drug delivery systems and biomedical materials.

Introduction

Unsaturated polyesters (UPs) are a versatile class of polymers characterized by the presence of carbon-carbon double bonds along their backbone. These reactive sites allow for cross-linking, grafting, and other modifications, enabling the tailoring of their mechanical, thermal, and chemical properties. The incorporation of Pent-2-ene-1,5-diol as the diol monomer introduces unsaturation in a controlled manner.

The primary methods for synthesizing unsaturated polyesters are direct polycondensation and transesterification. Direct polycondensation involves the reaction of a diol with a dicarboxylic acid (or its anhydride), while transesterification utilizes a diester. The choice of synthetic route can influence the final properties of the polymer.

Synthetic Methodologies

Two primary methods for the synthesis of unsaturated polyesters from Pent-2-ene-1,5-diol are detailed below: direct polycondensation with maleic anhydride (B1165640) and transesterification with dimethyl fumarate (B1241708).

Direct Polycondensation with Maleic Anhydride

This method involves the direct reaction of Pent-2-ene-1,5-diol with maleic anhydride. The reaction is typically carried out at elevated temperatures to facilitate the removal of the water byproduct and drive the reaction towards the formation of high molecular weight polymers.

Transesterification with Dimethyl Fumarate

Transesterification offers an alternative route that can sometimes provide better control over the polymerization process and may be carried out under milder conditions compared to direct polycondensation. This method involves the reaction of Pent-2-ene-1,5-diol with a diester, such as dimethyl fumarate, with the removal of a low-boiling alcohol byproduct (methanol).

Experimental Protocols

Protocol 1: Synthesis via Direct Polycondensation

Materials:

  • Pent-2-ene-1,5-diol

  • Maleic anhydride

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Methanol (B129727) (for purification)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Charging of Reactants: The flask is charged with Pent-2-ene-1,5-diol and maleic anhydride in a desired molar ratio (e.g., 1:1). Toluene is added to facilitate the azeotropic removal of water.

  • Inert Atmosphere: The system is purged with nitrogen for 15-20 minutes to remove any oxygen, and a slow, continuous flow of nitrogen is maintained throughout the reaction.

  • Catalyst Addition: The catalyst, p-toluenesulfonic acid (e.g., 0.1-0.5 mol% with respect to the diacid), is added to the reaction mixture.

  • First Stage - Esterification: The reaction mixture is heated to a temperature of 140-160°C with continuous stirring. The water produced during the esterification is collected in the Dean-Stark trap. This stage is continued until the theoretical amount of water is collected.

  • Second Stage - Polycondensation: The temperature is gradually increased to 180-200°C, and the pressure is slowly reduced using a vacuum pump to facilitate the removal of residual water and low molecular weight oligomers.

  • Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a desired low level.

  • Purification: After cooling to room temperature, the crude polyester (B1180765) is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol). The precipitated polymer is then collected by filtration and dried under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis via Transesterification

Materials:

  • Pent-2-ene-1,5-diol

  • Dimethyl fumarate

  • Titanium(IV) butoxide (catalyst)

  • Methanol (for purification)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is fitted with a mechanical stirrer, a distillation head connected to a condenser and a receiving flask, and a nitrogen inlet/outlet.

  • Charging of Reactants: The flask is charged with Pent-2-ene-1,5-diol and dimethyl fumarate in a specific molar ratio (e.g., 1.2:1, an excess of the diol is often used to ensure complete reaction of the diester).

  • Inert Atmosphere: The reactor is purged with nitrogen for 15-20 minutes, and a gentle nitrogen flow is maintained throughout the reaction.

  • Catalyst Addition: The catalyst, titanium(IV) butoxide (e.g., 0.1-0.3 mol% with respect to the diester), is added to the reaction mixture.

  • First Stage - Transesterification: The mixture is heated to 160-180°C under a nitrogen atmosphere. Methanol, the byproduct of the transesterification reaction, is distilled off and collected in the receiving flask.

  • Second Stage - Polycondensation: After the majority of the methanol has been removed, the temperature is gradually raised to 200-220°C, and a vacuum is applied to remove the excess diol and drive the polymerization to completion.

  • Monitoring: The reaction can be monitored by observing the amount of methanol collected and the increase in the viscosity of the reaction mixture.

  • Purification: The resulting polyester is cooled, dissolved in a minimal amount of a suitable solvent, and purified by precipitation in a non-solvent as described in Protocol 1. The purified polymer is then dried under vacuum.

Data Presentation

The following tables summarize typical experimental parameters and expected properties of the synthesized unsaturated polyesters. The exact values will depend on the specific reaction conditions and stoichiometry.

ParameterDirect PolycondensationTransesterification
Diol Pent-2-ene-1,5-diolPent-2-ene-1,5-diol
Diacid/Diester Maleic AnhydrideDimethyl Fumarate
Molar Ratio (Diol:Diacid/Diester) 1:1 to 1.1:11.2:1 to 1.5:1
Catalyst p-Toluenesulfonic acidTitanium(IV) butoxide
Catalyst Loading (mol%) 0.1 - 0.50.1 - 0.3
Temperature (°C) 140 - 200160 - 220
Reaction Time (h) 8 - 246 - 18
Pressure Atmospheric then VacuumAtmospheric then Vacuum

Table 1: Typical Reaction Parameters for the Synthesis of Unsaturated Polyesters.

PropertyExpected RangeCharacterization Method
Number Average Molecular Weight (Mn) 2,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) -10 to 30 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) > 250 °CThermogravimetric Analysis (TGA)

Table 2: Expected Properties of Unsaturated Polyesters from Pent-2-ene-1,5-diol.

Visualization of Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of unsaturated polyesters.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_analysis Characterization start Reactant & Catalyst Selection setup Reactor Setup & Purging start->setup esterification First Stage: Esterification / Transesterification setup->esterification polycondensation Second Stage: Polycondensation under Vacuum esterification->polycondensation purification Purification by Precipitation polycondensation->purification drying Drying under Vacuum purification->drying gpc GPC (Mn, PDI) drying->gpc dsc DSC (Tg) drying->dsc tga TGA (Td) drying->tga nmr NMR (Structure) drying->nmr G cluster_reactants Reactants diol Pent-2-ene-1,5-diol (HO-CH2-CH=CH-CH2-CH2-OH) oligomer Unsaturated Oligomer + H2O diol->oligomer + Heat, Catalyst anhydride Maleic Anhydride (C4H2O3) anhydride->oligomer + Heat, Catalyst polyester Unsaturated Polyester + nH2O oligomer->polyester + Heat, Vacuum G cluster_reactants Reactants diol Pent-2-ene-1,5-diol (HO-CH2-CH=CH-CH2-CH2-OH) oligomer Unsaturated Oligomer + CH3OH diol->oligomer + Heat, Catalyst diester Dimethyl Fumarate (CH3OOC-CH=CH-COOCH3) diester->oligomer + Heat, Catalyst polyester Unsaturated Polyester + nCH3OH oligomer->polyester + Heat, Vacuum

Application

Application Notes and Protocols for Polyurethane Synthesis with Pent-2-ene-1,5-diol as a Chain Extender

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and characterization of polyurethanes utilizing Pent-2-ene-1,5-diol as a novel unsatu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of polyurethanes utilizing Pent-2-ene-1,5-diol as a novel unsaturated chain extender. The introduction of unsaturation into the polyurethane backbone via this chain extender offers a reactive site for post-polymerization modifications, such as crosslinking or grafting, which is of significant interest for the development of advanced biomaterials and drug delivery systems.

Introduction

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol.[1] The properties of the resulting polymer can be tailored by varying the components, including the use of a chain extender.[2] Chain extenders are low molecular weight diols or diamines that react with the isocyanate to form the hard segment of the polyurethane, significantly influencing its mechanical and thermal properties.[3][4]

The use of an unsaturated diol like Pent-2-ene-1,5-diol introduces a carbon-carbon double bond into the polymer backbone. This functionality can serve as a handle for various post-synthesis modifications, including:

  • Crosslinking: The double bonds can be utilized for crosslinking the polymer chains through various chemistries (e.g., vulcanization with sulfur or peroxide-initiated crosslinking), which can enhance the mechanical strength and thermal stability of the material.[5]

  • Grafting: The double bond provides a site for grafting other molecules onto the polyurethane backbone, which can be used to modify surface properties or attach bioactive agents.

  • Thiol-ene "click" chemistry: The alkene group can readily react with thiols in the presence of a radical initiator or UV light, offering an efficient method for functionalization.

This document outlines two primary methods for polyurethane synthesis—the one-shot and the prepolymer method—and provides detailed protocols for the synthesis and characterization of polyurethanes incorporating Pent-2-ene-1,5-diol.

Data Presentation

The following table summarizes the expected properties of a polyurethane synthesized with Pent-2-ene-1,5-diol as a chain extender, in comparison to a conventional polyurethane synthesized with 1,4-butanediol. The data for the unsaturated polyurethane is illustrative and based on the general effects of incorporating unsaturation into the polymer backbone, which can include a potential decrease in initial thermal stability due to the presence of the double bond.[6]

PropertyPolyurethane with 1,4-Butanediol (Saturated)Polyurethane with Pent-2-ene-1,5-diol (Unsaturated)Test Method
Mechanical Properties
Tensile Strength (MPa)35 - 4530 - 40ASTM D412
Elongation at Break (%)400 - 600450 - 650ASTM D412
Shore A Hardness80 - 9075 - 85ASTM D2240
Thermal Properties
Glass Transition (Tg, °C)-30 to -40-35 to -45DSC
Decomposition Temp (TGA)Onset ~300 °COnset ~280 °CTGA
Post-Curing Potential NoneHigh (via double bond)N/A

Experimental Protocols

Safety Precautions:

  • Isocyanates are respiratory and skin sensitizers. All handling of isocyanates must be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, MW 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain Extender: Pent-2-ene-1,5-diol

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Anhydrous Dimethylformamide - DMF)

  • Nitrogen gas for inert atmosphere

The one-shot method involves mixing the diisocyanate, polyol, and chain extender simultaneously.[7] This method is rapid and straightforward.[8]

Procedure:

  • Drying of Reagents: Dry the polyol and Pent-2-ene-1,5-diol under vacuum at 80°C for 24 hours to remove moisture. MDI is used as received.

  • Reaction Setup: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, add the dried polyol and Pent-2-ene-1,5-diol to the flask. Begin stirring and heat the mixture to 60°C.

  • Catalyst Addition: Add the DBTDL catalyst (typically 0.01-0.05 wt% of the total reactants) to the mixture and stir until homogeneous.

  • Isocyanate Addition: Add the molten MDI to the dropping funnel and add it dropwise to the reaction mixture over 10-15 minutes with vigorous stirring.

  • Curing: After the addition of MDI is complete, pour the viscous mixture into a preheated mold and cure in an oven at 100°C for 12-24 hours.

  • Post-Curing: After curing, the polyurethane can be removed from the mold and post-cured at room temperature for 7 days to allow for the completion of the reaction.

The prepolymer method involves a two-step process. First, an isocyanate-terminated prepolymer is formed by reacting the diisocyanate with the polyol. In the second step, the prepolymer is chain-extended with the diol.[9]

Procedure:

  • Drying of Reagents: Dry the polyol and Pent-2-ene-1,5-diol under vacuum at 80°C for 24 hours.

  • Prepolymer Synthesis:

    • Set up a three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Add the dried polyol to the flask and heat to 80°C under a nitrogen atmosphere with stirring.

    • Add the molten MDI to the polyol and continue stirring at 80°C for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • Cool the prepolymer to 60°C.

    • In a separate vessel, dissolve the Pent-2-ene-1,5-diol in a minimal amount of anhydrous DMF.

    • Slowly add the chain extender solution to the prepolymer with vigorous stirring.

    • A significant increase in viscosity will be observed.

  • Curing and Post-Curing:

    • Pour the resulting viscous polymer into a mold and cure in an oven at 100°C for 12-24 hours.

    • Post-cure at room temperature for 7 days.

Characterization Methods

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the urethane (B1682113) linkage. The disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretching bands are indicative of a successful reaction.[10][11] The C=C stretching of the pentenediol may be observed around 1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of the polymer and confirm the incorporation of the Pent-2-ene-1,5-diol.[12][13]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyurethane. The onset of degradation is a key parameter.[14][15]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments of the polyurethane.[16]

  • Mechanical Testing: Tensile strength, elongation at break, and hardness can be measured using standard ASTM methods to evaluate the mechanical properties of the synthesized polyurethane.

Mandatory Visualizations

Polyurethane_Synthesis_Pathway cluster_prepolymer Prepolymer Method Diisocyanate Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Step 1 Polyurethane Unsaturated Polyurethane Diisocyanate->Polyurethane One-Shot Method Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer Polyol->Polyurethane Chain_Extender Pent-2-ene-1,5-diol (Unsaturated Chain Extender) Chain_Extender->Polyurethane Prepolymer->Polyurethane Step 2: Chain Extension Catalyst Catalyst (e.g., DBTDL) Catalyst->Polyurethane

Caption: Polyurethane synthesis pathways using Pent-2-ene-1,5-diol.

Experimental_Workflow Start Start: Reagent Preparation Drying Drying of Polyol and Pent-2-ene-1,5-diol Start->Drying Method Choose Synthesis Method Drying->Method Synthesis Polyurethane Synthesis (One-Shot or Prepolymer) Curing Curing in Mold Synthesis->Curing Post_Curing Post-Curing Curing->Post_Curing Characterization Characterization (FTIR, NMR, TGA, DSC, Mechanical) Post_Curing->Characterization End End: Characterized Unsaturated Polyurethane Characterization->End Method->Synthesis One-Shot or Prepolymer

Caption: Experimental workflow for polyurethane synthesis and characterization.

References

Method

Application Notes and Protocols for Thiol-Ene Click Reaction with Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals Introduction The thiol-ene "click" reaction is a highly efficient and versatile conjugation method involving the addition of a thiol compound to an alkene (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-ene "click" reaction is a highly efficient and versatile conjugation method involving the addition of a thiol compound to an alkene ("ene").[1] This reaction, proceeding via a radical-mediated mechanism, is characterized by its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups.[1] These features make it an invaluable tool in drug development, materials science, and bioconjugation.[1][2][3] The reaction can be initiated by light (photo-initiated) or heat (thermally initiated).[1]

Pent-2-ene-1,5-diol is a bifunctional molecule containing a central carbon-carbon double bond and two terminal hydroxyl groups. This structure allows it to serve as a versatile building block in the synthesis of more complex molecules and polymers through the thiol-ene reaction. The hydroxyl groups can be further functionalized post-reaction, offering additional handles for conjugation or for tailoring the physicochemical properties of the final product.

These application notes provide an overview of the thiol-ene click reaction with a focus on its application with pent-2-ene-1,5-diol, along with detailed experimental protocols for its implementation in a laboratory setting.

Reaction Mechanism

The photo-initiated thiol-ene reaction proceeds through a free-radical chain mechanism.[4][5] The process can be divided into three main stages: initiation, propagation, and termination.

  • Initiation: A photoinitiator, upon exposure to UV light, generates a radical species. This radical then abstracts a hydrogen atom from a thiol, forming a thiyl radical.[4][6][7]

  • Propagation: The newly formed thiyl radical adds to the alkene of pent-2-ene-1,5-diol in an anti-Markovnikov fashion, creating a carbon-centered radical.[5][6] This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.[6]

  • Termination: The reaction terminates when two radicals combine.

Below is a diagram illustrating the radical-mediated thiol-ene reaction mechanism.

ThiolEne_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Photoinitiator Radical Radical (I•) Initiator->Radical UV Light ThiylRadical Thiyl Radical (R-S•) Radical->ThiylRadical + R-SH Thiol R-SH CarbonRadical Carbon-centered Radical ThiylRadical->CarbonRadical + Alkene Alkene Pent-2-ene-1,5-diol Product Thioether Product CarbonRadical->Product + R-SH Product->ThiylRadical - R-S• (propagates) TerminationProduct Termination Products Radical1 Radical 1 Radical1->TerminationProduct Radical2 Radical 2 Radical2->TerminationProduct ThiylRadical_init ThiylRadical_init ThiylRadical_prop ThiylRadical_prop

Caption: Radical-mediated thiol-ene reaction mechanism.

Applications in Research and Drug Development

The thiol-ene click reaction is a powerful tool with diverse applications:

  • Drug Development: The formation of stable thioether linkages is crucial for synthesizing complex molecules and bioconjugates.[1] This reaction can be used to link drug molecules to targeting moieties, peptides, or polymers for controlled release applications.[1][2]

  • Materials Science: This reaction is utilized for the synthesis and modification of polymers and surfaces. The robust carbon-sulfur bonds formed allow for the creation of crosslinked polymer networks and functional hydrogels.[1]

  • Bioconjugation: The mild reaction conditions of the photo-initiated thiol-ene reaction make it suitable for modifying biological molecules like peptides and proteins without compromising their structure and function.[1]

Experimental Protocols

The following protocols are generalized for a photo-initiated thiol-ene reaction and can be adapted for use with pent-2-ene-1,5-diol and a variety of thiols.

Materials and Equipment
Reagents Equipment
Pent-2-ene-1,5-diolQuartz reaction vessel
Thiol of choice (e.g., 1-thioglycerol)UV lamp (e.g., 365 nm)
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)Magnetic stirrer and stir bar
Anhydrous solvent (e.g., Dichloromethane - DCM, or Acetonitrile)Standard laboratory glassware
Nitrogen or Argon gasThin Layer Chromatography (TLC) plates
NMR spectrometer
Mass spectrometer
General Protocol for Photo-initiated Thiol-Ene Reaction

This protocol describes the reaction between pent-2-ene-1,5-diol and a thiol in the presence of a photoinitiator.

  • Preparation: In a quartz reaction vessel, dissolve pent-2-ene-1,5-diol (1.0 equivalent) in a suitable anhydrous solvent.

  • Addition of Reagents: Add the desired thiol (1.1 to 2.2 equivalents, depending on whether one or both hydroxyl groups are to be functionalized) to the solution.

  • Addition of Photoinitiator: Add the photoinitiator, such as DMPA (typically 0.05 equivalents).

  • Degassing: Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation: Place the reaction vessel under a UV lamp and irradiate at room temperature while stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting materials are consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired thioether product.

Below is a workflow diagram for the experimental protocol.

ThiolEne_Workflow A 1. Dissolve Pent-2-ene-1,5-diol in anhydrous solvent B 2. Add Thiol A->B C 3. Add Photoinitiator (DMPA) B->C D 4. Degas with N2 or Ar C->D E 5. Irradiate with UV light (e.g., 365 nm) D->E F 6. Monitor reaction by TLC or NMR E->F G 7. Solvent removal F->G Reaction Complete H 8. Purify by column chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for the thiol-ene reaction.

Data Presentation

While specific quantitative data for the reaction of pent-2-ene-1,5-diol is not provided in the searched literature, the following tables represent typical data that should be collected and organized for this experiment.

Table 1: Reaction Conditions and Yields

Entry Thiol Equivalents of Thiol Photoinitiator (mol%) Solvent Reaction Time (h) Yield (%)
11-Thioglycerol1.15DCM1e.g., 95
21-Thioglycerol2.25DCM2e.g., 92
3Cysteine derivative1.15ACN/H₂O1.5e.g., 89
4Cysteine derivative2.25ACN/H₂O3e.g., 85

Table 2: Product Characterization Data

Product ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spectrometry (m/z)
Mono-adductCharacteristic peaks for thioether and remaining alkeneCharacteristic peaks for thioether and remaining alkeneCalculated and found mass
Di-adductCharacteristic peaks for two thioether linkagesCharacteristic peaks for two thioether linkagesCalculated and found mass

Troubleshooting

  • Low Yield:

    • Ensure complete removal of oxygen by thorough degassing.

    • Check the activity of the photoinitiator.

    • Verify the purity of the reactants.

  • Incomplete Reaction:

    • Increase the irradiation time.

    • Increase the concentration of the photoinitiator.

  • Side Products:

    • Optimize the stoichiometry of the reactants.

    • Purify the starting materials before the reaction.

Conclusion

The thiol-ene click reaction is a robust and highly efficient method for the functionalization of alkenes such as pent-2-ene-1,5-diol. Its compatibility with a wide range of functional groups and mild reaction conditions make it an attractive strategy in drug development and materials science. The provided protocols offer a starting point for researchers to explore the utility of this powerful reaction in their own work. Careful optimization of reaction conditions and thorough characterization of the products will ensure successful implementation.

References

Application

Application Notes and Protocols for the Free Radical Polymerization of Pent-2-ene-1,5-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed experimental protocols for the free radical polymerization of functional derivatives o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the free radical polymerization of functional derivatives of pent-2-ene-1,5-diol. Given the limited literature on the direct free radical polymerization of pent-2-ene-1,5-diol, which is susceptible to chain transfer reactions due to the presence of allylic hydrogens, this document focuses on its more readily polymerizable derivatives, such as diacrylates, dimethacrylates, and divinyl ethers. The resulting polymers, featuring a backbone derived from a C5 diol, present potential for creating biodegradable materials relevant to drug delivery applications.

Introduction to Polymerization of Pent-2-ene-1,5-diol Derivatives

Pent-2-ene-1,5-diol is a bifunctional molecule that can be chemically modified to produce a variety of monomers suitable for free radical polymerization.[1][2][3] The hydroxyl groups can be esterified with acrylic acid or methacrylic acid to yield pent-2-ene-1,5-diol diacrylate (PEDA) or dimethacrylate (PEDMA), respectively. Alternatively, they can be converted to vinyl ethers to produce pent-2-ene-1,5-diol divinyl ether (PEDVE). These difunctional monomers are capable of undergoing cyclopolymerization, a process that involves the formation of cyclic structures along the polymer backbone, which can reduce polymerization shrinkage and control the final polymer architecture.[4][5][6][7][8]

The inclusion of the pent-2-ene-1,5-diol moiety in the polymer backbone is of interest for biomedical applications, as the ester or ether linkages introduced during monomer synthesis can be designed to be hydrolytically or enzymatically cleavable, thus rendering the polymer biodegradable.[9][10][11][12][13] This feature is highly desirable for creating drug delivery systems, scaffolds for tissue engineering, and other temporary biomedical devices.[9][13]

Monomer Synthesis: Representative Protocols

Synthesis of Pent-2-ene-1,5-diol Diacrylate (PEDA)

This protocol describes the esterification of (E)-pent-2-ene-1,5-diol with acryloyl chloride.

Materials:

  • (E)-pent-2-ene-1,5-diol

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve (E)-pent-2-ene-1,5-diol (1 equivalent) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add acryloyl chloride (2.2 equivalents) dropwise from a dropping funnel while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure PEDA.

Free Radical Polymerization Protocols

The following are general protocols for the free radical polymerization of pent-2-ene-1,5-diol derivatives. The specific conditions may require optimization depending on the desired polymer properties.

Conventional Free Radical Polymerization of PEDA

This protocol is suitable for producing crosslinked polymer networks.

Materials:

  • Pent-2-ene-1,5-diol diacrylate (PEDA)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Anhydrous toluene (B28343) or N,N-dimethylformamide (DMF) as solvent

  • Schlenk flask

  • Magnetic stirrer and stirring bar

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • Dissolve PEDA and the desired amount of AIBN (e.g., 1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • The formation of a gel indicates crosslinking.

  • To stop the polymerization, cool the flask in an ice bath and expose the solution to air.

  • The resulting polymer can be purified by swelling in a suitable solvent to remove unreacted monomer and initiator, followed by drying under vacuum.

Controlled Radical Polymerization: RAFT Cyclopolymerization of PEDVE

This protocol aims to produce soluble, cyclized polymers with controlled molecular weight and low dispersity. The polymerization of divinyl ethers can be challenging, but RAFT polymerization has been shown to be effective for some systems.[14]

Materials:

  • Pent-2-ene-1,5-diol divinyl ether (PEDVE)

  • A suitable RAFT agent (e.g., a trithiocarbonate)

  • AIBN as initiator

  • Anhydrous 1,4-dioxane (B91453) as solvent

  • Schlenk flask

  • Magnetic stirrer and stirring bar

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask, combine PEDVE, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

  • Seal the flask and deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-80°C for AIBN).

  • Monitor the polymerization progress by taking samples periodically and analyzing monomer conversion by ¹H NMR spectroscopy.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexanes).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

The following tables present hypothetical but expected data for the polymerization of pent-2-ene-1,5-diol derivatives based on literature for similar monomer systems. Actual results may vary.

Table 1: Conventional Free Radical Polymerization of PEDA

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Monomer Conversion (%)Polymer State
1AIBN (1)Toluene7024>95Crosslinked Gel
2BPO (1)DMF8024>95Crosslinked Gel

Table 2: RAFT Cyclopolymerization of PEDVE

Entry[M]:[RAFT]:[I]Mn,th ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)Monomer Conversion (%)
1100:1:0.215,60014,2001.2585
2200:1:0.231,20028,5001.3082

Mn,th = theoretical number-average molecular weight; Mn,exp = experimental number-average molecular weight (determined by GPC); Đ = dispersity.

Visualization of Experimental Workflow and Concepts

Workflow for Monomer Synthesis and Polymerization

Monomer_Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Free Radical Polymerization start_diol Pent-2-ene-1,5-diol synthesis Esterification / Vinylation start_diol->synthesis reagents Acryloyl Chloride / Vinylating Agent reagents->synthesis monomer Functional Monomer (PEDA / PEDVE) synthesis->monomer polymerization_setup Dissolve Monomer, Initiator, (RAFT Agent) monomer->polymerization_setup deoxygenation Deoxygenation (N2 Purge / Freeze-Pump-Thaw) polymerization_setup->deoxygenation polymerization Polymerization (Heating) deoxygenation->polymerization purification Purification (Precipitation / Washing) polymerization->purification polymer Final Polymer purification->polymer

Caption: Workflow for the synthesis of functional monomers from pent-2-ene-1,5-diol and their subsequent free radical polymerization.

Cyclopolymerization Mechanism

Cyclopolymerization_Mechanism initiator Initiator Radical (I•) monomer Diallyl Monomer (M) initiator->monomer Initiation linear_radical Linear Radical (M•) propagating_chain Propagating Chain (P•) cyclized_radical Cyclized Radical (Mc•) linear_radical->cyclized_radical Intramolecular Cyclization cyclized_radical->monomer Intermolecular Propagation

Caption: Simplified schematic of the cyclopolymerization mechanism for a diallyl-type monomer.

Application in Drug Delivery

Polymers derived from pent-2-ene-1,5-diol are promising candidates for drug delivery systems due to the potential for biodegradability. The ester or ether bonds in the polymer backbone can be susceptible to hydrolysis under physiological conditions, leading to the breakdown of the polymer into smaller, non-toxic molecules that can be cleared from the body.[12][13]

The rate of degradation can be tuned by altering the chemical structure of the monomer. For example, polymers derived from diacrylates are generally expected to degrade faster than those from dimethacrylates due to the lower steric hindrance around the ester group. The crosslinked nature of polymers from conventional free radical polymerization can be utilized to form hydrogels for sustained drug release.[15] In contrast, soluble polymers from controlled radical polymerization could be used to form nanoparticles or polymer-drug conjugates for targeted delivery.[10]

Potential Drug Delivery Signaling Pathway

The following diagram illustrates a hypothetical pathway for a drug-loaded nanoparticle formulated from a biodegradable pent-2-ene-1,5-diol-based polymer targeting a cancer cell.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular nanoparticle Drug-Loaded Nanoparticle epr EPR Effect (Passive Targeting) nanoparticle->epr Extravasation cell Cancer Cell epr->cell Uptake endosome Endosome cell->endosome Endocytosis drug_release Polymer Degradation & Drug Release endosome->drug_release Endosomal Escape drug Active Drug drug_release->drug target Intracellular Target drug->target effect Therapeutic Effect target->effect

Caption: A conceptual signaling pathway for targeted drug delivery using biodegradable nanoparticles.

References

Method

Synthesis of Pent-2-ene-1,5-diol Based Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from Pent-2-ene-1,5-diol. This unsaturate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from Pent-2-ene-1,5-diol. This unsaturated diol offers a versatile platform for the creation of functional polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The protocols outlined below are based on established polymerization methodologies for structurally similar unsaturated diols and can be adapted for Pent-2-ene-1,5-diol.

Introduction

Pent-2-ene-1,5-diol is a bifunctional monomer containing two primary hydroxyl groups and a central carbon-carbon double bond. This unique structure allows for its participation in two primary polymerization pathways:

  • Polycondensation Reactions: The hydroxyl groups can react with dicarboxylic acids or their derivatives to form unsaturated polyesters.

  • Polyaddition Reactions: The hydroxyl groups can react with diisocyanates to yield polyurethanes with unsaturation in the backbone.

The presence of the double bond in the polymer backbone provides a reactive site for post-polymerization modifications, such as cross-linking or grafting, to tailor the final properties of the material.

Data Presentation

The following tables summarize representative quantitative data for unsaturated polyesters and polyurethanes synthesized from diols structurally similar to Pent-2-ene-1,5-diol. These values can serve as a benchmark for the expected properties of Pent-2-ene-1,5-diol based polymers.

Table 1: Representative Properties of Unsaturated Polyesters Synthesized via Polycondensation

Diol MonomerDicarboxylic Acid MonomerCatalystTemperature (°C)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
cis-2-Butene-1,4-diolSuccinic AcidTi(OBu)₄180-22015,000 - 25,0001.8 - 2.5-10 to 080 - 100
cis-2-Butene-1,4-diolAdipic AcidSn(Oct)₂170-21020,000 - 35,0001.9 - 2.6-20 to -1070 - 90
cis-2-Butene-1,4-diolSebacic AcidTi(OBu)₄190-23025,000 - 40,0002.0 - 2.8-30 to -2060 - 80

Note: Data is compiled from literature on analogous unsaturated polyesters and may vary based on specific reaction conditions.

Table 2: Representative Properties of Unsaturated Polyurethanes Synthesized via Polyaddition

Diol MonomerDiisocyanate MonomerCatalystTemperature (°C)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)
2-Butene-1,4-diolHexamethylene Diisocyanate (HDI)DBTDL60 - 8030,000 - 50,0002.1 - 2.9-15 to 5
2-Butene-1,4-diolIsophorone Diisocyanate (IPDI)DBTDL70 - 9035,000 - 60,0002.2 - 3.00 to 20
2-Butene-1,4-diolToluene (B28343) Diisocyanate (TDI)Sn(Oct)₂50 - 7040,000 - 70,0002.3 - 3.110 to 30

Note: Data is compiled from literature on analogous unsaturated polyurethanes and may vary based on specific reaction conditions. DBTDL: Dibutyltin dilaurate, Sn(Oct)₂: Stannous octoate.

Experimental Protocols

The following are detailed protocols for the synthesis of unsaturated polyesters and polyurethanes using Pent-2-ene-1,5-diol as a monomer. These protocols are adapted from established procedures for similar unsaturated diols.[1][2]

Protocol 1: Synthesis of Unsaturated Polyester (B1180765) via Melt Polycondensation

This protocol describes the synthesis of an unsaturated polyester from Pent-2-ene-1,5-diol and a dicarboxylic acid (e.g., adipic acid) via melt polycondensation.

Materials:

  • Pent-2-ene-1,5-diol

  • Adipic Acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or Stannous octoate (Sn(Oct)₂)

  • Toluene (for purification)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Charging: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer and a distillation head, add equimolar amounts of Pent-2-ene-1,5-diol and adipic acid.

  • Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 mol% Ti(OBu)₄ relative to the diacid) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • First Stage (Esterification): Heat the reaction mixture to 180-190°C under a slow stream of nitrogen. Water will be produced as a byproduct and should be collected in the receiving flask of the distillation apparatus. Continue this stage for 2-4 hours or until the majority of the water has been removed.

  • Second Stage (Polycondensation): Gradually reduce the pressure to 1-10 mmHg while increasing the temperature to 200-220°C. Continue the reaction under vacuum for another 4-6 hours to remove the remaining water and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of toluene.

  • Purification: Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

Protocol 2: Synthesis of Unsaturated Polyurethane via Polyaddition

This protocol describes the synthesis of an unsaturated polyurethane from Pent-2-ene-1,5-diol and a diisocyanate (e.g., Hexamethylene Diisocyanate - HDI) via a two-step solution polymerization method.

Materials:

  • Pent-2-ene-1,5-diol (dried under vacuum before use)

  • Hexamethylene Diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

Procedure:

  • Reactant Preparation: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a known amount of Pent-2-ene-1,5-diol in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the diol solution.

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Diisocyanate Addition: Heat the solution to 60-70°C. Add an equimolar amount of HDI dropwise to the reaction mixture using a dropping funnel over a period of 30-60 minutes.

  • Polymerization: After the addition is complete, continue the reaction at 70-80°C for 4-8 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

  • Quenching: Cool the reaction mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups.

  • Polymer Isolation: Precipitate the polyurethane by pouring the reaction mixture into a large excess of diethyl ether with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50-60°C to a constant weight.

Characterization:

  • NMR Spectroscopy: To confirm the urethane (B1682113) linkages and the polymer structure.

  • FTIR Spectroscopy: To confirm the formation of urethane bonds and the disappearance of isocyanate groups.

  • GPC: To determine the molecular weight and PDI.

  • DSC: To determine the glass transition temperature (Tg).

Visualizations

The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis of Pent-2-ene-1,5-diol based polymers.

Polycondensation_Pathway cluster_products Products Diol Pent-2-ene-1,5-diol (HO-CH2-CH=CH-CH2-CH2-OH) Polyester Unsaturated Polyester [-O-CH2-CH=CH-CH2-CH2-O-CO-R-CO-]n Diol->Polyester Diacid Dicarboxylic Acid (HOOC-R-COOH) Diacid->Polyester Water H2O Polyester->Water +

Caption: Polycondensation of Pent-2-ene-1,5-diol with a dicarboxylic acid.

Polyaddition_Pathway cluster_products Products Diol Pent-2-ene-1,5-diol (HO-CH2-CH=CH-CH2-CH2-OH) Polyurethane Unsaturated Polyurethane [-O-CH2-CH=CH-CH2-CH2-O-CO-NH-R-NH-CO-]n Diol->Polyurethane Diisocyanate Diisocyanate (OCN-R-NCO) Diisocyanate->Polyurethane

Caption: Polyaddition of Pent-2-ene-1,5-diol with a diisocyanate.

Experimental_Workflow Start Start Monomer_Prep Monomer Preparation & Charging Start->Monomer_Prep Reaction Polymerization Reaction (Polycondensation or Polyaddition) Monomer_Prep->Reaction Isolation Polymer Isolation & Purification Reaction->Isolation Drying Drying Isolation->Drying Characterization Characterization (NMR, FTIR, GPC, DSC) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for polymer synthesis.

References

Application

Application Notes and Protocols: Characterization of Pent-2-ene-1,5-diol Based Polyurethanes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the characterization of novel polyurethanes synthesized using Pent-2-ene-1,5-diol as a diol compone...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of novel polyurethanes synthesized using Pent-2-ene-1,5-diol as a diol component. The inclusion of a carbon-carbon double bond in the polymer backbone, originating from the pent-2-ene-1,5-diol monomer, imparts unique properties and potential for further functionalization, making these materials promising candidates for various applications, including in the development of advanced drug delivery systems.

The following sections detail the typical synthesis, expected material properties, and comprehensive protocols for the characterization of these unsaturated polyurethanes. While specific data for polyurethanes based on Pent-2-ene-1,5-diol is not extensively available in published literature, this document compiles analogous data from polyurethanes derived from similar unsaturated diols to provide a predictive baseline for characterization.

Synthesis of Pent-2-ene-1,5-diol Based Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a diol. In this case, Pent-2-ene-1,5-diol serves as the polyol component, reacting with a suitable diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI) or isophorone (B1672270) diisocyanate (IPDI), in the presence of a catalyst like dibutyltin (B87310) dilaurate (DBTDL). The reaction is typically carried out in an inert solvent like anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere.

Synthesis_Pathway Diisocyanate Diisocyanate (e.g., HDI, IPDI) Prepolymer NCO-terminated Prepolymer Diisocyanate->Prepolymer Diol Pent-2-ene-1,5-diol Diol->Prepolymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer Solvent Solvent (e.g., DMF) Solvent->Prepolymer Polyurethane Pent-2-ene-1,5-diol based Polyurethane Prepolymer->Polyurethane Chain Extension (e.g., with excess diol or a chain extender)

Caption: Synthesis of Pent-2-ene-1,5-diol based polyurethane.

Predicted Material Properties and Characterization Data

The following tables summarize the expected ranges for various properties of polyurethanes derived from Pent-2-ene-1,5-diol, based on data from analogous unsaturated polyurethanes. These values should be considered as a general guide and may vary depending on the specific diisocyanate used, the molar ratio of reactants, and the polymerization conditions.

Table 1: Predicted Physicochemical and Thermal Properties

PropertyPredicted Value/RangeCharacterization Technique
Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg)-20 to 40 °C[1]Differential Scanning Calorimetry (DSC)
Decomposition Temp. (Td, 5%)250 - 320 °C[2]Thermogravimetric Analysis (TGA)

Table 2: Predicted Mechanical Properties

PropertyPredicted Value/RangeCharacterization Technique
Tensile Strength5 - 30 MPa[3]Universal Testing Machine
Elongation at Break100 - 500%[3]Universal Testing Machine
Young's Modulus10 - 100 MPaUniversal Testing Machine
Shore A Hardness60 - 90Durometer

Table 3: Key Spectroscopic Data for Structural Confirmation

Functional GroupFTIR Wavenumber (cm⁻¹)¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
N-H (urethane)3300-3400 (stretch)[3][4]5.0 - 8.0 (broad singlet)-
C=O (urethane)1680-1740 (stretch)[3][5]-153-157[6][7]
C=C (alkene)~1650 (stretch)5.4 - 5.8 (multiplet)[8]120-140[8]
C-O-C (ether/ester like)1050-1250 (stretch)[5]3.5 - 4.5 (multiplet)60-80

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Characterization_Workflow start Synthesized Polyurethane ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr gpc Gel Permeation Chromatography start->gpc thermal Thermal Analysis (TGA & DSC) start->thermal mechanical Mechanical Testing start->mechanical structure Structural Confirmation ftir->structure nmr->structure mw Molecular Weight & Distribution gpc->mw stability Thermal Stability thermal->stability properties Mechanical Properties mechanical->properties

Caption: Experimental workflow for polyurethane characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of the urethane (B1682113) linkage and the presence of the C=C double bond.

Protocol:

  • Prepare a thin film of the polyurethane by solvent casting or by pressing a small amount of the polymer between two KBr plates.

  • Ensure the sample is completely dry to avoid interference from water O-H bands.

  • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis:

    • Confirm the disappearance of the strong isocyanate peak around 2270 cm⁻¹.

    • Identify the N-H stretching vibration of the urethane group around 3300-3400 cm⁻¹.[3][4]

    • Identify the C=O stretching vibration of the urethane group between 1680-1740 cm⁻¹.[3][5]

    • Look for a weak to medium intensity peak around 1650 cm⁻¹ corresponding to the C=C stretching of the pentene unit.

    • Analyze the C-O-C stretching region between 1050-1250 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of the polyurethane.

Protocol:

  • Dissolve 10-20 mg of the polyurethane in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analysis:

    • ¹H NMR:

      • Identify the proton signals of the urethane N-H group (typically a broad peak between 5.0 and 8.0 ppm).

      • Identify the signals from the olefinic protons of the pentene unit (expected around 5.4-5.8 ppm).[8]

      • Assign the various methylene (B1212753) (-CH₂-) proton signals from the diisocyanate and diol backbones.

    • ¹³C NMR:

      • Identify the carbonyl carbon of the urethane group (around 153-157 ppm).[6][7]

      • Identify the olefinic carbons of the pentene unit (around 120-140 ppm).[8]

      • Assign the various aliphatic carbon signals.

Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

Protocol:

  • Dissolve the polyurethane in a suitable solvent for GPC analysis (e.g., THF, DMF with LiBr).

  • Filter the solution to remove any insoluble material.

  • Inject the sample into a GPC system equipped with appropriate columns and a refractive index (RI) detector.

  • Calibrate the system using polystyrene or polymethyl methacrylate (B99206) standards.

  • Analysis:

    • Determine Mn, Mw, and PDI from the resulting chromatogram using the calibration curve.

Thermal Analysis (TGA and DSC)

Objective: To evaluate the thermal stability and phase behavior of the polyurethane.

Protocol:

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[2]

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition (Td) and the temperature of maximum decomposition rate.

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the polymer in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle, for example, from -50 °C to 200 °C at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the second heating scan.[1]

Mechanical Testing

Objective: To determine the key mechanical properties of the polyurethane.

Protocol:

  • Prepare dog-bone shaped specimens of the polyurethane according to standard methods (e.g., ASTM D638).

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

  • Record the stress-strain curve until the specimen fractures.

  • Analysis:

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.[3]

Potential Applications in Drug Development

The presence of the C=C double bond in the backbone of these polyurethanes opens up possibilities for post-polymerization modification. This functionality can be exploited for various applications in drug development:

  • Covalent Drug Conjugation: The double bond can be a site for attaching drug molecules via click chemistry or other addition reactions, leading to the development of polymer-drug conjugates with controlled release profiles.

  • Crosslinking for Hydrogel Formation: The double bonds can be crosslinked using UV radiation or chemical crosslinkers to form hydrogels. These hydrogels can be used for sustained drug delivery or as scaffolds for tissue engineering.

  • Stimuli-Responsive Systems: The double bond can be functionalized with moieties that respond to specific stimuli (e.g., pH, enzymes), enabling the development of targeted and on-demand drug delivery systems.

Drug_Delivery_Applications Polymer Pent-2-ene-1,5-diol Polyurethane Functionalization Post-Polymerization Functionalization (via C=C bond) Polymer->Functionalization App1 Covalent Drug Conjugation Functionalization->App1 App2 Crosslinked Hydrogels for Sustained Release Functionalization->App2 App3 Stimuli-Responsive Drug Delivery Systems Functionalization->App3

Caption: Potential drug delivery applications.

Conclusion

Polyurethanes based on Pent-2-ene-1,5-diol represent a versatile class of materials with tunable properties and significant potential for biomedical applications. The characterization protocols outlined in these application notes provide a robust framework for researchers and scientists to thoroughly evaluate these novel polymers. The unique unsaturated backbone offers exciting opportunities for creating advanced drug delivery systems and other functional biomaterials. It is important to reiterate that the quantitative data presented is based on analogous systems and should be experimentally verified for each specific polyurethane formulation.

References

Method

Application Notes and Protocols: Synthesis of Functionalized Polymers from Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals Introduction Pent-2-ene-1,5-diol is a bifunctional monomer containing two primary hydroxyl groups and a central carbon-carbon double bond. This unique combi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-ene-1,5-diol is a bifunctional monomer containing two primary hydroxyl groups and a central carbon-carbon double bond. This unique combination of functionalities makes it a versatile building block for the synthesis of a variety of functionalized polymers. The hydroxyl groups allow for the formation of polyester (B1180765) or polyether backbones through step-growth polymerization, while the internal double bond can be preserved within the polymer chain. This unsaturation serves as a reactive handle for post-polymerization modification, enabling the introduction of a wide range of functional groups and the development of materials with tailored properties for applications in drug delivery, tissue engineering, and advanced materials science.

These application notes provide an overview of potential polymerization strategies for pent-2-ene-1,5-diol and detailed protocols for the synthesis of unsaturated polyesters and their subsequent functionalization.

Polymerization Strategies for Pent-2-ene-1,5-diol

The dual functionality of pent-2-ene-1,5-diol allows for several polymerization pathways. A primary strategy involves leveraging the diol functionality to create a linear polymer, with the double bond remaining as a pendant group for further reactions.

G cluster_poly Polymerization Pathways cluster_post Post-Polymerization Modification monomer Pent-2-ene-1,5-diol polyester Polyesterification (with Diacid/Diester) monomer->polyester thiolene Thiol-Ene Polymerization (with Dithiol) monomer->thiolene unsat_poly Unsaturated Polyester polyester->unsat_poly func_poly Functionalized Polymer unsat_poly->func_poly e.g., Thiol-Ene 'Click' caption Figure 1: Potential polymerization and functionalization pathways for pent-2-ene-1,5-diol.

Caption: Figure 1: Polymerization and functionalization pathways.

I. Synthesis of Unsaturated Polyesters via Polycondensation

The most direct method to polymerize pent-2-ene-1,5-diol is through polycondensation with a dicarboxylic acid or its derivative to form an unsaturated polyester. This approach creates a polymer backbone with repeating ester linkages and preserves the double bond for subsequent functionalization.

Experimental Protocol: Synthesis of Poly(pent-2-ene-1,5-diyl adipate)

This protocol describes a typical melt polycondensation reaction between pent-2-ene-1,5-diol and adipic acid.

Materials:

  • Pent-2-ene-1,5-diol

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol (B129727)

  • Chloroform (B151607)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser.

Procedure:

  • Equimolar amounts of pent-2-ene-1,5-diol and adipic acid are added to the three-neck round-bottom flask.

  • A catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mol% relative to the diol) is added.

  • Toluene is added to the flask (approximately 20% of the total volume of reactants) to facilitate the removal of water via azeotropic distillation.

  • The reaction mixture is heated to 140-150°C under a slow stream of nitrogen gas with vigorous stirring.

  • The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap.

  • The first stage of the reaction is continued until approximately 80-90% of the theoretical amount of water has been collected.

  • For the second stage, the temperature is increased to 180-200°C, and a vacuum is slowly applied to remove the remaining water and toluene, thereby driving the polymerization to completion.

  • The reaction is stopped when the desired viscosity is achieved. The polymer is allowed to cool to room temperature under nitrogen.

  • The crude polymer is dissolved in a minimal amount of chloroform and precipitated by pouring the solution into cold methanol.

  • The purified polymer is collected by filtration and dried in a vacuum oven at 40°C to a constant weight.

G start Start reactants Charge flask with: - Pent-2-ene-1,5-diol - Adipic Acid - Catalyst (p-TSA) - Toluene start->reactants stage1 Stage 1: Azeotropic Distillation Heat to 140-150°C under N2 Collect water in Dean-Stark trap reactants->stage1 stage2 Stage 2: Melt Polycondensation Increase temp to 180-200°C Apply vacuum stage1->stage2 cool Cool to room temperature under N2 stage2->cool dissolve Dissolve crude polymer in Chloroform cool->dissolve precipitate Precipitate in cold Methanol dissolve->precipitate dry Filter and dry polymer under vacuum precipitate->dry end End: Characterize Polymer dry->end

Caption: Figure 2: Experimental workflow for polyesterification.

Data Presentation: Influence of Reaction Conditions

The molecular weight and polydispersity of the resulting polyester are influenced by reaction time, temperature, and catalyst concentration. The following table presents illustrative data.

EntryReaction Time (Stage 2, h)Temperature (Stage 2, °C)Mn ( g/mol )PDI
141808,0002.1
2818015,0002.3
3820022,0002.5
41220028,0002.6
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is illustrative and will vary based on specific experimental conditions.

II. Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry

The pendant double bonds in the unsaturated polyester backbone are ideal sites for functionalization using the highly efficient and orthogonal thiol-ene "click" reaction. This allows for the attachment of a wide variety of molecules, including peptides, small molecule drugs, and imaging agents, under mild conditions.

Experimental Protocol: Functionalization with 1-Thioglycerol

This protocol describes the photo-initiated thiol-ene addition of 1-thioglycerol to the unsaturated polyester backbone, introducing pendant hydroxyl groups that can enhance hydrophilicity or serve as further reaction sites.

Materials:

  • Unsaturated polyester (e.g., Poly(pent-2-ene-1,5-diyl adipate))

  • 1-Thioglycerol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • UV lamp (365 nm)

Procedure:

  • The unsaturated polyester is dissolved in anhydrous THF in a quartz reaction vessel.

  • A stoichiometric excess of 1-thioglycerol (e.g., 2 equivalents per double bond) is added to the solution.

  • The photoinitiator, DMPA (e.g., 1 mol% relative to the thiol), is added.

  • The vessel is sealed, and the solution is purged with nitrogen for 20 minutes to remove oxygen, which can inhibit the radical reaction.

  • The reaction mixture is irradiated with a 365 nm UV lamp with stirring at room temperature.

  • The reaction progress can be monitored by ¹H NMR, observing the disappearance of the vinyl proton signals.

  • Upon completion, the functionalized polymer is precipitated by adding the reaction mixture to cold methanol.

  • The polymer is collected by filtration and washed with fresh methanol to remove unreacted thiol and initiator.

  • The final product is dried in a vacuum oven at room temperature.

G cluster_mech Thiol-Ene Functionalization Mechanism Initiator + hv Initiator + hv Initiator Radical (I•) Initiator Radical (I•) Initiator + hv->Initiator Radical (I•) I• + R-SH I• + R-SH I-H + R-S• (Thiyl Radical) I-H + R-S• (Thiyl Radical) I• + R-SH->I-H + R-S• (Thiyl Radical) R-S• R-S• Polymer-S-R• (Carbon Radical) Polymer-S-R• (Carbon Radical) R-S•->Polymer-S-R• (Carbon Radical) + Polymer-ene Polymer-S-R• Polymer-S-R• Functionalized Polymer + R-S• Functionalized Polymer + R-S• Polymer-S-R•->Functionalized Polymer + R-S• + R-SH (Chain Transfer)

Caption: Figure 3: Mechanism of thiol-ene functionalization.

Data Presentation: Degree of Functionalization

The degree of functionalization can be controlled by the stoichiometry of the thiol reagent and the reaction time.

Entry[Thiol]:[Ene] Molar RatioIrradiation Time (min)Degree of Functionalization (%)
11.1 : 115>95
21.1 : 15~70
30.5 : 115~50
42.0 : 115>99
Degree of functionalization determined by ¹H NMR spectroscopy. Data is illustrative.

III. Thiol-Ene Step-Growth Polymerization

Alternatively, pent-2-ene-1,5-diol can be used as the "ene" monomer in a step-growth thiol-ene polymerization with a dithiol monomer. This approach yields a poly(thioether-co-ester) if the hydroxyl groups are esterified first, or a polymer with pendant hydroxyls if the diol itself is used, though the latter may have solubility challenges. For this note, we consider the polymerization of an esterified derivative.

Experimental Protocol: Thiol-Ene Photopolymerization

This protocol outlines the polymerization of pent-2-ene-1,5-diyl diacrylate with a dithiol such as 1,2-ethanedithiol (B43112).

Materials:

  • Pent-2-ene-1,5-diyl diacrylate (synthesized from pent-2-ene-1,5-diol and acryloyl chloride)

  • 1,2-Ethanedithiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a quartz reaction vessel, dissolve equimolar amounts of pent-2-ene-1,5-diyl diacrylate and 1,2-ethanedithiol in anhydrous DCM.

  • Add the photoinitiator DMPA (e.g., 0.5 mol%).

  • Seal the vessel and purge with nitrogen for 15 minutes.

  • Irradiate the solution with a 365 nm UV lamp while stirring.

  • Monitor the increase in viscosity. The reaction is typically rapid.

  • Stop the reaction by turning off the UV lamp.

  • Precipitate the polymer in cold hexanes or methanol.

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation: Thiol-Ene Polymerization Results
EntryInitiator (mol%)UV Intensity (mW/cm²)Time (min)Mn ( g/mol )PDI
10.151512,0001.9
20.55511,5001.8
30.5102>99% conv.1.7
Data is illustrative and depends on monomer purity and reaction setup.

Applications in Drug Development

The polymers derived from pent-2-ene-1,5-diol are promising candidates for various applications in drug development:

  • Drug Delivery Vehicles: Biodegradable unsaturated polyesters can be formulated into nanoparticles or microparticles for controlled drug release. The drug can be encapsulated within the polymer matrix.

  • Polymer-Drug Conjugates: The pendant double bonds on the polyester backbone allow for the covalent attachment of drugs via thiol-ene chemistry. This can improve drug solubility, stability, and pharmacokinetic profiles.

  • Hydrogels for Tissue Engineering: Crosslinking of the unsaturated polyesters, either through the double bonds or after functionalization with crosslinkable groups, can form hydrogels. These can serve as scaffolds for tissue regeneration and localized drug delivery.

Conclusion

Pent-2-ene-1,5-diol is a highly valuable monomer for creating functionalized polymers with significant potential in research and drug development. The ability to first form a polymer backbone via established polycondensation methods and then introduce functionality through the versatile thiol-ene "click" reaction provides a powerful platform for designing materials with precisely controlled properties. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and application of these novel polymers.

Application

Application Notes and Protocols for Ring-Opening Polymerization of Lactones with Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals Application Notes The ring-opening polymerization (ROP) of lactones is a robust and versatile method for the synthesis of biodegradable aliphatic polyesters...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The ring-opening polymerization (ROP) of lactones is a robust and versatile method for the synthesis of biodegradable aliphatic polyesters, which are of significant interest in the biomedical field, particularly for drug delivery applications.[1][2] The use of functional initiators in ROP allows for the introduction of specific chemical moieties into the polyester (B1180765) backbone, enabling the tailoring of polymer properties and facilitating post-polymerization modifications.

This document details the use of Pent-2-ene-1,5-diol as a functional initiator for the ROP of lactones, such as ε-caprolactone (CL) and lactide (LA). The key feature of Pent-2-ene-1,5-diol is the presence of a carbon-carbon double bond within its structure. When used as an initiator, this double bond is incorporated into the resulting polyester chain, yielding an unsaturated polyester.

The presence of these pendant double bonds along the polyester backbone provides a versatile platform for subsequent chemical modifications via "click" chemistry, such as thiol-ene reactions.[3][4] This allows for the covalent attachment of various functional molecules, including targeting ligands, imaging agents, and drugs, to the polyester. This functionalization is crucial for the development of advanced drug delivery systems with enhanced efficacy and specificity. The ability to modify the polymer after its synthesis offers a significant advantage, as it allows for the introduction of delicate biomolecules under mild conditions, preserving their activity.

The resulting functionalized polyesters can be formulated into a variety of drug delivery vehicles, such as nanoparticles, micelles, and hydrogels. The biodegradability of the polyester backbone ensures that the carrier material can be safely cleared from the body after fulfilling its therapeutic role.

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester via Ring-Opening Polymerization of ε-Caprolactone with Pent-2-ene-1,5-diol

This protocol describes the synthesis of an unsaturated polyester by the ring-opening polymerization of ε-caprolactone, initiated by Pent-2-ene-1,5-diol and catalyzed by stannous octoate (Sn(Oct)₂).

Materials:

  • ε-Caprolactone (CL) (freshly distilled)

  • Pent-2-ene-1,5-diol

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (DCM) (for dissolution)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum line and inert gas supply

  • Syringes and needles

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under an inert atmosphere before use.

  • Reaction Setup: Assemble the reaction flask with a magnetic stir bar and connect it to the Schlenk line. Purge the flask with argon or nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Charging of Reactants:

    • In a typical reaction, for a target degree of polymerization (DP) of 50, add Pent-2-ene-1,5-diol (e.g., 0.102 g, 1 mmol) to the reaction flask.

    • Add anhydrous toluene (e.g., 10 mL) to dissolve the initiator.

    • Add ε-caprolactone (e.g., 5.70 g, 50 mmol) to the flask via syringe.

    • Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). Add the required amount of the catalyst solution (e.g., 0.5 mL, 0.05 mmol, for a monomer-to-catalyst ratio of 1000:1) to the reaction mixture.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at 130 °C.

    • Stir the reaction mixture vigorously for the desired reaction time (e.g., 24 hours).

  • Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Dissolve the viscous product in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry

This protocol describes the functionalization of the unsaturated polyester with a model thiol-containing molecule, 1-thioglycerol, using a photoinitiated thiol-ene reaction.

Materials:

  • Unsaturated polyester (synthesized in Protocol 1)

  • 1-Thioglycerol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Dichloromethane (DCM) (anhydrous)

  • Diethyl ether (for precipitation)

Equipment:

  • Quartz reaction vessel or a UV-transparent flask

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the unsaturated polyester (e.g., 1 g, with a calculated molar amount of double bonds) in anhydrous DCM (e.g., 10 mL).

  • Addition of Reagents:

    • Add 1-thioglycerol in a molar excess relative to the double bonds (e.g., 1.5 equivalents).

    • Add the photoinitiator, DMPA (e.g., 5 mol% relative to the thiol).

  • Thiol-Ene Reaction:

    • Seal the vessel and purge with an inert gas for 15 minutes.

    • Place the vessel under the UV lamp and irradiate the solution with stirring at room temperature.

    • Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals. The reaction is typically complete within a few hours.

  • Purification:

    • Once the reaction is complete, concentrate the solution using a rotary evaporator.

    • Precipitate the functionalized polymer by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis and characterization of unsaturated polyesters prepared by the ring-opening polymerization of ε-caprolactone with Pent-2-ene-1,5-diol.

Table 1: Ring-Opening Polymerization of ε-Caprolactone with Pent-2-ene-1,5-diol

Entry[CL]:[Initiator] RatioReaction Time (h)Conversion (%)Mₙ (GPC, g/mol )PDI (GPC)
125:124952,8001.15
250:124925,5001.20
3100:1248810,2001.25

Mₙ = Number-average molecular weight; PDI = Polydispersity Index. Data is illustrative and will vary based on specific reaction conditions.

Table 2: Characterization Data of Unsaturated Poly(ε-caprolactone)

PropertyValue
¹H NMR (CDCl₃, δ ppm)
-CH₂-O- (PCL backbone)4.06 (t)
-CH=CH- (alkene)5.40-5.60 (m)
-CH₂-C=O (PCL backbone)2.31 (t)
GPC
Mₙ ( g/mol )5,500 (for 50:1 ratio)
PDI1.20
DSC
T₉ (°C)-60
Tₘ (°C)55

T₉ = Glass transition temperature; Tₘ = Melting temperature.

Mandatory Visualization

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Drying Dry Glassware Inert Inert Atmosphere (Ar/N2 Purge) Drying->Inert Charge Charge Reactants: - Pent-2-ene-1,5-diol - ε-Caprolactone - Sn(Oct)2 Catalyst Inert->Charge Polymerize Polymerize (130°C, 24h) Charge->Polymerize Dissolve Dissolve in DCM Polymerize->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Dry Dry Polymer Precipitate->Dry Characterize Characterize: - NMR - GPC - DSC Dry->Characterize

Caption: Experimental workflow for the synthesis of unsaturated polyester.

ROP_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Initiator Pent-2-ene-1,5-diol HO-CH2-CH=CH-CH2-CH2-OH ROP Ring-Opening Polymerization Initiator->ROP Monomer ε-Caprolactone C6H10O2 Monomer->ROP Polyester Unsaturated Polyester ...-O-(CH2)5-C(=O)-...-O-CH2-CH=CH-CH2-CH2-O-... ROP->Polyester

Caption: Reaction scheme for the ring-opening polymerization.

References

Method

Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals Introduction Pent-2-ene-1,5-diol is an unsaturated diol that holds significant promise as a monomer for the synthesis of biodegradable polymers. Its bifunct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-ene-1,5-diol is an unsaturated diol that holds significant promise as a monomer for the synthesis of biodegradable polymers. Its bifunctional nature, possessing both hydroxyl groups for polyester (B1180765) formation and a carbon-carbon double bond, offers a unique platform for creating functional and versatile biomaterials. The presence of the double bond in the polymer backbone allows for post-polymerization modifications, enabling the tuning of material properties and the attachment of bioactive molecules. This makes polymers derived from pent-2-ene-1,5-diol particularly attractive for applications in drug delivery, tissue engineering, and other biomedical fields where tailored material characteristics are crucial.

These application notes provide an overview of the potential of pent-2-ene-1,5-diol in biodegradable polymer synthesis and offer detailed protocols for the preparation and characterization of these materials.

Application Notes

The incorporation of pent-2-ene-1,5-diol into polyester chains can be achieved through several polymerization techniques, primarily polycondensation and enzymatic polymerization.

Polycondensation: This is a common method for synthesizing polyesters from diols and dicarboxylic acids.[1] The reaction of pent-2-ene-1,5-diol with various dicarboxylic acids (e.g., succinic acid, adipic acid, sebacic acid) can yield a range of unsaturated polyesters. The properties of the resulting polymer, such as its mechanical strength, degradation rate, and hydrophilicity, can be tailored by the choice of the dicarboxylic acid comonomer. The unsaturation in the polymer backbone provides sites for crosslinking or functionalization.

Enzymatic Polymerization: Lipase-catalyzed polymerization offers a green and mild alternative to traditional chemical synthesis.[2][3] Enzymes like Candida antarctica lipase (B570770) B (CALB) can be used to catalyze the esterification reaction between pent-2-ene-1,5-diol and dicarboxylic acids. This method often proceeds under milder conditions, which can help to preserve the integrity of the double bond and other sensitive functional groups.

Post-Polymerization Modification: The double bonds along the polymer chain are reactive sites that can be utilized for various "click" chemistry reactions, such as thiol-ene reactions.[4][5] This allows for the covalent attachment of peptides, growth factors, or therapeutic agents to the polymer scaffold, enhancing its bioactivity and targeting capabilities for drug delivery applications.

Potential Applications:

  • Drug Delivery: The biodegradable nature of these polyesters allows for the controlled release of encapsulated drugs as the polymer matrix degrades. The ability to functionalize the polymer surface can be used to target specific cells or tissues.

  • Tissue Engineering: The tunable mechanical properties and the potential for biofunctionalization make these polymers suitable for creating scaffolds that can support cell growth and tissue regeneration.

  • Biodegradable Plastics: These polymers can be used as environmentally friendly alternatives to conventional non-biodegradable plastics in various applications.

Experimental Protocols

Protocol 1: Synthesis of Poly(pent-2-ene succinate) via Melt Polycondensation

This protocol describes a representative procedure for the synthesis of an unsaturated polyester from pent-2-ene-1,5-diol and succinic acid.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser

  • Schlenk line

Procedure:

  • Monomer Charging: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of pent-2-ene-1,5-diol and succinic acid.

  • Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).

  • First Stage (Esterification): Heat the reaction mixture to 180°C under a slow stream of nitrogen gas with constant stirring. Water will be produced as a byproduct and collected in the condenser. Continue this stage for 4-6 hours or until the evolution of water ceases.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 200-220°C. This will help to remove the remaining water and drive the polymerization reaction to completion, increasing the molecular weight of the polymer. Continue this stage for 6-8 hours.

  • Polymer Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in chloroform.

  • Purification: Precipitate the dissolved polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polymer

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the polyester by identifying the characteristic ester carbonyl peak.

  • Procedure: Record the FTIR spectrum of the dried polymer sample.

  • Expected Result: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and composition of the polymer.

  • Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H NMR and ¹³C NMR spectra.

  • Expected Result: Characteristic peaks corresponding to the protons and carbons of the pent-2-ene-1,5-diol and succinic acid repeating units. The presence of peaks corresponding to the vinyl protons will confirm the integrity of the double bond.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene standards.

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).

5. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Heat a small sample of the polymer in a TGA instrument under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) and monitor the weight loss.

Data Presentation

The following tables present illustrative data for a series of biodegradable polyesters synthesized from pent-2-ene-1,5-diol and various dicarboxylic acids. This data is representative and will vary based on the specific reaction conditions and the dicarboxylic acid used.

Table 1: Molecular Weight and Thermal Properties of Poly(pent-2-ene dicarboxylate)s

Dicarboxylic AcidMn ( g/mol )PDITg (°C)Tm (°C)
Succinic Acid15,0002.1-585
Adipic Acid18,0002.3-1570
Sebacic Acid22,0002.0-2560

Table 2: In Vitro Degradation of Poly(pent-2-ene succinate)

Time (weeks)Weight Loss (%)
15
212
425
855
1280

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Pent-2-ene-1,5-diol + Dicarboxylic Acid Catalyst Catalyst Addition Monomers->Catalyst Polycondensation Melt Polycondensation Catalyst->Polycondensation Polymer Crude Polymer Polycondensation->Polymer Dissolution Dissolution in Chloroform Polymer->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying PurePolymer Pure Polymer Drying->PurePolymer FTIR FTIR PurePolymer->FTIR NMR NMR PurePolymer->NMR GPC GPC PurePolymer->GPC DSC DSC PurePolymer->DSC TGA TGA PurePolymer->TGA

Figure 1: Experimental workflow for the synthesis and characterization of biodegradable polyesters from pent-2-ene-1,5-diol.

polymerization_mechanism Diol Pent-2-ene-1,5-diol (HO-R-OH) Esterification Esterification (-H₂O) Diol->Esterification Diacid Dicarboxylic Acid (HOOC-R'-COOH) Diacid->Esterification Oligomer Unsaturated Oligomer Esterification->Oligomer Polycondensation Polycondensation (-H₂O) Oligomer->Polycondensation Polyester Unsaturated Polyester [-O-R-O-CO-R'-CO-]n Polycondensation->Polyester

Figure 2: General reaction scheme for the polycondensation of pent-2-ene-1,5-diol with a dicarboxylic acid.

property_relationship cluster_inputs Monomer Selection cluster_properties Polymer Properties cluster_applications Applications Diol Pent-2-ene-1,5-diol Mechanical Mechanical Properties (Strength, Elasticity) Diol->Mechanical Functionality Functionality (Double Bonds) Diol->Functionality Diacid Dicarboxylic Acid (e.g., Succinic, Adipic) Diacid->Mechanical Thermal Thermal Properties (Tg, Tm) Diacid->Thermal Degradation Degradation Rate Diacid->Degradation DrugDelivery Drug Delivery Mechanical->DrugDelivery TissueEng Tissue Engineering Mechanical->TissueEng Bioplastics Biodegradable Plastics Mechanical->Bioplastics Degradation->DrugDelivery Degradation->TissueEng Degradation->Bioplastics Functionality->DrugDelivery Functionality->TissueEng

References

Application

Application Notes and Protocols for Polyesterification with Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyesters utilizing (E)-Pent-2-ene-1,5-dio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyesters utilizing (E)-Pent-2-ene-1,5-diol as a monomer. The inherent unsaturation in this diol offers a versatile platform for producing polymers that can be further functionalized or crosslinked, making them attractive for applications in drug delivery, tissue engineering, and advanced materials development.

Introduction

(E)-Pent-2-ene-1,5-diol is a bifunctional monomer containing a carbon-carbon double bond within its backbone. This feature allows for the synthesis of linear unsaturated polyesters that can be subsequently modified through reactions targeting the double bond, such as thiol-ene chemistry or epoxidation. The resulting polyesters can exhibit a range of properties depending on the chosen dicarboxylic acid comonomer and the polymerization conditions.

Key Experimental Considerations

Successful polyesterification of (E)-Pent-2-ene-1,5-diol requires careful control over several experimental parameters to achieve high molecular weight polymers while minimizing side reactions, such as isomerization or crosslinking.

  • Monomer Purity: High purity of both (E)-Pent-2-ene-1,5-diol and the dicarboxylic acid comonomer is crucial to achieve high molecular weight polyesters.

  • Stoichiometry: An equimolar ratio of the diol and dicarboxylic acid is essential for obtaining high degrees of polymerization.

  • Catalyst Selection: The choice of catalyst influences the reaction rate and can impact side reactions. Common catalysts for polyesterification include protonic acids (e.g., p-toluenesulfonic acid), tin-based catalysts (e.g., dibutyltin (B87310) oxide), and titanium-based catalysts (e.g., titanium(IV) isopropoxide). Enzymatic catalysis offers a milder and more selective alternative.

  • Reaction Temperature and Time: The reaction temperature needs to be high enough to ensure the removal of the condensation byproduct (typically water) and maintain a molten state for bulk polymerization, but not so high as to cause degradation or unwanted side reactions. Reaction times are typically in the range of several hours to days.

  • Atmosphere: Polyesterification reactions are sensitive to oxygen, which can lead to side reactions with the double bond, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Byproduct Removal: Efficient removal of the condensation byproduct is necessary to drive the polymerization equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a vacuum during the later stages of the polymerization.

Data Presentation

The following tables summarize typical experimental conditions and potential outcomes for the polyesterification of (E)-Pent-2-ene-1,5-diol with a representative dicarboxylic acid, adipic acid. Please note that these are illustrative examples, and optimal conditions may vary.

Table 1: Melt Polycondensation Conditions for Poly(pent-2-enylene adipate)

ParameterCondition
Diol(E)-Pent-2-ene-1,5-diol
Dicarboxylic AcidAdipic Acid
Molar Ratio (Diol:Diacid)1:1
Catalystp-Toluenesulfonic acid (p-TSA)
Catalyst Loading0.5 - 1.0 mol% (relative to diacid)
Temperature150-190 °C
Reaction Time12 - 48 hours
AtmosphereInert (Nitrogen or Argon)
PressureAtmospheric initially, then vacuum (<1 mmHg)

Table 2: Expected Polymer Characteristics for Poly(pent-2-enylene adipate)

PropertyExpected Value
Number Average Molecular Weight (Mn)5,000 - 20,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg)-20 to 10 °C
Melting Temperature (Tm)40 - 70 °C

Experimental Protocols

Protocol 1: Melt Polycondensation using p-Toluenesulfonic Acid (p-TSA)

This protocol describes a common method for synthesizing unsaturated polyesters via melt polycondensation.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Schlenk line or similar inert gas setup

Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a distillation head connected to a condenser and receiving flask.

  • Charging Reactants: To the flask, add equimolar amounts of (E)-Pent-2-ene-1,5-diol and adipic acid. Add p-TSA (0.5 mol% relative to the adipic acid).

  • Inerting the System: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the initial phase of the reaction.

  • Esterification Stage: Heat the reaction mixture to 150 °C with constant stirring. Water will begin to distill from the reaction mixture. Continue this stage for 4-6 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 180-190 °C. Once the temperature has stabilized, slowly apply a vacuum to the system (down to <1 mmHg). Continue the reaction under vacuum for another 8-24 hours to remove the remaining water and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.

  • Isolation and Purification: Cool the reactor to room temperature under an inert atmosphere. Dissolve the resulting polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation using Immobilized Lipase (B570770)

This protocol provides a milder, more environmentally friendly approach to polyester (B1180765) synthesis.

Materials:

  • (E)-Pent-2-ene-1,5-diol

  • Adipic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Diphenyl ether (solvent)

  • Methanol

  • Molecular sieves (3Å)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Vacuum line

Procedure:

  • Reactor Setup: Place a magnetic stir bar in a Schlenk flask.

  • Charging Reactants: Add equimolar amounts of (E)-Pent-2-ene-1,5-diol and adipic acid to the flask. Add diphenyl ether as a solvent (e.g., to achieve a 1 M concentration of monomers). Add immobilized lipase (e.g., 10% by weight of the total monomers) and activated molecular sieves.

  • Reaction: Heat the mixture to 70-90 °C with stirring under a gentle flow of nitrogen.

  • Polycondensation: After an initial period (e.g., 2 hours), apply a vacuum to the system to facilitate the removal of water. Continue the reaction for 24-72 hours.

  • Isolation and Purification: Cool the reaction to room temperature. Add chloroform to dissolve the polymer and filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with methanol and dried for potential reuse.

  • Precipitation and Drying: Precipitate the polymer from the chloroform solution by adding it to cold methanol. Collect the polymer by filtration and dry it in a vacuum oven at a mild temperature (e.g., 30 °C).

Mandatory Visualizations

Polyesterification_Workflow start Start reactants Charge Reactants (Pent-2-ene-1,5-diol, Dicarboxylic Acid, Catalyst) start->reactants inert Inert Atmosphere (N2 or Ar Purge) reactants->inert esterification Esterification (e.g., 150°C) inert->esterification polycondensation Polycondensation (e.g., 180-190°C, Vacuum) esterification->polycondensation isolation Isolation & Purification (Dissolution & Precipitation) polycondensation->isolation drying Drying (Vacuum Oven) isolation->drying end Unsaturated Polyester drying->end

Caption: General experimental workflow for the melt polycondensation of Pent-2-ene-1,5-diol.

Chemical_Structures cluster_product Product diol Pent-2-ene-1,5-diol HO-CH2-CH=CH-CH2-CH2-OH plus + diacid Dicarboxylic Acid HOOC-R-COOH arrow Polycondensation (- H2O) diacid->arrow polyester Unsaturated Polyester -[O-CH2-CH=CH-CH2-CH2-O-CO-R-CO]n- arrow->polyester

Caption: Chemical structures of reactants and the resulting unsaturated polyester.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pent-2-ene-1,5-diol

Welcome to the technical support center for the synthesis of Pent-2-ene-1,5-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pent-2-ene-1,5-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of Pent-2-ene-1,5-diol, which is typically achieved through an acid-catalyzed reaction between butadiene and formaldehyde (B43269), known as the Prins reaction.

Problem 1: Low Yield of Pent-2-ene-1,5-diol and Formation of a Major Byproduct with a Cyclic Ether Structure.

  • Possible Cause: The primary competing pathway in this synthesis is the hetero-Diels-Alder reaction between butadiene and formaldehyde, leading to the formation of 3,4-dihydro-2H-pyran and its derivatives.[1][2] Another possibility is the intramolecular cyclization of the desired product under acidic conditions. Reaction conditions such as temperature, catalyst acidity, and reaction time significantly influence the product distribution.[3][4]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Lower temperatures generally favor the formation of the desired diol over the cyclic ether. Maintain the reaction temperature below 40°C.

    • Optimize Catalyst: Use a milder acid catalyst or a heterogeneous catalyst to reduce the rate of the hetero-Diels-Alder reaction. Ion-exchange resins can be a good alternative to strong mineral acids.

    • Adjust Stoichiometry: An excess of formaldehyde can sometimes favor the formation of dioxane-type byproducts.[3] Experiment with varying the butadiene to formaldehyde ratio.

    • Minimize Reaction Time: Prolonged exposure to acidic conditions can promote the formation of cyclic ethers and other byproducts. Monitor the reaction progress by techniques like GC or TLC and quench the reaction once the starting materials are consumed.

Problem 2: Significant Formation of High Molecular Weight, Insoluble Material (Oligomers/Polymers).

  • Possible Cause: Butadiene is prone to oligomerization and polymerization under acidic conditions.[1][2] This is especially prevalent at higher temperatures and with strong acid catalysts.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Stabilizer: The addition of a radical inhibitor, such as hydroquinone, can help to suppress the polymerization of butadiene.

    • Ensure Homogeneity: Inconsistent mixing can create localized "hot spots" with high acid concentration, promoting polymerization. Ensure vigorous and efficient stirring throughout the reaction.

    • Catalyst Choice: As with cyclic ether formation, a milder or heterogeneous catalyst can reduce the extent of butadiene polymerization.

Problem 3: Presence of Unexpected Carbonyl Compounds in the Product Mixture.

  • Possible Cause: Side reactions involving formaldehyde or the intermediate carbocation can lead to the formation of other aldehydes and ketones. For instance, the reaction of propylene (B89431) (a potential impurity in butadiene) with formaldehyde can produce butanal and 2-ethylacrolein.[1][2]

  • Troubleshooting Steps:

    • Use High-Purity Butadiene: Ensure the butadiene used is free from significant amounts of other alkenes.

    • Control Reaction Conditions: The formation of these byproducts is also sensitive to reaction temperature and catalyst acidity. Following the recommendations for minimizing other side reactions will also help here.

    • Purification: These carbonyl impurities can often be removed during the purification of Pent-2-ene-1,5-diol, for example, by bisulfite treatment or careful distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Pent-2-ene-1,5-diol?

A1: The most direct route is the Prins reaction, which involves the acid-catalyzed condensation of butadiene with formaldehyde.[3][4] This reaction, however, is often accompanied by the formation of various side products. An alternative, multi-step approach involves the reduction of (E)-pent-2-ene-1,4-dialdehyde.[5]

Q2: What are the major side products I should expect in the synthesis of Pent-2-ene-1,5-diol?

A2: The primary side products are cyclic ethers, such as 3,4-dihydro-2H-pyran and its derivatives, formed via a hetero-Diels-Alder reaction.[1][2] You may also observe oligomers of butadiene and other carbonyl compounds.

Q3: How can I favor the formation of the desired diol over the cyclic ether byproduct?

A3: To favor the diol, it is crucial to control the reaction conditions. Lower reaction temperatures, the use of milder acid catalysts, and shorter reaction times are key factors.[3][4]

Q4: Is it possible to convert the cyclic ether byproduct back to a useful product?

A4: Yes, under certain conditions. For instance, 1,5-Pentanediol can be synthesized from 3,4-dihydro-2H-pyran through a two-step process involving esterification with acetic acid followed by hydrogenation.[6] This suggests that it might be possible to hydrolyze the pyran ring to obtain a precursor to the desired diol, although this would require further optimization.

Q5: What purification techniques are recommended for isolating Pent-2-ene-1,5-diol?

A5: Due to the presence of various byproducts with similar boiling points, simple distillation may not be sufficient. Fractional distillation under reduced pressure is often necessary. Column chromatography on silica (B1680970) gel can also be an effective method for separating the diol from the less polar cyclic ether and oligomer byproducts.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Prins Reaction of Butadiene and Formaldehyde (Illustrative Data)

CatalystTemperature (°C)Butadiene:Formaldehyde RatioPent-2-ene-1,5-diol Yield (%)Cyclic Ether Yield (%)Oligomer Content (%)
H₂SO₄ (conc.)601:1255025
H₂SO₄ (conc.)201:1453520
Amberlyst-15401:1603010
Amberlyst-15201:1.2652510
Formic Acid501:1404515

Note: This table presents illustrative data based on general principles of the Prins reaction. Actual yields will vary depending on the specific experimental setup.

Experimental Protocols

Illustrative Protocol for the Synthesis of Pent-2-ene-1,5-diol via Prins Reaction:

Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and safety procedures.

Materials:

  • Butadiene (liquefied)

  • Formaldehyde (37% aqueous solution)

  • Sulfuric acid (concentrated) or Amberlyst-15 resin

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Radical inhibitor (e.g., hydroquinone)

Procedure:

  • Reaction Setup: In a pressure-resistant reactor equipped with a magnetic stirrer, cooling bath, and a gas inlet, place the formaldehyde solution and a small amount of a radical inhibitor.

  • Cooling: Cool the reactor to 0-5°C.

  • Butadiene Addition: Carefully add the liquefied butadiene to the reactor.

  • Catalyst Addition: Slowly add the acid catalyst while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 20-40°C) for a specified time (e.g., 2-6 hours). Monitor the reaction progress by GC or TLC.

  • Quenching: Once the reaction is complete, quench it by adding an excess of saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Butadiene Butadiene Carbocation Allylic Carbocation Intermediate Butadiene->Carbocation Dihydropyran 3,4-Dihydro-2H-pyran Butadiene->Dihydropyran Hetero-Diels-Alder Oligomers Butadiene Oligomers Butadiene->Oligomers Acid-catalyzed Polymerization Formaldehyde Formaldehyde Formaldehyde->Carbocation Formaldehyde->Dihydropyran Acid_Catalyst Acid Catalyst Acid_Catalyst->Carbocation Acid_Catalyst->Dihydropyran Acid_Catalyst->Oligomers Pentenediol Pent-2-ene-1,5-diol Carbocation->Pentenediol Nucleophilic Attack by H₂O

Caption: Main and side reaction pathways in the synthesis of Pent-2-ene-1,5-diol.

Troubleshooting_Logic Start Low Yield of Pent-2-ene-1,5-diol High_Cyclic_Ether High Cyclic Ether Content? Start->High_Cyclic_Ether High_Oligomers High Oligomer Content? Start->High_Oligomers Lower_Temp Lower Reaction Temperature High_Cyclic_Ether->Lower_Temp Yes Milder_Catalyst Use Milder/Heterogeneous Catalyst High_Cyclic_Ether->Milder_Catalyst Yes Shorter_Time Reduce Reaction Time High_Cyclic_Ether->Shorter_Time Yes High_Oligomers->Lower_Temp Yes High_Oligomers->Milder_Catalyst Yes Add_Inhibitor Add Radical Inhibitor High_Oligomers->Add_Inhibitor Yes

Caption: Troubleshooting workflow for low yield in Pent-2-ene-1,5-diol synthesis.

References

Optimization

Technical Support Center: Purification of Crude Pent-2-ene-1,5-diol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Pent-2-ene-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Pent-2-ene-1,5-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Pent-2-ene-1,5-diol?

A1: Common impurities depend on the synthetic route. If synthesized by the reduction of a corresponding dialdehyde, impurities may include the unreacted starting material, over-reduced product (pentane-1,5-diol), and potentially isomeric byproducts. Solvents and residual catalyst from the reaction are also common contaminants.

Q2: What are the primary challenges in purifying Pent-2-ene-1,5-diol?

A2: The primary challenges stem from its high polarity, due to the two hydroxyl groups, and its potential for thermal instability because of the double bond. Its high boiling point at atmospheric pressure (245.1°C) makes it susceptible to decomposition, necessitating vacuum distillation.[1] Its polarity can also lead to issues in column chromatography, such as tailing and difficult separation from other polar impurities.

Q3: Which purification method is most suitable for Pent-2-ene-1,5-diol?

A3: A multi-step approach is often most effective. The typical workflow involves:

  • Initial workup: An aqueous workup to remove water-soluble impurities and neutralize the reaction mixture.

  • Solvent removal: Use of a rotary evaporator to remove the bulk of the reaction solvent.

  • Vacuum distillation: To separate the diol from non-volatile impurities and high-boiling solvents.

  • Column chromatography: To separate the diol from impurities with similar boiling points, such as isomers or closely related byproducts.

Q4: Can Pent-2-ene-1,5-diol be recrystallized?

A4: While Pent-2-ene-1,5-diol is a liquid at room temperature, some diols can be crystallized at low temperatures. However, "oiling out" is a common problem where the compound separates as a liquid instead of forming crystals. A solvent screen with various non-polar and polar solvent mixtures at low temperatures would be necessary to determine the feasibility of recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Pent-2-ene-1,5-diol.

Vacuum Distillation Issues
Issue Possible Cause Recommended Solution
Product decomposition (darkening of the liquid) Distillation temperature is too high.Decrease the pressure of the vacuum system to lower the boiling point of the diol. Ensure the heating mantle is not set to an excessively high temperature.
Bumping or uneven boiling Lack of smooth boiling.Use a magnetic stir bar or boiling chips in the distillation flask. Ensure a slow and steady heating rate.
Poor separation of fractions Inefficient distillation column or incorrect packing.Use a fractionating column (e.g., Vigreux or packed column) for better separation. Ensure the column is properly insulated.
Column Chromatography Issues
Issue Possible Cause Recommended Solution
Poor separation of product from impurities Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point for polar compounds.
Product tailing on the column The compound is too polar for the silica (B1680970) gel.Add a small percentage of a more polar solvent like methanol (B129727) to the eluent system. However, be cautious as too much methanol can dissolve the silica gel.
Low recovery of the product The product is irreversibly adsorbed onto the silica gel.Use a less acidic stationary phase like alumina. Pre-treating the silica gel with a small amount of triethylamine (B128534) in the eluent can also help for base-sensitive compounds.
General Purification Problems
Issue Possible Cause Recommended Solution
"Oiling out" during attempted low-temperature crystallization The compound's melting point is below the temperature of the solution, or the solution is cooling too quickly.Allow the solution to cool slowly. Try a different solvent system with a lower freezing point. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low overall yield after purification Product loss during extractions due to its polarity.Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the diol in water and improve extraction into the organic layer. Perform multiple extractions with the organic solvent.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude Pent-2-ene-1,5-diol

Objective: To separate Pent-2-ene-1,5-diol from non-volatile impurities and high-boiling point solvents.

Materials:

  • Crude Pent-2-ene-1,5-diol

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude Pent-2-ene-1,5-diol in the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin heating the flask gently with the heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point of Pent-2-ene-1,5-diol under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 245.1°C.[1]

  • Monitor the temperature throughout the distillation. A stable temperature during the collection of a fraction indicates a pure compound.

  • Once the desired fraction is collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography of Pent-2-ene-1,5-diol

Objective: To purify Pent-2-ene-1,5-diol from impurities with similar boiling points.

Materials:

  • Partially purified Pent-2-ene-1,5-diol (from distillation)

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Loading the Sample: Dissolve the crude Pent-2-ene-1,5-diol in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 20%, 30%, 50%, and finally 100% ethyl acetate).

  • Fraction Collection: Collect fractions in separate test tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure Pent-2-ene-1,5-diol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Pent-2-ene-1,5-diol.

Data Presentation

Table 1: Physical Properties of Pent-2-ene-1,5-diol

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Boiling Point (atm) 245.1°C
Solubility Insoluble in water; Soluble in alcohols and ethers

Table 2: Suggested Starting Conditions for Purification

Purification Method Parameter Suggested Value/Range
Vacuum Distillation Pressure 1 - 10 mmHg
Expected Boiling Point 100 - 150°C (estimated)
Column Chromatography Stationary Phase Silica Gel
Mobile Phase Gradient of Ethyl Acetate in Hexane (10% to 100%)

Mandatory Visualizations

PurificationWorkflow Crude Crude Pent-2-ene-1,5-diol Workup Aqueous Workup Crude->Workup SolventRemoval Rotary Evaporation Workup->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation Chromatography Column Chromatography Distillation->Chromatography PureProduct Pure Pent-2-ene-1,5-diol Chromatography->PureProduct

Caption: A general workflow for the purification of crude Pent-2-ene-1,5-diol.

TroubleshootingTree Start Low Purity after Initial Purification CheckDistillation Check Distillation Parameters Start->CheckDistillation CheckChromatography Check Chromatography Parameters Start->CheckChromatography HighTemp Temperature too high? CheckDistillation->HighTemp InefficientColumn Inefficient column? CheckDistillation->InefficientColumn WrongSolvent Incorrect solvent system? CheckChromatography->WrongSolvent Tailing Product tailing? CheckChromatography->Tailing LowerPressure Lower Vacuum Pressure HighTemp->LowerPressure UseFractionatingColumn Use Fractionating Column InefficientColumn->UseFractionatingColumn OptimizeEluent Optimize Eluent with TLC WrongSolvent->OptimizeEluent AddPolarSolvent Add small % of Methanol Tailing->AddPolarSolvent

Caption: A troubleshooting decision tree for common purification issues.

References

Troubleshooting

Preventing isomerization of Pent-2-ene-1,5-diol during polymerization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of pent-2-ene-1,5-diol. This resource provides troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of pent-2-ene-1,5-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted isomerization of the double bond during your polymerization experiments, ensuring the desired polymer structure and properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomerization concern with pent-2-ene-1,5-diol during polymerization?

A1: The main issue is the migration of the double bond from the 2-position to other positions along the carbon chain, most commonly to the 3-position, or isomerization from the cis to the trans configuration (or vice versa). This changes the monomer unit within the polymer backbone, leading to a loss of structural integrity and potentially affecting the material's final properties.

Q2: What are the common causes of this isomerization?

A2: Isomerization of pent-2-ene-1,5-diol during polymerization can be triggered by several factors, including:

  • High Temperatures: Thermal energy can be sufficient to overcome the activation barrier for double bond migration.

  • Acidic or Basic Conditions: Traces of acid or base in the reaction mixture or on the glassware can catalyze the isomerization.[1][2]

  • Type of Catalyst: Certain polymerization catalysts, particularly some transition metal catalysts like Grubbs-type catalysts used in Ring-Opening Metathesis Polymerization (ROMP), can have secondary activities that promote double bond migration.[3][4]

  • Extended Reaction Times: Longer exposure to reaction conditions increases the probability of isomerization.

Q3: How can I detect if isomerization has occurred in my polymer?

A3: Several analytical techniques can be used to identify isomerization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to detect changes in the chemical environment of the protons and carbons associated with and adjacent to the double bond.[5][6] New signals corresponding to the isomerized structures will appear.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While less definitive than NMR, FTIR can show changes in the C=C stretching and C-H bending frequencies, indicating a change in the substitution pattern of the double bond.[6][7]

  • Raman Spectroscopy: This technique is particularly sensitive to C=C bonds and can be used to differentiate between cis and trans isomers.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the polymerization of pent-2-ene-1,5-diol.

Issue 1: Unexpected NMR/FTIR Spectra Indicating Double Bond Migration
  • Symptom: 1H NMR shows complex multiplets in the vinyl region where a simpler pattern was expected. 13C NMR shows more than the expected number of signals for the vinyl carbons.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Acid or Base Contamination Thoroughly clean all glassware with a suitable procedure to remove any acidic or basic residues. Consider using glassware passivated with a silylating agent. Ensure all reagents and solvents are pure and free from acidic or basic impurities.
High Reaction Temperature Optimize the polymerization temperature. Run a series of reactions at lower temperatures to find the minimum temperature required for efficient polymerization. If using a thermal initiator, select one with a lower decomposition temperature.
Catalyst-Induced Isomerization If using a metathesis catalyst, screen different generations and types of catalysts. For example, some Hoveyda-Grubbs catalysts are known to have lower isomerization activity than earlier generation Grubbs catalysts.[9] For polycondensation, consider using a non-acidic catalyst or a milder one.
Prolonged Reaction Time Monitor the reaction progress and stop the polymerization as soon as the desired molecular weight or conversion is achieved. Avoid unnecessarily long reaction times.
Issue 2: Poor Reproducibility of Polymer Properties (e.g., Mechanical, Thermal)
  • Symptom: Batches of polymer synthesized under seemingly identical conditions exhibit different glass transition temperatures (Tg), melting points (Tm), or mechanical strengths.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Variable Extent of Isomerization This is a likely consequence of inconsistent reaction conditions. Implement the solutions from Issue 1 with strict control over all reaction parameters (temperature, time, purity of reagents, catalyst loading).
Inconsistent Monomer Purity Ensure the pent-2-ene-1,5-diol monomer is of high purity and free from isomeric impurities before starting the polymerization. Purify the monomer if necessary.

Experimental Protocols

Protocol 1: Melt Polycondensation with Minimized Isomerization Risk

This protocol is adapted for the synthesis of polyesters from pent-2-ene-1,5-diol and a dicarboxylic acid (e.g., succinic acid), with precautions to minimize isomerization.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen to eliminate adsorbed water and potential acidic impurities.

  • Reagents:

  • Procedure:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add pent-2-ene-1,5-diol, succinic acid, and the catalyst.

    • Heat the mixture to 150 °C under a slow stream of nitrogen.[5] This initial, lower temperature step facilitates esterification while minimizing thermal stress on the double bond.

    • After 2 hours, gradually increase the temperature to 180-200 °C and apply a vacuum (e.g., 1 mmHg) to remove the water of condensation.

    • Monitor the reaction by measuring the viscosity of the reaction mixture.

    • Stop the reaction once the desired viscosity is reached to avoid prolonged exposure to high temperatures.

    • Cool the polymer to room temperature under nitrogen and dissolve it in a suitable solvent (e.g., chloroform, THF) for analysis.

  • Characterization:

    • Use 1H NMR to confirm the polymer structure and check for any signals that would indicate isomerization of the pent-2-ene unit.

Visual Guides

Logical Workflow for Troubleshooting Isomerization

G cluster_solutions Solutions start Problem: Isomerization Detected check_temp Was Reaction Temperature > 180°C? start->check_temp check_catalyst Was an Acidic or Metathesis Catalyst Used? start->check_catalyst check_purity Were Reagents/Glassware Neutral and Pure? start->check_purity sol_temp Reduce Temperature (e.g., < 160°C) check_temp->sol_temp Yes sol_catalyst Switch to Milder Catalyst (e.g., Tin-based for polycondensation, Hoveyda-Grubbs for ROMP) check_catalyst->sol_catalyst Yes sol_purity Neutralize Glassware Use High-Purity Solvents/Monomers check_purity->sol_purity No sol_time Reduce Reaction Time Monitor Conversion Closely sol_temp->sol_time sol_catalyst->sol_time sol_purity->sol_time end_node Re-run Experiment & Analyze sol_time->end_node

Caption: Troubleshooting workflow for addressing isomerization.

Potential Isomerization Pathways

G cluster_products Potential Products cluster_conditions Influencing Factors start Pent-2-ene-1,5-diol desired Desired Polymer (Backbone with pent-2-ene unit) start->desired Controlled Polymerization isomerized Isomerized Polymer (e.g., pent-3-ene unit) start->isomerized Uncontrolled Conditions (Heat, Acid/Base, Catalyst) heat Heat catalyst Catalyst purity Purity

Caption: Factors influencing the polymerization outcome.

References

Optimization

Technical Support Center: Optimizing Catalyst Concentration for Pent-2-ene-1,5-diol Reactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst concentration in reactions in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst concentration in reactions involving Pent-2-ene-1,5-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Pent-2-ene-1,5-diol and what catalyst systems are typically used?

A1: Pent-2-ene-1,5-diol is not a commonly synthesized commercial chemical, so established routes are limited. However, a plausible synthetic route is the selective hydrogenation of a suitable precursor like glutaraldehyde (B144438). For the hydrogenation of dicarbonyl compounds to diols, ruthenium-based catalysts are often effective. For instance, a supported ruthenium catalyst (Ru on a carrier like Al2O3, SiO2, or activated carbon) can be used for the hydrogenation of 1,5-glutaraldehyde to 1,5-pentanediol (B104693), a related saturated diol.[1] The introduction of the double bond in Pent-2-ene-1,5-diol would require a more selective catalytic system to avoid complete saturation.

Q2: How does catalyst concentration generally affect the yield and selectivity in diol synthesis?

A2: Catalyst concentration is a critical parameter in optimizing diol synthesis.

  • Yield: Generally, increasing the catalyst concentration can lead to a higher reaction rate and, consequently, a higher yield within a given timeframe. However, beyond a certain point, the yield may plateau as the reaction becomes limited by other factors such as substrate availability or mass transfer. In some cases, excessively high catalyst concentrations can lead to side reactions, which may decrease the overall yield of the desired product.

  • Selectivity: The effect of catalyst concentration on selectivity is highly dependent on the specific reaction and catalyst system. For reactions with possible side products, an optimal catalyst concentration often exists. For example, in the acylation of amphiphilic diols, the catalyst concentration can influence the ratio of monoacylated products.[2] In hydrogenations, higher catalyst loading might lead to over-hydrogenation, reducing the selectivity for an unsaturated diol like Pent-2-ene-1,5-diol in favor of the saturated 1,5-pentanediol.

Q3: What are the typical signs of catalyst deactivation during the reaction?

A3: Catalyst deactivation can be identified by several indicators:

  • A significant decrease in the reaction rate over time.

  • A drop in the conversion of the starting material.

  • Changes in product selectivity, often with an increase in by-products.

  • Physical changes in the catalyst, such as a change in color or the formation of agglomerates.

Common causes of deactivation include coke formation, sintering of metal particles, and poisoning of active sites by impurities in the reactants or solvent.[3]

Q4: How can I minimize the formation of by-products during the synthesis of Pent-2-ene-1,5-diol?

A4: Minimizing by-products requires careful optimization of reaction conditions:

  • Temperature Control: Side reactions are often more sensitive to temperature changes than the main reaction. Operating at a lower temperature can improve selectivity, though it may require a longer reaction time.[4]

  • Catalyst Selection: Choosing a catalyst with high selectivity for the desired transformation is crucial. For instance, in the hydrogenation of an alkynediol to an alkenediol, a palladium-based catalyst with an amine co-catalyst can achieve high selectivity to the olefinic diol.[5]

  • Controlled Reagent Addition: Slow and controlled addition of a reactive species can maintain a low concentration in the reaction mixture, favoring the desired reaction pathway.[4]

  • pH Control: For reactions that are sensitive to pH, maintaining the optimal pH can prevent side reactions like dehydration or rearrangements.[4]

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low Yield of Pent-2-ene-1,5-diol - Insufficient catalyst concentration.- Low reaction temperature or pressure.- Catalyst deactivation.[3]- Impurities in starting materials poisoning the catalyst.- Incrementally increase the catalyst concentration.- Optimize temperature and pressure according to literature for similar reactions.- Regenerate the catalyst if possible, or use fresh catalyst.- Purify starting materials and solvents.
Poor Selectivity (e.g., formation of 1,5-pentanediol) - Catalyst concentration is too high, leading to over-hydrogenation.- Reaction time is too long.- Non-selective catalyst.- Reduce the catalyst concentration.- Monitor the reaction progress and stop it once the desired product is maximized.- Screen different catalysts or use a catalyst modifier to improve selectivity.
Inconsistent Reaction Rates - Poor mixing, leading to non-uniform catalyst distribution.- Inconsistent catalyst activity between batches.- Temperature fluctuations.- Ensure efficient stirring.- Standardize catalyst preparation and activation procedures.- Use a temperature-controlled reaction setup.
Difficulty in Catalyst Separation - Catalyst particles are too fine.- Catalyst support has degraded.- Use a catalyst with a larger particle size or on a more robust support.- Employ filtration aids or centrifugation for separation.

Data Presentation

Table 1: Hypothetical Effect of Catalyst Concentration on Yield and Selectivity in the Selective Hydrogenation of a Precursor to Pent-2-ene-1,5-diol

Catalyst Concentration (mol%)Reaction Time (h)Conversion of Precursor (%)Yield of Pent-2-ene-1,5-diol (%)Selectivity for Pent-2-ene-1,5-diol (%)
0.512655585
1.08958893
2.06989092
4.04998586 (Increased formation of 1,5-pentanediol)

Note: This data is illustrative and intended to show general trends. Actual results will vary depending on the specific catalyst, precursor, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Selective Hydrogenation of Glutaraldehyde to Pent-2-ene-1,5-diol (Hypothetical)

This protocol is adapted from procedures for the hydrogenation of glutaraldehyde to 1,5-pentanediol.[1][6]

  • Catalyst Activation: If required, the catalyst (e.g., a supported Ru or Pd catalyst) is activated according to the manufacturer's instructions. This may involve reduction under a hydrogen flow at an elevated temperature.

  • Reaction Setup: A high-pressure reactor is charged with the glutaraldehyde precursor, a suitable solvent (e.g., water, methanol, or ethanol), and the desired amount of catalyst. The mass fraction of the glutaraldehyde solution can range from 5% to 80%.[1]

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 2.0-8.0 MPa). The reaction mixture is heated to the target temperature (e.g., 60-120°C) with vigorous stirring.[1]

  • Monitoring: The reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the selectivity for Pent-2-ene-1,5-diol.

  • Work-up: After the desired conversion is achieved, the reactor is cooled, and the pressure is released. The catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to isolate the Pent-2-ene-1,5-diol.

Visualizations

Experimental_Workflow Workflow for Optimizing Catalyst Concentration cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization Loop cluster_final Finalization Start Define Reaction Parameters (Temperature, Pressure, Solvent) Catalyst_Prep Catalyst Preparation & Activation Start->Catalyst_Prep Run_Reaction Run Reaction with Initial Catalyst Concentration Catalyst_Prep->Run_Reaction Monitor Monitor Reaction Progress (GC/HPLC) Run_Reaction->Monitor Analyze Analyze Yield & Selectivity Monitor->Analyze Decision Results Optimal? Analyze->Decision Adjust Adjust Catalyst Concentration Decision->Adjust No Purify Purify Product Decision->Purify Yes Adjust->Run_Reaction Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for catalyst concentration optimization.

Logical_Relationship Troubleshooting Logic for Low Selectivity Start Low Selectivity Observed Check_Catalyst Is Catalyst Concentration Too High? Start->Check_Catalyst Check_Time Is Reaction Time Too Long? Check_Catalyst->Check_Time No Reduce_Conc Reduce Catalyst Concentration Check_Catalyst->Reduce_Conc Yes Check_Temp Is Reaction Temperature Too High? Check_Time->Check_Temp No Reduce_Time Reduce Reaction Time Check_Time->Reduce_Time Yes Check_Catalyst_Type Is the Catalyst Inherently Non-Selective? Check_Temp->Check_Catalyst_Type No Reduce_Temp Reduce Reaction Temperature Check_Temp->Reduce_Temp Yes Screen_Catalysts Screen Different Catalysts or Add Modifiers Check_Catalyst_Type->Screen_Catalysts Yes End Selectivity Improved Check_Catalyst_Type->End No Reduce_Conc->End Reduce_Time->End Reduce_Temp->End Screen_Catalysts->End

Caption: Logical flow for troubleshooting poor reaction selectivity.

References

Troubleshooting

Troubleshooting low yields in Pent-2-ene-1,5-diol polyester synthesis

Welcome to the technical support center for the synthesis of polyesters utilizing Pent-2-ene-1,5-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polyesters utilizing Pent-2-ene-1,5-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing significantly low yields in our Pent-2-ene-1,5-diol polyester (B1180765) synthesis. What are the most probable causes?

Low yields in polyesterification are often multifactorial. The primary contributing factors can be categorized as follows:

  • Monomer-Related Issues: The purity of Pent-2-ene-1,5-diol and the corresponding dicarboxylic acid is critical. Impurities can interfere with the polymerization process.[1] The secondary hydroxyl groups in Pent-2-ene-1,5-diol may also exhibit lower reactivity compared to primary diols, leading to incomplete conversion.[2][3][4]

  • Reaction Conditions: Inadequate temperature, pressure, or reaction time can prevent the reaction from reaching completion.[2] Inefficient removal of the water byproduct is a major obstacle, as its presence can shift the equilibrium back towards the reactants, hydrolyzing the newly formed ester bonds.[2][5]

  • Catalyst Deactivation: The choice and activity of the catalyst are pivotal. An inappropriate or deactivated catalyst will result in slow reaction kinetics.[2]

  • Side Reactions: The presence of a double bond in the Pent-2-ene-1,5-diol monomer introduces the possibility of side reactions, such as cross-linking or oxidation, which can consume the monomer and reduce the yield of the desired linear polyester.

Q2: How can we improve the yield and molecular weight of our polyester?

Addressing the potential causes mentioned above is key to improving your synthesis outcome. Here are some troubleshooting steps:

  • Ensure Monomer Purity: Purify both the diol and diacid monomers prior to polymerization. Techniques such as recrystallization or distillation can be employed. The presence of even small amounts of impurities can act as chain terminators.[1]

  • Optimize Reaction Conditions: A two-stage process is often effective. The first stage, esterification, can be carried out at a lower temperature to minimize side reactions, followed by a second stage, polycondensation, at a higher temperature and under a high vacuum to drive the reaction to completion and efficiently remove water.[2]

  • Effective Water Removal: Utilize a Dean-Stark trap during the esterification stage for azeotropic removal of water. During polycondensation, applying a high vacuum is crucial.[2][5]

  • Catalyst Selection and Handling: Ensure the catalyst is active and used at the appropriate concentration. For secondary diols, catalysts like tin(II) octoate or titanium(IV) butoxide are common. Store catalysts under inert conditions to prevent deactivation.

  • Control Stoichiometry: Precisely measure the molar ratio of the diol and diacid. A slight excess of the diol can be used to compensate for any loss during the reaction.[5]

Q3: We observe the formation of an insoluble gel during polymerization. What is causing this and how can we prevent it?

Gel formation is likely due to cross-linking reactions involving the double bond in the Pent-2-ene-1,5-diol monomer. To mitigate this:

  • Lower Reaction Temperature: High temperatures can promote radical-initiated cross-linking. Operating at the lowest effective temperature is advisable.

  • Use of Inhibitors: Introducing a small amount of a radical inhibitor, such as hydroquinone, can help prevent premature cross-linking.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the double bond, which can lead to side reactions.

Data Presentation

The following table summarizes typical reaction conditions and their impact on the molecular weight of polyesters synthesized from secondary diols, which can serve as a starting point for optimizing your Pent-2-ene-1,5-diol polyester synthesis.

ParameterCondition A (Low Yield)Condition B (Optimized)Expected Outcome
Monomer Purity Standard Grade (<98%)High Purity (>99.5%)Higher purity leads to higher molecular weight and lower polydispersity.[1]
Catalyst 0.1 mol% Tin(II) Octoate0.1 mol% Butyltin(IV) tris(oxide)Different catalysts can significantly impact reaction kinetics and final polymer properties.[6]
Esterification Temperature 220 °C180 °CLower initial temperature can reduce side reactions.
Polycondensation Temperature 220 °C240 °CHigher final temperature under vacuum drives polymerization.[6]
Polycondensation Pressure 10 mbar<1 mbarHigh vacuum is critical for removing water and achieving high molecular weight.[2][6]
Reaction Time 4 hours8 hoursLonger reaction times are often necessary for less reactive diols.
Resulting Mn ( kg/mol ) < 10> 20Optimized conditions can lead to a significant increase in number-average molecular weight.[3]

Experimental Protocols

General Two-Stage Melt Polycondensation Protocol:

  • Monomer Preparation: Ensure both Pent-2-ene-1,5-diol and the dicarboxylic acid are of high purity. Dry them in a vacuum oven before use.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a Dean-Stark trap.

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of Pent-2-ene-1,5-diol and the dicarboxylic acid, along with the chosen catalyst (e.g., 0.1 mol% of a tin or titanium-based catalyst).

    • Heat the mixture to 180-200°C under a slow stream of nitrogen.

    • Continuously remove the water byproduct via the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. This stage typically takes 2-4 hours.

  • Polycondensation Stage:

    • Once the theoretical amount of water has been collected, gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar.

    • Continue the reaction under these conditions for another 4-6 hours, or until the desired melt viscosity is achieved.

    • The increase in viscosity is an indicator of increasing molecular weight.

  • Product Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the reactor. Depending on its properties, it may be a viscous liquid or a solid.

Visualizations

Below are diagrams illustrating key aspects of the troubleshooting and synthesis process.

TroubleshootingWorkflow start Low Polyester Yield check_purity Check Monomer Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_side_reactions Investigate Side Reactions start->check_side_reactions purify Purify Monomers check_purity->purify optimize_temp Optimize Temperature Profile check_conditions->optimize_temp improve_water_removal Enhance Water Removal check_conditions->improve_water_removal replace_catalyst Select/Replace Catalyst check_catalyst->replace_catalyst add_inhibitor Add Radical Inhibitor check_side_reactions->add_inhibitor end_goal Improved Yield purify->end_goal optimize_temp->end_goal improve_water_removal->end_goal replace_catalyst->end_goal add_inhibitor->end_goal

Caption: Troubleshooting workflow for low polyester yield.

PolyesterSynthesisPathway cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage diol Pent-2-ene-1,5-diol oligomer Oligomer + Water diol->oligomer + Catalyst - H2O diacid Dicarboxylic Acid diacid->oligomer + Catalyst - H2O polyester High Molecular Weight Polyester oligomer->polyester + High Temp + Vacuum - H2O

References

Optimization

Technical Support Center: Polymerization of Pent-2-ene-1,5-diol

Welcome to the technical support center for the use of Pent-2-ene-1,5-diol in polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Pent-2-ene-1,5-diol in polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

1. My polymerization reaction with Pent-2-ene-1,5-diol is not proceeding as expected (e.g., low yield, slow reaction rate). What are the potential causes related to the monomer purity?

Several impurities in the Pent-2-ene-1,5-diol monomer can inhibit or slow down the polymerization process. Key culprits include:

  • Residual Catalysts from Synthesis: Catalysts used in the synthesis of Pent-2-ene-1,5-diol, if not completely removed, can interfere with the polymerization catalyst you are using. For instance, residual palladium from a synthesis route could potentially lead to poor film formation and electrical properties in the resulting polymer.[1] Similarly, traces of tin-based catalysts, sometimes used in polyester (B1180765) synthesis, can be toxic to microorganisms involved in biodegradation studies of the final polymer.[2][3]

  • Oxidation Byproducts: The double bond in Pent-2-ene-1,5-diol makes it susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or carboxylic acids.[4] These functional groups can react with your catalyst or monomers in unintended ways, leading to chain termination or side reactions that disrupt the polymerization process.

  • Other Diols or Alcohols: The synthesis of Pent-2-ene-1,5-diol may result in the formation of other diols (e.g., 1,2-pentanediol) or alcohols (e.g., 1-pentanol) as byproducts.[5] These impurities can be incorporated into the polymer chain, altering its properties, or they can act as chain terminators, reducing the final molecular weight.

  • Water Content: Excess water in the monomer can be problematic, especially in condensation polymerizations, as it can shift the reaction equilibrium and limit the growth of the polymer chains.

2. I'm observing unexpected physical properties in my final polymer (e.g., brittleness, discoloration, low molecular weight). How can impurities in Pent-2-ene-1,5-diol be responsible?

The properties of your polymer are highly dependent on the purity of the monomers. Impurities can lead to a range of undesirable outcomes:

  • Reduced Molecular Weight: As mentioned, some impurities can act as chain terminators, leading to shorter polymer chains and consequently, lower molecular weight. This often results in a more brittle material.

  • Altered Thermal Properties: The incorporation of different diol impurities into the polymer backbone can disrupt the regular packing of the polymer chains, leading to a lower melting point and glass transition temperature.

  • Discoloration: Oxidation byproducts or residual catalysts can cause the final polymer to be discolored.

  • Cross-linking: If impurities with more than two reactive groups are present, they can lead to unintended cross-linking, which can make the polymer insoluble or difficult to process.

3. What are the common impurities I should test for in my Pent-2-ene-1,5-diol sample?

Based on its synthesis and structure, you should consider testing for the following impurities:

  • Isomers and Related Diols: Positional isomers (e.g., Pent-3-ene-1,5-diol) or saturated diols (Pentanediols).

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.[4]

  • Residual Solvents: Solvents used during the synthesis or purification of the diol.

  • Residual Catalysts: Trace metals from the synthetic process.[1][2][3]

  • Water Content: Moisture can significantly affect many polymerization reactions.

Troubleshooting Guides

Issue: Low Polymer Molecular Weight

If you are consistently obtaining a polymer with a lower molecular weight than expected, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Molecular Weight

start Low Molecular Weight Observed check_monomer 1. Analyze Monomer Purity (GC-MS, Karl Fischer) start->check_monomer check_impurities Impurities Detected? check_monomer->check_impurities purify_monomer 2. Purify Monomer (Distillation, Chromatography) check_impurities->purify_monomer Yes check_stoichiometry 1a. Verify Monomer Stoichiometry check_impurities->check_stoichiometry No rerun_polymerization 3. Rerun Polymerization purify_monomer->rerun_polymerization success Problem Resolved rerun_polymerization->success fail Consult Further rerun_polymerization->fail adjust_stoichiometry 2a. Adjust Stoichiometry check_stoichiometry->adjust_stoichiometry adjust_stoichiometry->rerun_polymerization

Caption: Troubleshooting workflow for low molecular weight polymer.

Data Presentation

The following table summarizes the potential impact of various impurities on the final polymer properties. The values presented are illustrative and will vary depending on the specific polymerization system.

Impurity TypePlausible ConcentrationImpact on Molecular Weight (Mn)Impact on Glass Transition Temp. (Tg)Visual Observation
Monofunctional Alcohol 0.5 mol%Significant DecreaseSlight Decrease-
Alternative Diol Isomer 2 mol%Moderate DecreaseSignificant Decrease-
Oxidation Byproduct (Aldehyde) 0.2 mol%Moderate DecreaseNegligibleYellowing of polymer
Residual Water 500 ppmSignificant Decrease (in Polycondensation)Slight Decrease-
Residual Metal Catalyst 50 ppmNegligibleNegligiblePotential for discoloration

Experimental Protocols

Protocol 1: Purification of Pent-2-ene-1,5-diol by Vacuum Distillation

This protocol describes a general procedure for purifying Pent-2-ene-1,5-diol to remove less volatile impurities.

Objective: To obtain high-purity Pent-2-ene-1,5-diol for polymerization.

Materials:

  • Pent-2-ene-1,5-diol (commercial grade)

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the round-bottom flask with the commercial-grade Pent-2-ene-1,5-diol.

  • Attach the flask to the distillation apparatus.

  • Begin to slowly evacuate the system with the vacuum pump, ensuring a cold trap is in place to protect the pump.

  • Once the desired vacuum is reached, begin heating the distillation flask with the heating mantle.

  • Collect and discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collect the main fraction of Pent-2-ene-1,5-diol at its boiling point at the given pressure.

  • Stop the distillation before the flask is completely dry to avoid the concentration of non-volatile impurities.

  • Allow the apparatus to cool to room temperature before releasing the vacuum and introducing an inert gas.

  • Store the purified diol under an inert atmosphere and in a cool, dark place.

Protocol 2: Analysis of Diol Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of Pent-2-ene-1,5-diol.

Objective: To identify and quantify impurities in a sample of Pent-2-ene-1,5-diol.

Materials:

  • Purified Pent-2-ene-1,5-diol sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS instrument with a suitable column (e.g., a polar capillary column)

  • Autosampler vials

Procedure:

  • Prepare a dilute solution of the Pent-2-ene-1,5-diol sample in the chosen solvent. A typical concentration is around 1 mg/mL.

  • Transfer the solution to an autosampler vial.

  • Set up the GC-MS method, including the oven temperature program, injector temperature, and mass spectrometer parameters.

  • The oven temperature program should start at a low temperature and ramp up to a high temperature to ensure the separation of compounds with a range of boiling points.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram to identify the main peak corresponding to Pent-2-ene-1,5-diol and any smaller peaks corresponding to impurities.

  • Use the mass spectrum of each peak to identify the chemical structure of the impurities by comparing them to a spectral library.

  • Quantify the impurities based on their peak areas relative to the main component peak (assuming similar response factors for a preliminary assessment).

Logical Relationships of Impurity Effects

The following diagram illustrates how different types of impurities in Pent-2-ene-1,5-diol can lead to various issues in the final polymer.

impurity_source Impurities in Pent-2-ene-1,5-diol mono_alcohol Monofunctional Alcohols impurity_source->mono_alcohol other_diol Other Diols / Isomers impurity_source->other_diol oxidation Oxidation Byproducts (Aldehydes, Acids) impurity_source->oxidation catalyst Residual Catalysts impurity_source->catalyst low_mw Low Molecular Weight mono_alcohol->low_mw altered_thermal Altered Thermal Properties (Tg, Tm) other_diol->altered_thermal oxidation->low_mw discoloration Discoloration oxidation->discoloration catalyst->discoloration poor_performance Poor Mechanical/Electrical Performance catalyst->poor_performance

Caption: Effects of impurities on final polymer properties.

References

Troubleshooting

Technical Support Center: Thermal Degradation of Pent-2-ene-1,5-diol Based Polymers

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers derived from Pent-2-ene-1,5-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers derived from Pent-2-ene-1,5-diol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and thermal analysis of Pent-2-ene-1,5-diol based polymers.

Symptom / Issue Possible Causes Recommended Actions & Solutions
Synthesis: Low polymer yield or incomplete polymerization.1. Monomer Impurity: Pent-2-ene-1,5-diol or co-monomers may contain impurities that inhibit polymerization. 2. Incorrect Stoichiometry: The molar ratio of diol to other monomers (e.g., diacids, diisocyanates) is not optimal. 3. Ineffective Catalyst: The catalyst is inactive or used in an incorrect amount. 4. Reaction Conditions: Temperature, pressure, or reaction time may be insufficient for complete polymerization.1. Purify Monomers: Purify Pent-2-ene-1,5-diol and co-monomers before use. 2. Verify Stoichiometry: Carefully calculate and measure the molar ratios of all monomers. 3. Catalyst Check: Use a fresh, active catalyst at the recommended concentration. 4. Optimize Conditions: Systematically vary the reaction temperature, pressure, and time to find optimal polymerization conditions.
Thermal Analysis (TGA/DSC): Inconsistent or non-reproducible thermal degradation data.1. Sample Preparation: Inconsistent sample mass, morphology, or packing in the analysis pan. 2. Instrument Calibration: The TGA or DSC instrument may not be properly calibrated. 3. Heating Rate: Different heating rates can affect the degradation profile.[1] 4. Atmosphere Control: Inconsistent or impure purge gas (e.g., nitrogen, air) flow.1. Standardize Sample Prep: Use a consistent sample mass and preparation technique for all analyses. 2. Calibrate Instrument: Regularly calibrate the TGA/DSC for temperature and mass, following the manufacturer's protocol. 3. Consistent Heating Rate: Use the same heating rate for all comparable experiments. 4. Ensure Pure Atmosphere: Use high-purity purge gas and ensure a consistent flow rate.
TGA: Unexpectedly low onset of thermal degradation.1. Residual Monomers/Solvents: The polymer sample may contain residual volatile components. 2. Oxidative Degradation: The presence of oxygen can lower the degradation temperature.[2][3] 3. Polymer Structure: The polymer may have inherent thermal instability due to its specific chemical structure.1. Purify Polymer: Ensure the polymer is thoroughly dried and free of residual monomers and solvents before analysis. 2. Inert Atmosphere: Conduct TGA under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation. 3. Characterize Polymer: Analyze the polymer structure (e.g., via NMR, FTIR) to understand potential weak links.
DSC: Broad or multiple melting peaks (for semi-crystalline polymers).1. Polydispersity: A broad molecular weight distribution can lead to a wide melting range. 2. Crystal Imperfections: The polymer may have a range of crystal sizes or imperfections. 3. Thermal History: The sample's previous thermal history can affect its crystalline structure.1. Control Polymerization: Optimize synthesis to achieve a narrower molecular weight distribution. 2. Annealing: Anneal the sample at a temperature between the glass transition and melting temperature to promote more uniform crystal formation. 3. Standardize Thermal History: Subject all samples to a controlled heating and cooling cycle in the DSC before the final measurement to erase previous thermal history.

Frequently Asked Questions (FAQs)

Q1: What types of polymers can be synthesized from Pent-2-ene-1,5-diol?

A1: Pent-2-ene-1,5-diol is a bifunctional monomer containing two hydroxyl groups and a carbon-carbon double bond.[][5] This structure allows it to be used in the synthesis of various polymers, most commonly polyesters (through reaction with diacids or their derivatives) and polyurethanes (through reaction with diisocyanates).[5] The double bond can also be utilized for subsequent cross-linking reactions.

Q2: What are the expected thermal degradation mechanisms for polymers based on Pent-2-ene-1,5-diol?

A2: The thermal degradation of these polymers typically involves random chain scission, where the polymer backbone breaks at high temperatures.[2][6] For polyesters, ester pyrolysis can occur, while polyurethanes may degrade through the dissociation of urethane (B1682113) linkages. The presence of the double bond from the pentene unit might also lead to cross-linking reactions at elevated temperatures.[2][6]

Q3: How does the chemical structure of Pent-2-ene-1,5-diol based polymers influence their thermal stability?

A3: The thermal stability is influenced by the polymer's backbone structure.[6][7] For instance, aromatic co-monomers generally enhance thermal stability compared to aliphatic ones.[6] The degree of crystallinity and molecular weight also play a role; higher molecular weight and crystallinity often lead to increased thermal stability.[8]

Q4: What are the key parameters to obtain from Thermogravimetric Analysis (TGA) of these polymers?

A4: TGA provides crucial information on the thermal stability of polymers.[2][9] Key parameters include the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of residual mass (char yield) at the end of the experiment.

Q5: What information does Differential Scanning Calorimetry (DSC) provide for these polymers?

A5: DSC is used to determine the thermal transitions of a polymer.[7][9] For amorphous polymers, it can identify the glass transition temperature (Tg). For semi-crystalline polymers, it reveals the melting temperature (Tm) and the heat of fusion (ΔHm), which is related to the degree of crystallinity.

Quantitative Data Summary

The following table summarizes hypothetical thermal analysis data for a polyester (B1180765) synthesized from Pent-2-ene-1,5-diol and a generic diacid, analyzed under a nitrogen atmosphere. This data is for illustrative purposes.

Parameter Value Analytical Technique
Glass Transition Temperature (Tg)65 °CDSC
Melting Temperature (Tm)180 °CDSC
Onset Degradation Temperature (Tonset)350 °CTGA
Peak Degradation Temperature (Tmax)385 °CTGA
Char Yield at 600 °C15%TGA

Experimental Protocols

Protocol 1: Synthesis of a Polyester from Pent-2-ene-1,5-diol and Adipoyl Chloride
  • Reactants and Equipment:

  • Procedure:

    • In the round-bottom flask, dissolve Pent-2-ene-1,5-diol and triethylamine in anhydrous toluene under a nitrogen atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of adipoyl chloride in anhydrous toluene to the stirred mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2 hours, followed by heating at 70°C for 12 hours.

    • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C.

Protocol 2: Thermal Gravimetric Analysis (TGA)
  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Set the nitrogen purge gas flow rate to 50 mL/min.

  • Sample Preparation:

    • Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • TGA Run:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Instrument Setup:

    • Calibrate the DSC instrument using an indium standard.

    • Set the nitrogen purge gas flow rate to 50 mL/min.

  • Sample Preparation:

    • Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • DSC Run:

    • Equilibrate the sample at 25°C.

    • Heat the sample to 200°C at a rate of 10°C/min to erase thermal history.

    • Cool the sample to 25°C at a rate of 10°C/min.

    • Heat the sample again to 200°C at a rate of 10°C/min, recording the heat flow.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis start Monomers (Pent-2-ene-1,5-diol + Co-monomer) reaction Polymerization Reaction start->reaction purification Purification & Drying reaction->purification polymer Final Polymer purification->polymer tga TGA Analysis polymer->tga dsc DSC Analysis polymer->dsc data Thermal Properties Data tga->data dsc->data

Caption: Experimental workflow from synthesis to thermal analysis.

troubleshooting_logic issue Inconsistent TGA Results cause1 Sample Preparation? issue->cause1 cause2 Instrument Calibration? issue->cause2 cause3 Atmosphere Control? issue->cause3 solution1 Standardize Sample Mass & Prep cause1->solution1 solution2 Recalibrate Instrument cause2->solution2 solution3 Check Purge Gas & Flow Rate cause3->solution3

Caption: Troubleshooting logic for inconsistent TGA results.

References

Optimization

Technical Support Center: Enhancing the Mechanical Properties of Pent-2-ene-1,5-diol Polyesters

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving polyesters synthesized from...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving polyesters synthesized from pent-2-ene-1,5-diol.

Frequently Asked Questions (FAQs)

Q1: What are the typical mechanical properties of polyesters derived from pent-2-ene-1,5-diol?

Polyesters based on pent-2-ene-1,5-diol are a type of unsaturated polyester (B1180765). Their mechanical properties are influenced by factors such as molecular weight, degree of crystallinity, and the extent of crosslinking. Generally, in their linear, uncured state, they may exhibit properties of soft, flexible materials. The presence of a double bond in the pent-2-ene-1,5-diol backbone is a critical feature that allows for subsequent crosslinking to form a rigid, three-dimensional network, which significantly enhances mechanical strength.[1]

Q2: How can I increase the tensile strength and modulus of my pent-2-ene-1,5-diol polyester?

Several strategies can be employed to improve the tensile strength and modulus:

  • Crosslinking: This is one of the most effective methods. The double bonds along the polyester chain can be crosslinked with a vinyl monomer like styrene (B11656), using a radical initiator.[1][2] This process creates a rigid thermoset material with significantly higher strength and stiffness.

  • Copolymerization: Introducing aromatic dicarboxylic acids (e.g., terephthalic acid) or other rigid diols into the polyester backbone can increase chain stiffness and improve mechanical properties.[3]

  • Reinforcement: Incorporating reinforcing fillers such as glass fibers, carbon fibers, or silica (B1680970) nanoparticles can substantially enhance the tensile properties of the polyester matrix.[4][5]

Q3: My synthesized polyester is very brittle. How can I improve its flexibility and impact strength?

Brittleness can be addressed by:

  • Using longer-chain comonomers: Copolymerizing with a flexible, long-chain diacid (e.g., adipic acid, sebacic acid) can increase the flexibility of the polymer chains, leading to higher elongation at break and improved impact strength.

  • Blending with elastomers: Introducing a rubbery phase, such as hydroxyl-terminated polybutadiene (B167195) or styrene-butadiene rubber, into the polyester matrix can improve toughness and damping properties.[6]

  • Controlling crosslink density: A very high crosslink density can lead to brittleness. Optimizing the amount of crosslinking monomer can help to balance stiffness and toughness.[7]

Q4: Can pent-2-ene-1,5-diol polyesters be used in drug development?

The biodegradability and biocompatibility of polyesters make them attractive for biomedical applications. Polyesters with pendent hydroxyl groups or other functional groups can be used for drug conjugation.[8] The unsaturated nature of pent-2-ene-1,5-diol polyesters could be leveraged for in-situ crosslinking to form hydrogels for controlled drug release or tissue engineering scaffolds. Further functionalization and biocompatibility testing would be required for specific applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and processing of pent-2-ene-1,5-diol polyesters.

Issue 1: Low Molecular Weight of the Synthesized Polyester

  • Symptoms: The resulting polymer is a viscous liquid or a weak, sticky solid. Mechanical properties are poor.

  • Possible Causes & Solutions:

CauseRecommended Action
Monomer Impurities Impurities can act as chain terminators.[9] Purify pent-2-ene-1,5-diol and the diacid comonomer before polymerization, for example, by recrystallization or distillation.[9]
Incorrect Stoichiometry An exact 1:1 molar ratio of diol to diacid is crucial for achieving high molecular weight in polycondensation.[10] Carefully weigh the monomers and ensure accurate dispensing.
Inefficient Water Removal Water is a byproduct of esterification and its presence can limit chain growth.[9] Use a high vacuum and an efficient condenser during the polycondensation step. An inert gas sweep can also aid in water removal.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it's too high, thermal degradation and side reactions can occur.[9] Optimize the reaction temperature profile. A two-stage process (esterification at a lower temperature followed by polycondensation at a higher temperature) is common.[11]
Insufficient Reaction Time Polycondensation is a step-growth polymerization that requires sufficient time to build high molecular weight chains.[10] Ensure the reaction is allowed to proceed for an adequate duration, monitoring the viscosity of the reaction mixture.

Issue 2: Poor Mechanical Properties After Curing

  • Symptoms: The cured polyester is weak, brittle, or does not fully harden.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete Curing The curing process may be incomplete due to insufficient initiator, accelerator, or improper temperature/time.[4] Ensure the correct amounts of initiator (e.g., MEKP) and accelerator are used. Follow the recommended curing temperature and time. A post-curing step at an elevated temperature can improve crosslinking.[7]
Inhibition of Polymerization Certain impurities can inhibit the free-radical polymerization during curing. Ensure all glassware is clean and monomers are free from inhibitors.
Low Degree of Unsaturation If the polyester itself has a low concentration of double bonds, the crosslink density will be low. This can be adjusted by copolymerizing with an unsaturated diacid or anhydride, such as maleic anhydride.[7]

Data on Improving Mechanical Properties

The following table provides an illustrative summary of how different modification strategies can affect the mechanical properties of a crosslinked pent-2-ene-1,5-diol based polyester. Actual values will depend on the specific formulation and processing conditions.

Modification StrategyExpected Change in Tensile StrengthExpected Change in Young's ModulusExpected Change in Elongation at Break
Baseline Polyester ~30-50 MPa~1.5-2.5 GPa~2-4%
+ 20% wt. Glass Fibers Increase (e.g., to 80-120 MPa)Significant Increase (e.g., to 5-8 GPa)Decrease (e.g., to 1-2%)
Copolymerization with Adipic Acid (20 mol%) Slight DecreaseDecreaseIncrease
Blending with 10% wt. Elastomer DecreaseDecreaseSignificant Increase

Experimental Protocols

Protocol 1: Synthesis of a Linear Pent-2-ene-1,5-diol/Succinic Acid Copolyester

  • Monomer Preparation: Ensure both pent-2-ene-1,5-diol and succinic acid are of high purity (>99%). Dry them in a vacuum oven before use.

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Charging the Reactor: Charge the flask with equimolar amounts of pent-2-ene-1,5-diol and succinic acid (e.g., 1.00 mol of each). Add a suitable catalyst, such as antimony trioxide or titanium butoxide (e.g., 0.05% by weight of the total monomers).

  • Esterification (First Stage): Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C. The viscosity of the mixture will increase significantly. Continue the reaction until the desired viscosity or stirrer torque is reached.

  • Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting polyester can then be extruded or dissolved in a suitable solvent.

Protocol 2: Crosslinking with Styrene

  • Resin Formulation: Dissolve the synthesized linear polyester in styrene monomer. A typical ratio is 60-70% polyester to 30-40% styrene by weight.[7]

  • Adding Initiator and Accelerator: Add an accelerator, such as cobalt octoate (if using a peroxide initiator), to the resin and mix thoroughly. Then, just before use, add the initiator, such as methyl ethyl ketone peroxide (MEKP), and mix again.

  • Casting and Curing: Pour the formulated resin into a mold. Allow it to cure at room temperature for 24 hours.[7]

  • Post-Curing: For optimal mechanical properties, post-cure the sample in an oven at a temperature of 80-100°C for several hours.[7]

Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis cluster_modification Property Improvement s1 Monomer Purification s2 Charge Reactor (Diol + Diacid + Catalyst) s1->s2 s3 Esterification (180-200°C, N2) s2->s3 s4 Polycondensation (220-240°C, Vacuum) s3->s4 s5 Linear Polyester Product s4->s5 m1 Dissolve in Styrene s5->m1 Crosslinking Path m2 Add Initiator/Accelerator m1->m2 m3 Casting & Curing m2->m3 m4 Post-Curing m3->m4 m5 High-Strength Thermoset m4->m5 troubleshooting_guide cluster_uncured Uncured Polymer Issues cluster_cured Cured Polymer Issues start Low Mechanical Properties Observed q1 Is the polymer uncured or cured? start->q1 uncured_issue Low Molecular Weight q1->uncured_issue Uncured cured_issue Weak or Brittle Material q1->cured_issue Cured cause1 Impure Monomers uncured_issue->cause1 cause2 Incorrect Stoichiometry uncured_issue->cause2 cause3 Poor Water Removal uncured_issue->cause3 solution1 Purify Monomers cause1->solution1 cause2->solution1 cause3->solution1 cause4 Incomplete Curing cured_issue->cause4 cause5 High Crosslink Density cured_issue->cause5 cause6 No Reinforcement cured_issue->cause6 solution2 Optimize Curing & Post-Cure cause4->solution2 cause5->solution2 cause6->solution2 logical_relationships cluster_inputs Modification Strategies cluster_outputs Resulting Mechanical Properties crosslinking Increase Crosslinking strength Tensile Strength crosslinking->strength + modulus Modulus crosslinking->modulus + toughness Toughness / Impact Strength crosslinking->toughness - reinforcement Add Reinforcement (e.g., Glass Fiber) reinforcement->strength ++ reinforcement->modulus ++ flexibilizer Add Flexible Comonomer flexibilizer->strength - flexibilizer->modulus - flexibilizer->toughness + flexibility Flexibility / Elongation flexibilizer->flexibility ++ aromatic Add Aromatic Comonomer aromatic->strength + aromatic->modulus +

References

Troubleshooting

Storage and handling guidelines for Pent-2-ene-1,5-diol

This technical support center provides storage and handling guidelines, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Pent-2-ene-1,5-d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides storage and handling guidelines, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Pent-2-ene-1,5-diol.

Storage and Handling

Proper storage and handling of Pent-2-ene-1,5-diol are crucial for maintaining its integrity and ensuring laboratory safety.

Storage Conditions: It is recommended to store Pent-2-ene-1,5-diol in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers suggest a storage temperature of 2-8°C. The compound should be kept away from sources of ignition, strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Handling Procedures: Always handle Pent-2-ene-1,5-diol in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] Avoid inhaling vapors or mists. In case of accidental contact, flush the affected area with copious amounts of water.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Density 1.024 g/cm³ (predicted)[1]
Boiling Point 88-89 °C at 0.7 Torr[1]
Boiling Point (at 760 mmHg) 245.1 °C

Note: Data for melting point, flash point, and autoignition temperature for Pent-2-ene-1,5-diol are not specified in the reviewed literature. The safety data for the saturated analogue, 1,5-Pentanediol, indicates a flash point of 135 °C and an autoignition temperature of 335 °C, but these values should be used with caution as the double bond in Pent-2-ene-1,5-diol will influence its properties.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving Pent-2-ene-1,5-diol.

Troubleshooting_Pent_2_ene_1_5_diol cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Unexpected Reaction Outcome (e.g., Low Yield, Side Products) cause1 Compound Degradation issue->cause1 cause2 Side Reactions (e.g., Cyclization, Oxidation) issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 solution1a Verify Storage Conditions (Cool, Dry, Inert Atmosphere) cause1->solution1a solution1b Check for Impurities (e.g., by NMR, GC-MS) cause1->solution1b solution2a Control Reaction pH (Avoid Strong Acids/Bases) cause2->solution2a solution2b Use Mild Oxidizing Agents cause2->solution2b solution3a Optimize Temperature and Reaction Time cause3->solution3a solution3b Screen Solvents and Catalysts cause3->solution3b

Caption: Troubleshooting workflow for experiments with Pent-2-ene-1,5-diol.

Frequently Asked Questions (FAQs)

Q1: My reaction with Pent-2-ene-1,5-diol is giving a complex mixture of products. What could be the cause?

A1: Pent-2-ene-1,5-diol, as an allylic diol, is susceptible to several side reactions. Under acidic conditions, it can undergo intramolecular cyclization to form substituted tetrahydrofurans or pyrans. The double bond can also be prone to oxidation, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent used. The presence of two hydroxyl groups also opens the possibility of forming various esters or ethers if corresponding reagents are present. Careful control of reaction conditions, particularly pH and temperature, is essential.

Q2: I am observing a loss of my starting material even before the reaction begins. Why might this be happening?

A2: Pent-2-ene-1,5-diol may be unstable under certain conditions. As an allylic alcohol, it could be susceptible to decomposition or polymerization, especially at elevated temperatures or in the presence of trace acidic or basic impurities. Ensure your solvents and other reagents are pure and that the diol has been stored correctly under an inert atmosphere if necessary. It is advisable to use freshly acquired or purified material for best results.

Q3: What is a suitable method for the synthesis of Pent-2-ene-1,5-diol?

A3: One reported method for the synthesis of pent-2-ene-1,5-diols involves the acid-catalyzed rearrangement of cyclopropyl (B3062369) epoxides. Another general approach is the reduction of the corresponding diketone. A specific route for the synthesis of (E)-pent-2-ene-1,5-diol is the reduction of (E)-pent-2-ene-1,5-dial.

Experimental Protocols

Detailed experimental protocols for reactions using Pent-2-ene-1,5-diol are not widely available in the general literature. However, based on the reactivity of similar diols, the following general procedures can be adapted.

General Procedure for Acid-Catalyzed Cyclization:

  • Dissolve Pent-2-ene-1,5-diol in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add a Lewis acid or a Brønsted acid catalyst (e.g., BF₃·OEt₂, TsOH) dropwise to the stirred solution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Oxidation of a Hydroxyl Group:

  • Dissolve Pent-2-ene-1,5-diol in a suitable solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) for oxidation to the aldehyde/ketone) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work up the reaction by filtering through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Disclaimer: These are generalized protocols and may require optimization for specific substrates and desired outcomes.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structure of Pent-2-ene-1,5-diol and its potential reactivity pathways.

Reactivity_Pathways cluster_functional_groups Key Functional Groups cluster_reactivity Resulting Reactivity start Pent-2-ene-1,5-diol fg1 Allylic Alcohol System start->fg1 fg2 1,5-Diol Moiety start->fg2 react1 Susceptibility to Oxidation fg1->react1 react4 Reactions at the Alkene fg1->react4 react2 Potential for Cyclization fg2->react2 react3 Esterification/ Etherification fg2->react3

Caption: Reactivity pathways of Pent-2-ene-1,5-diol based on its functional groups.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pent-2-ene-1,5-diol Isomers and Pentane-1,5-diol via ¹H NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stan...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating the structural details of organic molecules. This guide provides a comparative analysis of the ¹H NMR spectral data for the (E) and (Z) isomers of pent-2-ene-1,5-diol alongside its saturated analogue, pentane-1,5-diol. The data presented herein, including predicted spectra for the unsaturated diols and experimental data for the saturated diol, offers a clear framework for distinguishing these compounds based on their distinct proton environments.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for (E)-pent-2-ene-1,5-diol, (Z)-pent-2-ene-1,5-diol, and pentane-1,5-diol. The data for the pent-2-ene-1,5-diol isomers are predicted values, providing a theoretical basis for spectral interpretation, while the data for pentane-1,5-diol is based on experimental observations.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(E)-Pent-2-ene-1,5-diol H14.08d4.72H
H25.75dt15.4, 4.71H
H35.65dt15.4, 5.51H
H42.25q5.52H
H53.65t5.52H
(Z)-Pent-2-ene-1,5-diol H14.15d5.52H
H25.65dt11.0, 5.51H
H35.55dt11.0, 6.41H
H42.35q6.42H
H53.60t6.42H
Pentane-1,5-diol H1, H53.64t6.54H
H2, H41.57p6.54H
H31.42p6.52H

Key Spectral Differences and Interpretation

The most significant differences in the ¹H NMR spectra of these compounds arise from the presence and configuration of the carbon-carbon double bond in the pent-2-ene-1,5-diol isomers.

  • Vinylic Protons (H2, H3): The olefinic protons in both (E) and (Z)-pent-2-ene-1,5-diol appear significantly downfield (5.55-5.75 ppm) compared to the fully saturated pentane-1,5-diol, which lacks signals in this region. The coupling constant between these vinylic protons is a key differentiator for the isomers. The larger coupling constant for the (E)-isomer (~15.4 Hz) is characteristic of a trans relationship, while the smaller coupling constant for the (Z)-isomer (~11.0 Hz) indicates a cis relationship.

  • Allylic Protons (H1, H4): The protons on the carbons adjacent to the double bond (allylic protons) in the pent-2-ene-1,5-diol isomers are deshielded compared to the methylene (B1212753) protons in pentane-1,5-diol.

  • Methylene Protons: In pentane-1,5-diol, the methylene protons alpha to the hydroxyl groups (H1, H5) appear at approximately 3.64 ppm. The more shielded beta (H2, H4) and gamma (H3) protons resonate further upfield.

Experimental Protocol: ¹H NMR Spectroscopy of Diols

The following is a general procedure for the acquisition of a ¹H NMR spectrum for a diol sample.

1. Sample Preparation:

  • Dissolve 5-10 mg of the diol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.
  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition:

  • Set the appropriate spectral width, acquisition time, and relaxation delay.
  • Acquire the free induction decay (FID) by applying a radiofrequency pulse.
  • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Visualization of Proton Environments

The following diagram illustrates the chemical structure of (E)-pent-2-ene-1,5-diol with its non-equivalent protons labeled, corresponding to the data in the comparison table.

Caption: Structure of (E)-pent-2-ene-1,5-diol with labeled protons.

Comparative

A Comparative Guide to the Analytical Characterization of Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, the structural elucidation of novel or known compounds is a critical step. This guide provides a comparative overview...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the structural elucidation of novel or known compounds is a critical step. This guide provides a comparative overview of key analytical techniques for the characterization of pent-2-ene-1,5-diol, a bifunctional molecule featuring both alkene and alcohol moieties. We will explore the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting predicted and typical experimental data to guide researchers in their analytical strategy.

Mass Spectrometry (MS)

Primary alcohols typically exhibit a weak or absent molecular ion peak and prominent fragments resulting from α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4][6][7] Alkenes often undergo fragmentation at the allylic position, which is a favorable site for cleavage.[5]

Predicted Mass Spectrometry Data for Pent-2-ene-1,5-diol

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Predicted Relative Intensity (%) Fragmentation Pathway
102[C5H10O2]+• (Molecular Ion)C5H10O2< 5Electron Ionization
84[M - H2O]+•C5H8O15Loss of water
71[M - CH2OH]+C4H7O40α-cleavage at C1-C2
57[C4H9]+C4H960Cleavage at C3-C4 with H rearrangement
43[C3H7]+C3H780Cleavage at C2-C3
31[CH2OH]+CH3O100 (Base Peak)α-cleavage at C1-C2

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of a moderately polar compound like pent-2-ene-1,5-diol would involve the following:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) (1-100 µg/mL).

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm I.D. x 1.4 µm film thickness), is suitable for separating alcohols.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-200.

Alternative Analytical Techniques: A Comparison

While MS provides valuable information on molecular weight and fragmentation, a comprehensive characterization of pent-2-ene-1,5-diol benefits from complementary techniques such as NMR and FTIR spectroscopy.

Analytical Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural clues from fragmentation.Molecular ion may be weak or absent for some compounds. Isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Detailed information about the carbon-hydrogen framework and the chemical environment of each proton and carbon atom.Unambiguous structure determination, information on stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Identification of functional groups present in the molecule.Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information for pent-2-ene-1,5-diol. The chemical shifts are influenced by the electronegative oxygen atoms and the double bond.

Predicted ¹H NMR Data for Pent-2-ene-1,5-diol (in CDCl3)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
HO-C(1)1.5-3.0Broad Singlet-
H2-C(1)~4.1DoubletJ = ~5
H-C(2)~5.7Multiplet-
H-C(3)~5.6Multiplet-
H2-C(4)~2.3QuartetJ = ~7
H2-C(5)~3.7TripletJ = ~6
HO-C(5)1.5-3.0Broad Singlet-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the key functional groups in pent-2-ene-1,5-diol.

Predicted FTIR Absorption Bands for Pent-2-ene-1,5-diol

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3550-3200O-H (Alcohol)Stretching (H-bonded)Strong, Broad
3100-3010C-H (Alkene)StretchingMedium
2950-2850C-H (Alkane)StretchingMedium to Strong
1680-1620C=C (Alkene)StretchingVariable
1300-1000C-O (Alcohol)StretchingStrong

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two KBr or NaCl plates to form a thin film.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the predicted fragmentation pathway of pent-2-ene-1,5-diol in an EI-MS and a generalized workflow for its multi-technique characterization.

fragmentation_pathway M Pent-2-ene-1,5-diol [C5H10O2]+• m/z = 102 F1 [M - H2O]+• [C5H8O]+• m/z = 84 M->F1 - H2O F2 [M - CH2OH]+ [C4H7O]+ m/z = 71 M->F2 - •CH2OH F3 [C4H9]+ m/z = 57 M->F3 - C2H3O• F5 [CH2OH]+ m/z = 31 (Base Peak) M->F5 - •C4H7O F4 [C3H7]+ m/z = 43 F2->F4 - CO

Caption: Predicted EI-MS fragmentation of Pent-2-ene-1,5-diol.

analytical_workflow cluster_sample Sample: Pent-2-ene-1,5-diol cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Sample GCMS GC-MS Sample->GCMS NMR NMR (1H, 13C) Sample->NMR FTIR FTIR Sample->FTIR MS_data Molecular Weight & Fragmentation Pattern GCMS->MS_data NMR_data Carbon-Hydrogen Framework NMR->NMR_data FTIR_data Functional Groups FTIR->FTIR_data Structure Structural Elucidation MS_data->Structure NMR_data->Structure FTIR_data->Structure

Caption: Multi-technique workflow for structural elucidation.

References

Validation

Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of Pent-2-ene-1,5-diol

A comprehensive guide for researchers, scientists, and drug development professionals exploring the nuanced reactivity of geometric isomers in unsaturated diols. The spatial arrangement of atoms in a molecule, even with...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the nuanced reactivity of geometric isomers in unsaturated diols.

The spatial arrangement of atoms in a molecule, even with identical connectivity, can profoundly influence its chemical behavior. This guide delves into the comparative reactivity of the cis (Z) and trans (E) isomers of pent-2-ene-1,5-diol. While direct experimental data for this specific compound is limited in publicly accessible literature, this comparison draws upon established principles of stereochemistry, steric hindrance, and documented reactivity patterns of analogous unsaturated alcohols to predict and explain their differential reactivity in key organic transformations.

Executive Summary of Reactivity Differences

The geometric constraints imposed by the double bond in cis- and trans-pent-2-ene-1,5-diol lead to distinct spatial arrangements of the hydroxymethyl groups. These differences in stereochemistry are predicted to have a significant impact on their reactivity, particularly in reactions involving the double bond and the hydroxyl groups. The trans isomer is generally expected to be more thermodynamically stable due to reduced steric strain.[1][2] This inherent stability often translates to a higher activation energy for reactions. Conversely, the proximity of the functional groups in the cis isomer can lead to unique intramolecular interactions and potentially different reaction pathways.

A key experimental finding with analogous allylic alcohols demonstrates that E (trans) and Z (cis) isomers can exhibit divergent reactivity under the same oxidation conditions, yielding completely different products.[1][3] This highlights the critical role of stereochemistry in dictating reaction outcomes.

Data Presentation: Predicted Reactivity Comparison

Reaction TypePredicted Reactivity of Cis-IsomerPredicted Reactivity of Trans-IsomerRationale
Thermodynamic Stability Less stableMore stableSteric strain between the hydroxymethyl group and the alkyl chain on the same side of the double bond in the cis isomer.[1][2]
Oxidation (e.g., with peroxygenase) Predicted to favor epoxidation of the double bond.Predicted to favor oxidation of the primary alcohol to an aldehyde or carboxylic acid.[1][3]The spatial arrangement of the cis isomer may facilitate the approach of the oxidant to the double bond, while in the trans isomer, the primary alcohol is more accessible.[1][3]
Electrophilic Addition (e.g., Bromination) Potentially faster reaction rate due to higher ground state energy. The stereochemistry of the product will be influenced by the cis geometry of the starting material.Potentially slower reaction rate due to lower ground state energy. The stereochemistry of the product will be influenced by the trans geometry of the starting material.The less stable cis isomer has a higher ground state energy, which may lead to a lower activation energy. The stereospecificity of the reaction will dictate the diastereomeric outcome based on the starting isomer.
Acid-Catalyzed Intramolecular Cyclization Likely to favor the formation of a six-membered heterocyclic ring (a tetrahydropyran (B127337) derivative) due to the proximity of the two hydroxyl groups.Less likely to undergo intramolecular cyclization due to the larger distance between the two hydroxyl groups. Intermolecular reactions may be favored.The cis configuration brings the terminal hydroxyl group in closer proximity to the carbocation that could be formed at the double bond, facilitating an intramolecular nucleophilic attack.
Intramolecular Hydrogen Bonding More likely to exhibit intramolecular hydrogen bonding between the two hydroxyl groups.Less likely to exhibit intramolecular hydrogen bonding.The geometry of the cis isomer can allow for the formation of a transient hydrogen bond between the two hydroxyl groups, which can influence the conformation and reactivity of the molecule.

Mandatory Visualization

experimental_workflow Experimental Workflow for Comparative Reactivity Analysis cluster_synthesis Isomer Synthesis & Purification cluster_reactions Comparative Reactions cluster_analysis Analysis cluster_conclusion Conclusion synthesis_cis Synthesis of cis-Pent-2-ene-1,5-diol purification Purification & Characterization (NMR, GC-MS, etc.) synthesis_cis->purification synthesis_trans Synthesis of trans-Pent-2-ene-1,5-diol synthesis_trans->purification oxidation Oxidation (e.g., with MnO2) purification->oxidation electrophilic_addition Electrophilic Addition (e.g., Bromination) purification->electrophilic_addition cyclization Acid-Catalyzed Cyclization purification->cyclization product_analysis Product Identification (NMR, IR, MS) oxidation->product_analysis kinetic_analysis Kinetic Analysis (Monitoring reaction progress) oxidation->kinetic_analysis electrophilic_addition->product_analysis electrophilic_addition->kinetic_analysis cyclization->product_analysis cyclization->kinetic_analysis comparison Comparative Reactivity Profile product_analysis->comparison kinetic_analysis->comparison

Caption: Workflow for comparing cis and trans isomer reactivity.

logical_relationship Logical Relationship of Stereochemistry and Reactivity cluster_isomer Isomer Geometry cluster_properties Molecular Properties cluster_reactivity Reactivity Outcomes cis Cis Isomer (Z-Pent-2-ene-1,5-diol) steric_hindrance Steric Hindrance cis->steric_hindrance Higher intramolecular_interactions Intramolecular Interactions (e.g., H-bonding) cis->intramolecular_interactions More Favorable stereoselectivity Stereoselectivity cis->stereoselectivity Dictates trans Trans Isomer (E-Pent-2-ene-1,5-diol) trans->steric_hindrance Lower trans->stereoselectivity Dictates stability Thermodynamic Stability steric_hindrance->stability Influences product_distribution Product Distribution steric_hindrance->product_distribution reaction_rate Reaction Rate stability->reaction_rate Affects Activation Energy intramolecular_interactions->reaction_rate intramolecular_interactions->product_distribution

Caption: Influence of isomer geometry on reactivity.

Experimental Protocols

The following are proposed experimental protocols for comparing the reactivity of cis- and trans-pent-2-ene-1,5-diol. These are generalized procedures that would require optimization for the specific substrate.

Oxidation with Activated Manganese Dioxide

This experiment aims to compare the rates and products of the oxidation of the allylic alcohol functionality in the cis and trans isomers.

Materials:

  • cis-Pent-2-ene-1,5-diol

  • trans-Pent-2-ene-1,5-diol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • In two separate round-bottom flasks under an inert atmosphere, dissolve a known amount (e.g., 1 mmol) of cis-pent-2-ene-1,5-diol and trans-pent-2-ene-1,5-diol in anhydrous DCM (e.g., 20 mL).

  • To each flask, add a significant excess (e.g., 10 equivalents) of activated MnO₂.

  • Stir the reactions vigorously at room temperature.

  • Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 15 minutes).

  • Once the starting material is consumed in one of the reactions, or after a set time period (e.g., 4 hours), quench both reactions by filtering off the MnO₂ through a pad of celite.

  • Wash the celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to identify the products and determine the relative conversion of each isomer.

Electrophilic Addition of Bromine

This protocol is designed to compare the rate of bromine addition across the double bond of the two isomers.

Materials:

  • cis-Pent-2-ene-1,5-diol

  • trans-Pent-2-ene-1,5-diol

  • Bromine (Br₂) solution in a non-nucleophilic solvent (e.g., CCl₄ or DCM), of known concentration

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of known concentration of cis- and trans-pent-2-ene-1,5-diol in anhydrous DCM.

  • In a quartz cuvette, place a specific volume of the isomer solution.

  • Initiate the reaction by adding a small, known volume of the bromine solution. The total volume should be such that the initial absorbance of bromine at its λ_max is within the linear range of the spectrophotometer.

  • Immediately begin monitoring the decrease in absorbance of bromine over time at its λ_max.

  • Repeat the experiment for the other isomer under identical conditions.

  • The rate of disappearance of bromine is indicative of the rate of reaction. The data can be used to determine the initial rates and compare the relative reactivity of the two isomers.

  • For product analysis, the reaction can be run on a larger scale and quenched with sodium thiosulfate solution after the bromine color has dissipated. The organic layer can then be extracted, dried, and analyzed by NMR and MS.

Acid-Catalyzed Intramolecular Cyclization

This experiment investigates the propensity of each isomer to undergo intramolecular cyclization to form a cyclic ether.

Materials:

  • cis-Pent-2-ene-1,5-diol

  • trans-Pent-2-ene-1,5-diol

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid)

  • An appropriate solvent (e.g., toluene (B28343) or benzene) with a Dean-Stark apparatus to remove water

  • Sodium bicarbonate solution (for quenching)

  • Nuclear Magnetic Resonance (NMR) spectroscopy for analysis

Procedure:

  • In two separate round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, dissolve an equal amount of cis- and trans-pent-2-ene-1,5-diol in the chosen solvent.

  • Add a catalytic amount of the acid to each flask.

  • Heat the reactions to reflux and monitor for the collection of water in the Dean-Stark trap.

  • Monitor the progress of the reactions by TLC or GC.

  • After a set period, or upon completion, cool the reactions to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the resulting product mixture by ¹H and ¹³C NMR to identify the presence and structure of any cyclic products. The comparison of the product distributions will reveal the relative ease of cyclization for each isomer.

References

Comparative

Performance Showdown: A Comparative Guide to Polyurethanes from Unsaturated Diols

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of polyurethanes synthesized from different unsaturated diols, offering insights into how the diol structure influences final polymer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of polyurethanes synthesized from different unsaturated diols, offering insights into how the diol structure influences final polymer properties.

The versatility of polyurethanes (PUs) makes them a cornerstone in advanced material applications, from medical devices to drug delivery systems. The choice of diol in the synthesis of PUs is a critical determinant of their final performance characteristics. This guide provides a comparative analysis of polyurethanes derived from different unsaturated diols, with a focus on how the nature of the unsaturation and the chain length of the diol impact the mechanical and thermal properties of the resulting polymer. The information presented herein is a synthesis of data from various studies to provide a comprehensive overview.

Quantitative Performance Data

The following table summarizes the key performance indicators of polyurethanes synthesized from two different bio-based unsaturated diols derived from oleic acid and undecylenic acid. These diols were reacted with 4,4'-methylenebis(phenylisocyanate) (MDI) to form linear thermoplastic polyurethanes.[1][2]

PropertyPolyurethane from Oleic Acid-Derived DiolPolyurethane from Undecylenic Acid-Derived Diol
Diol Structure C18 chain with an internal double bondC11 chain with a terminal double bond
Tensile Strength (MPa) LowerHigher
Elongation at Break (%) HigherLower
Glass Transition Temp. (Tg, °C) ~ -15 (for a related polyether diol PU)[3]Not explicitly stated, but expected to be higher
Decomposition Temp. (°C) ~ 307 (for a related polyether diol PU)[3]Not explicitly stated

Note: The data presented is based on general trends reported in the literature. Absolute values can vary based on specific synthesis conditions, molecular weight of the polyol, and the precise stoichiometry.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the polyurethanes discussed.

1. Polyurethane Synthesis (Prepolymer Method)

A two-step polymerization method is commonly employed for the synthesis of these polyurethanes.[1]

  • Step 1: Prepolymer Formation: The unsaturated diol (e.g., derived from oleic or undecylenic acid) is reacted with an excess of a diisocyanate, such as 4,4'-methylenebis(phenylisocyanate) (MDI), in a reaction vessel under a nitrogen atmosphere with constant stirring. The reaction is typically carried out at a controlled temperature (e.g., 60-80 °C) until the theoretical isocyanate (NCO) content is reached. This results in the formation of an NCO-terminated prepolymer.

  • Step 2: Chain Extension: The prepolymer is then reacted with a chain extender, which is a low molecular weight diol (e.g., 1,4-butanediol). The chain extender is added to the prepolymer, and the mixture is stirred until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polyurethane. The final polymer is then cast into a mold to form a film or sheet for further characterization.

2. Mechanical Testing: Tensile Properties (ASTM D882)

The tensile properties of the polyurethane films are determined using a universal testing machine according to ASTM D882 standards.[4][5][6]

  • Specimen Preparation: The polyurethane films are cut into rectangular strips of specific dimensions (e.g., 25 mm width and 150 mm length).[7] The thickness of each specimen is measured at several points along its length.

  • Test Procedure: The specimen is mounted in the grips of the tensile testing machine. A uniaxial tensile load is applied at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.[7]

  • Data Analysis: The stress-strain curve is recorded, and from this, the tensile strength (the maximum stress the material can withstand), and elongation at break (the percentage increase in length at the point of failure) are determined.[5]

3. Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)

The glass transition temperature (Tg) of the polyurethanes is determined using Differential Scanning Calorimetry (DSC) following the ASTM D3418 standard.[8][9][10]

  • Sample Preparation: A small sample of the polyurethane (typically 5-10 mg) is hermetically sealed in an aluminum pan.[8]

  • Test Procedure: The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle, in an inert atmosphere (e.g., nitrogen). The rate of heating and cooling is kept constant (e.g., 10-20 °C/min).[9]

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline of the heat flow curve. The Tg is typically taken as the midpoint of this transition.

4. Thermal Analysis: Thermogravimetric Analysis (TGA) (ASTM E1131)

The thermal stability and decomposition temperature of the polyurethanes are evaluated using Thermogravimetric Analysis (TGA) according to the ASTM E1131 standard.[11][12][13][14]

  • Sample Preparation: A small, representative sample of the polyurethane (typically 10-15 mg) is placed in a tared TGA pan.[13]

  • Test Procedure: The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical relationship between the choice of unsaturated diol and the resulting properties of the polyurethane.

G cluster_input Input Components cluster_synthesis Synthesis Process cluster_structure Polymer Structure cluster_properties Resulting Properties Diol Unsaturated Diol Polymerization Polyurethane Synthesis Diol->Polymerization PU_Structure Polyurethane Chain Structure Isocyanate Diisocyanate (e.g., MDI) Isocyanate->Polymerization Polymerization->PU_Structure Mechanical Mechanical Properties (Tensile Strength, Elongation) PU_Structure->Mechanical Thermal Thermal Properties (Glass Transition, Decomposition) PU_Structure->Thermal

Caption: Logical flow from diol selection to polyurethane properties.

References

Validation

A Comparative Guide to the Copolymerization Reactivity of Unsaturated Diols

Abstract Introduction Copolymerization is a powerful technique for the synthesis of polymers with tailored properties by incorporating two or more different monomeric units into a single polymer chain. The distribution o...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Copolymerization is a powerful technique for the synthesis of polymers with tailored properties by incorporating two or more different monomeric units into a single polymer chain. The distribution of these monomers along the chain is governed by their respective reactivity ratios (r1 and r2). These ratios quantify the preference of a growing polymer chain ending in one monomer to add the same type of monomer versus the other comonomer.[1] Understanding and controlling these reactivity ratios is paramount for designing copolymers with specific thermal, mechanical, and solubility characteristics.[1]

While pent-2-ene-1,5-diol is a potentially valuable monomer due to its diol functionality and unsaturation, there is a notable lack of published data regarding its reactivity ratios in copolymerization. To address this gap, this guide provides a comparative analysis of the reactivity ratios of structurally analogous monomers, specifically divinyl ethers and unsaturated diols derived from renewable resources like glycerol. This information can serve as a valuable reference for predicting the copolymerization behavior of pent-2-ene-1,5-diol and for selecting suitable comonomers and reaction conditions.

Comparative Reactivity Ratios of Alternative Unsaturated Diols

Due to the absence of specific data for pent-2-ene-1,5-diol, this section presents the reactivity ratios of various divinyl ethers and glycerol-derived vinyl ethers when copolymerized with common comonomers. These monomers share key structural features with pent-2-ene-1,5-diol, such as the presence of vinyl groups and hydroxyl functionalities (or precursors thereof), making them relevant for comparison.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Copolymerization System/Conditions Reference
StyreneEthyleneglycol dimethacrylate0.350.65Tracer technique used for composition analysis.[2]
Styrenem-Divinylbenzene0.650.60Tracer technique used for composition analysis.[2]
Glycerol-derived vinyl ether with acetal-protected diolsMethyl acrylate (B77674) (MA)Relatively high copolymerization reactivity-Reversible addition–fragmentation chain transfer (RAFT) polymerization.[3]
Glycerol-derived vinyl ether with acetal-protected diolsN-isopropylacrylamide (NIPAM)Reactivity ratio changed slightly depending on the polymerization solvent-Reversible addition–fragmentation chain transfer (RAFT) polymerization.[3]
Acrylate-Vinyl Ether Divinyl Monomer---Cyclopolymerization via Nitroxide-Mediated Radical Polymerization. The study focused on cyclopolymerization rather than traditional copolymerization, thus reactivity ratios were not determined in the conventional sense.[4]

Experimental Protocol for Determination of Reactivity Ratios

The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes. Several methods have been developed for this purpose, including the Fineman-Ross and Kelen-Tüdős linearization methods, as well as nonlinear least-squares (NLLS) analysis of copolymer composition data.[5][6] The NLLS method is often considered the most statistically sound approach.[5] The following is a generalized protocol for determining reactivity ratios.

3.1. Materials and Methods

  • Monomers: Monomer 1 (e.g., an unsaturated diol) and Monomer 2 (comonomer) should be purified prior to use to remove inhibitors and other impurities.

  • Initiator: A suitable initiator for the chosen polymerization technique (e.g., 2,2′-azobis(isobutyronitrile) (AIBN) for free radical polymerization).

  • Solvent: A solvent that dissolves both monomers and the resulting copolymer.

  • Internal Standard: A non-reactive compound with a distinct NMR signal for quantitative analysis (e.g., pyridazine).[5]

  • Instrumentation: NMR spectrometer, gas chromatograph (GC), or other analytical instrument for determining monomer and copolymer composition.

3.2. Copolymerization Procedure

  • Prepare a series of reaction mixtures with varying initial molar feed ratios of the two monomers (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).

  • Add a known amount of initiator and internal standard to each reaction mixture.

  • Degas the reaction mixtures to remove oxygen, which can inhibit radical polymerization.

  • Conduct the polymerization at a constant temperature until low conversion is reached (typically <10%). This is to ensure that the monomer feed ratio remains relatively constant during the polymerization.[7]

  • Terminate the polymerization by rapid cooling or by adding an inhibitor.

  • Isolate the copolymer by precipitation in a non-solvent and dry to a constant weight to determine the conversion.

3.3. Determination of Copolymer Composition

  • Analyze the composition of the unreacted monomer mixture or the isolated copolymer using a suitable analytical technique such as ¹H NMR spectroscopy.[5]

  • From the analytical data, calculate the molar fraction of each monomer in the copolymer.

3.4. Calculation of Reactivity Ratios

  • Using the initial monomer feed ratios and the determined copolymer compositions, calculate the reactivity ratios (r1 and r2) using a suitable method.

  • Kelen-Tüdős Method: This is a linearization method that is considered more reliable than the Fineman-Ross method.[5][6] It involves plotting η against ξ, where η and ξ are functions of the monomer feed and copolymer compositions. The reactivity ratios can be determined from the slope and intercept of the resulting line.[6]

  • Nonlinear Least-Squares (NLLS) Method: This method involves fitting the experimental data (copolymer composition vs. comonomer feed) directly to the Mayo-Lewis equation using a computational algorithm.[5] This approach is considered the most statistically accurate for determining reactivity ratios at low conversions.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of monomer reactivity ratios.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Calculation Monomer_Purification Monomer Purification Feed_Ratio_Design Design of Monomer Feed Ratios Monomer_Purification->Feed_Ratio_Design Initiator_Selection Initiator & Solvent Selection Initiator_Selection->Feed_Ratio_Design Copolymerization Copolymerization to Low Conversion Feed_Ratio_Design->Copolymerization Sampling Sampling & Termination Copolymerization->Sampling Isolation Copolymer Isolation & Purification Sampling->Isolation Composition_Analysis Copolymer Composition Analysis (e.g., NMR) Isolation->Composition_Analysis Data_Processing Data Processing Composition_Analysis->Data_Processing Reactivity_Ratio_Calc Reactivity Ratio Calculation (e.g., NLLS) Data_Processing->Reactivity_Ratio_Calc

Caption: Experimental workflow for determining monomer reactivity ratios.

Conclusion

While direct experimental data on the reactivity ratio of pent-2-ene-1,5-diol in copolymerization remains elusive, this guide provides a valuable comparative framework by examining structurally similar monomers such as divinyl ethers and glycerol-derived unsaturated diols. The presented data and experimental protocol offer a solid foundation for researchers to design and execute experiments to determine the reactivity ratios of novel unsaturated diols. The application of robust methodologies like the nonlinear least-squares analysis is recommended for obtaining accurate and reliable reactivity data. This knowledge is essential for the rational design and synthesis of new copolymers with precisely controlled architectures and properties for a wide range of applications, including in the field of drug development.

References

Comparative

Thermal analysis (TGA/DSC) of Pent-2-ene-1,5-diol based polymers

A Comparative Guide to the Thermal Properties of Polymers Derived from Pent-2-ene-1,5-diol and Structurally Related Monomers For Researchers, Scientists, and Drug Development Professionals This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Properties of Polymers Derived from Pent-2-ene-1,5-diol and Structurally Related Monomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of polymers derived from pent-2-ene-1,5-diol and its structural analogues. Due to the limited availability of data on polymers synthesized directly from pent-2-ene-1,5-diol, this document focuses on comparing the thermal behavior of polyesters and polyurethanes derived from saturated C5 diols, other unsaturated diols, and related monomers. The aim is to provide a predictive framework for the thermal characteristics of pent-2-ene-1,5-diol based polymers by examining the influence of unsaturation, chain length, and polymer backbone chemistry.

The thermal properties of polymers, such as their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical for determining their processing conditions, service temperature, and overall stability. This is particularly relevant in drug development, where polymers are often utilized as excipients, delivery vehicles, and in medical devices.

Comparative Thermal Analysis Data

The following tables summarize the key thermal properties of various polyesters and polyurethanes, providing a basis for understanding the potential performance of pent-2-ene-1,5-diol based systems.

Table 1: Thermal Properties of Polyesters Derived from 1,5-Pentanediol and Various Diacids

DiacidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
Succinic Acid-5545375
Glutaric Acid-6529378
Adipic Acid-6050380
Sebacic Acid-5865390

Data synthesized from literature to provide a representative comparison.

Table 2: Comparison of Thermal Properties of Polyesters from Different Diols

Polymer SystemDiolDiacid/MonomerTg (°C)Tm (°C)Td (°C)
Saturated C5 Polyester1,5-PentanediolAdipic Acid-6050380
Saturated C4 Polyester1,4-ButanediolAdipic Acid-4555385
Unsaturated Polyester (UPR)Propylene GlycolMaleic Anhydride~60-80 (cured)N/A~350-400
Unsaturated Polyester (UPR)Neopentyl GlycolMaleic Anhydride~70-90 (cured)N/A~360-410

Data is illustrative and compiled from various sources for comparative purposes. Td values can vary based on specific formulations and curing conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure (based on ASTM E1131):

  • Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed into a tared TGA pan (typically platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[1][2]

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td5%). The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.

Instrumentation: A differential scanning calorimeter.

Procedure (based on ASTM D3418):

  • Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating and Cooling Program: A typical program involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a low temperature (e.g., -80 °C) to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from the second heating scan is typically used for analysis of Tg and Tm.[3]

  • Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.

  • Data Analysis:

    • Glass Transition (Tg): Observed as a step-like change in the baseline of the heat flow curve.

    • Melting Temperature (Tm): Observed as an endothermic peak. The peak maximum is generally taken as the Tm.

    • Crystallization Temperature (Tc): Observed as an exothermic peak during the cooling scan.

Workflow for Thermal Analysis of Novel Polymers

The following diagram illustrates a typical workflow for the synthesis and thermal characterization of a new polymer, such as one based on pent-2-ene-1,5-diol.

Thermal_Analysis_Workflow Monomer Monomer Synthesis (e.g., Pent-2-ene-1,5-diol) Polymerization Polymerization (e.g., Polycondensation) Monomer->Polymerization Purification Polymer Purification Polymerization->Purification Structural_Char Structural Characterization (NMR, FTIR) Purification->Structural_Char TGA_Analysis TGA Analysis Structural_Char->TGA_Analysis Sample DSC_Analysis DSC Analysis Structural_Char->DSC_Analysis Sample Td_Data Decomposition Temp. (Td) TGA_Analysis->Td_Data Yields Tg_Tm_Data Glass Transition (Tg) Melting Temp. (Tm) DSC_Analysis->Tg_Tm_Data Yields Data_Comparison Data Comparison & Interpretation Td_Data->Data_Comparison Tg_Tm_Data->Data_Comparison

Caption: Workflow for Synthesis and Thermal Analysis.

Discussion and Comparison

The introduction of a carbon-carbon double bond into the polymer backbone, as would be the case with pent-2-ene-1,5-diol, is expected to have a significant impact on the thermal properties compared to its saturated analogue, 1,5-pentanediol.

  • Effect on Glass Transition Temperature (Tg): The double bond will introduce rigidity into the polymer chain, restricting segmental motion. This is likely to lead to a higher Tg for polymers based on pent-2-ene-1,5-diol compared to those based on 1,5-pentanediol. The extent of this increase will depend on the overall polymer structure and the nature of the co-monomer. For cured unsaturated polyesters, the crosslink density is a major factor determining the final Tg.

  • Effect on Melting Temperature (Tm): The presence of the double bond can disrupt the regular packing of polymer chains, potentially leading to a lower degree of crystallinity and a lower melting temperature. However, if the rigidity of the double bond promotes a different, well-ordered crystalline structure, the Tm could potentially increase. The cis/trans isomerism of the double bond in pent-2-ene-1,5-diol would also play a crucial role in determining the polymer's ability to crystallize.

  • Effect on Thermal Stability (Td): The thermal stability of polymers is related to the bond dissociation energies of the chemical bonds in the polymer chain. While the C=C double bond itself is strong, the allylic C-H and C-C bonds adjacent to the double bond in a pent-2-ene-1,5-diol derived polymer could be more susceptible to thermal degradation, potentially leading to a lower decomposition temperature compared to fully saturated aliphatic polyesters. However, in some cases, the presence of unsaturation can lead to crosslinking reactions at elevated temperatures, which can increase the char yield and the apparent thermal stability at higher temperatures.

Conclusion

For professionals in drug development and materials science, these comparisons underscore the importance of monomer structure in tailoring the thermal properties of polymers for specific applications. Further experimental investigation into the synthesis and thermal characterization of pent-2-ene-1,5-diol based polymers is warranted to fully elucidate their properties and potential applications.

References

Validation

A Comparative Guide to the Mechanical Properties of Polyesters Synthesized from Various Diols

Comparative Analysis of Mechanical Properties The mechanical behavior of polyesters is intricately linked to the chemical structure of the constituent diol. Factors such as chain length, branching, and the presence of un...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Mechanical Properties

The mechanical behavior of polyesters is intricately linked to the chemical structure of the constituent diol. Factors such as chain length, branching, and the presence of unsaturated bonds in the diol can significantly influence the tensile strength, Young's modulus, and elongation at break of the resulting polymer. Below is a summary of mechanical properties for polyesters synthesized from a range of diols. This data serves as a benchmark for estimating the performance of novel polyester (B1180765) formulations.

DiolDiacidTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Ethylene GlycolItaconic Acid43.33--[1][2]
1,3-PropanediolItaconic Acid---[2]
1,4-ButanediolItaconic Acid---[2]
1,5-PentanediolItaconic Acid---[2]
1,6-HexanediolFumaric Acid---[3][4]
1,8-OctanediolFumaric Acid---[3][4]
1,10-DecanediolFumaric Acid---[3][4]
Various DiolsCitric Acidup to 11.151.60 - 13.98up to 502[5]
1,5-PentanediolVarious Aliphatic Diacids---[6]
Various α,ω-diolsEugenol-derived Diacid0.96 - 3.371.2 - 6.9840 - 1000[7]

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and mechanical testing of polyesters.

1. Polyester Synthesis via Melt Polycondensation

This protocol is a generalized procedure for synthesizing unsaturated polyester resins.

  • Materials: Diol (e.g., Ethylene Glycol, 1,5-Pentanediol), Diacid (e.g., Itaconic Acid), Catalyst (e.g., FASCAT 4100), Reactive Diluent (e.g., Styrene), Photoinitiator (e.g., TPO).[1][2]

  • Procedure:

    • A molar ratio of 1:1.2 (diacid to diol) is used.[2]

    • The diacid, diol, and catalyst are charged into a flask equipped with a mechanical stirrer, nitrogen inlet, condenser, and a thermocouple.[1]

    • The mixture is stirred at 200 rpm under a nitrogen atmosphere.[1]

    • The temperature is gradually increased from 180 to 220 °C over a period of 5 hours.[1]

    • A vacuum is applied to the system to facilitate the removal of water as a byproduct.[1]

    • The acid value of the mixture is monitored throughout the reaction.[1]

    • The polycondensation reaction is terminated when the acid value drops below 25 mg KOH/g.[1]

    • The resulting product is a light yellow, viscous unsaturated polyester prepolymer.[1]

  • Curing: The prepolymer is subsequently cured under 405 nm UV light using a reactive diluent and a photoinitiator.[1][2]

2. Mechanical Testing of Polymers

The mechanical properties of the cured polyester samples are typically evaluated following standardized procedures.

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Sample Preparation: Dog-bone shaped specimens are prepared from the cured polymer sheets.

  • Testing Apparatus: A universal testing machine equipped with a load cell and extensometer.

  • Procedure:

    • The dimensions (width and thickness) of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The load and displacement data are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Visualizations

Experimental Workflow for Polyester Synthesis and Characterization

G cluster_synthesis Polyester Synthesis cluster_curing Curing cluster_testing Mechanical Testing cluster_results Results Monomers Diol & Diacid Monomers Catalyst Catalyst Addition Monomers->Catalyst Polycondensation Melt Polycondensation Catalyst->Polycondensation Prepolymer Unsaturated Polyester Prepolymer Polycondensation->Prepolymer Additives Add Reactive Diluent & Photoinitiator Prepolymer->Additives UVCuring UV Curing Additives->UVCuring CuredPolymer Cured Polyester UVCuring->CuredPolymer SamplePrep Specimen Preparation (ASTM D638) CuredPolymer->SamplePrep TensileTest Tensile Testing SamplePrep->TensileTest DataAnalysis Data Analysis TensileTest->DataAnalysis Properties Tensile Strength Young's Modulus Elongation at Break DataAnalysis->Properties

Caption: Workflow for polyester synthesis and mechanical testing.

Logical Relationship of Diol Structure to Mechanical Properties

G cluster_properties Polymer Properties cluster_mechanical Mechanical Performance Diol Diol Structure ChainLength Chain Length Diol->ChainLength Branching Branching Diol->Branching Unsaturation Unsaturation (e.g., Pent-2-ene-1,5-diol) Diol->Unsaturation TensileStrength Tensile Strength ChainLength->TensileStrength Influences Modulus Young's Modulus ChainLength->Modulus Influences Elongation Elongation at Break ChainLength->Elongation Influences Branching->TensileStrength Influences Branching->Modulus Influences Branching->Elongation Influences Unsaturation->TensileStrength Influences Unsaturation->Modulus Influences Unsaturation->Elongation Influences

Caption: Influence of diol structure on mechanical properties.

References

Comparative

A comparative study of diols for unsaturated polyester resins.

For Researchers, Scientists, and Drug Development Professionals Unsaturated polyester (B1180765) resins (UPRs) are a cornerstone in the world of thermosetting polymers, prized for their versatility, cost-effectiveness, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unsaturated polyester (B1180765) resins (UPRs) are a cornerstone in the world of thermosetting polymers, prized for their versatility, cost-effectiveness, and robust performance characteristics. The selection of the diol, a fundamental building block, is a critical determinant of the final properties of the cured resin. This guide provides a comprehensive comparison of various diols used in the synthesis of UPRs, supported by experimental data, to aid in the rational design of materials for specific applications.

The Influence of Diol Structure on Resin Properties

The molecular structure of the diol—be it linear, branched, or cyclic—profoundly impacts the performance of the resulting unsaturated polyester resin. Key properties such as mechanical strength, thermal stability, and chemical resistance are directly linked to the diol's chain length, presence of side groups, and aromaticity.

Linear diols, such as ethylene (B1197577) glycol and 1,4-butanediol, generally impart a higher degree of flexibility to the polymer backbone. As the length of the alkylene chain in the diol increases, the flexibility of the resin tends to increase, which can lead to improved toughness but may decrease the glass transition temperature (Tg).[1][2] Conversely, branched diols like propylene (B89431) glycol introduce asymmetry, which can disrupt chain packing and lead to lower crystallinity and improved impact resistance.[1] Aromatic diols contribute to rigidity and enhanced thermal stability.

Bio-based diols are gaining significant attention as sustainable alternatives to their petrochemical-derived counterparts.[3][4][5] These diols, often derived from renewable resources, can offer unique structural features that lead to novel resin properties.

Comparative Performance Data of Diols in UPRs

The following tables summarize key performance data for UPRs synthesized with various diols. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Thermal Properties of UPRs Based on Different Diols

DiolUnsaturated Acid/AnhydrideSaturated Acid/AnhydrideGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td-5%) (°C)
Ethylene GlycolItaconic Acid-->200[1]
1,3-PropanediolFumaric Acid--16.6 to -30.1[3]-
1,4-ButanediolFumaric Acid--16.6 to -30.1[3]-
1,6-HexanediolFumaric AcidSuccinic Acid--
1,8-OctanediolFumaric AcidSuccinic Acid--
1,10-DecanediolFumaric AcidSuccinic Acid--
Propylene GlycolMaleic AnhydridePhthalic Anhydride--
Diethylene GlycolMaleic AnhydridePhthalic Anhydride--

Note: Specific values can vary significantly based on the exact formulation, including the ratio of unsaturated to saturated acids and the curing conditions.

Table 2: Mechanical Properties of UV-Cured UPRs Based on Different Diols

DiolUnsaturated AcidReactive DiluentTensile Strength (MPa)Elongation at Break (%)Impact Resistance (kJ/m²)
Ethylene GlycolItaconic AcidStyrene43.33[1]--
Branched Diol (unspecified)Itaconic AcidStyrene--1.73[1]
Aromatic Diol (modified)Itaconic AcidStyrene51.85[1]13.47[1]-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of unsaturated polyester resins.

Synthesis of Unsaturated Polyester Resins

A common method for synthesizing UPRs is melt polycondensation .[1][2]

  • Charging the Reactor: The diol, unsaturated dicarboxylic acid (or anhydride), and saturated dicarboxylic acid (or anhydride) are charged into a reactor equipped with a stirrer, a thermometer, an inert gas inlet, and a condenser.

  • Heating and Reaction: The mixture is heated, typically in stages, to temperatures ranging from 150°C to 220°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation and discoloration.

  • Water Removal: The water produced during the esterification reaction is continuously removed, often with the aid of a solvent like xylene to form an azeotrope, or under vacuum in the later stages.[2]

  • Monitoring the Reaction: The progress of the reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.[6]

  • Cooling and Dilution: Once the desired acid value is achieved, the reactor is cooled, and the resulting polyester is typically dissolved in a reactive diluent, such as styrene, to yield the final liquid resin.

Characterization Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the synthesized polyester by identifying characteristic functional groups such as ester carbonyl (C=O), hydroxyl (-OH), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the composition and microstructure of the polymer chain.[7] Both ¹H NMR and ¹³C NMR are commonly employed.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyester.[3]

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the cured resin, providing insight into its thermal properties and crosslink density.[3]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the resin by measuring its weight loss as a function of temperature.[3]

  • Mechanical Testing: Standardized tests such as tensile testing (ASTM D638), flexural testing (ASTM D790), and impact testing (ASTM D256) are used to determine the mechanical properties of the cured resin.

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the key processes and relationships in the study of diols for UPRs.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Diol Diol Melt_Polycondensation Melt Polycondensation (150-220°C, Inert Atm.) Diol->Melt_Polycondensation Unsaturated_Acid Unsaturated Acid/ Anhydride Unsaturated_Acid->Melt_Polycondensation Saturated_Acid Saturated Acid/ Anhydride Saturated_Acid->Melt_Polycondensation Water_Removal Water Removal Melt_Polycondensation->Water_Removal UPR_Prepolymer Unsaturated Polyester Pre-polymer Melt_Polycondensation->UPR_Prepolymer Liquid_UPR Liquid UPR UPR_Prepolymer->Liquid_UPR Reactive_Diluent Reactive Diluent (e.g., Styrene) Reactive_Diluent->Liquid_UPR

Caption: General workflow for the synthesis of unsaturated polyester resins.

DiolStructureProperty cluster_diol Diol Structure cluster_property Resin Properties Linear Linear (e.g., Ethylene Glycol) Flexibility Increased Flexibility Linear->Flexibility Branched Branched (e.g., Propylene Glycol) Impact_Resistance Improved Impact Resistance Branched->Impact_Resistance Aromatic Aromatic Thermal_Stability Enhanced Thermal Stability Aromatic->Thermal_Stability Bio_based Bio-based Sustainability Improved Sustainability Bio_based->Sustainability

Caption: Relationship between diol structure and key resin properties.

SignalingPathways cluster_initiation Initiation cluster_propagation Propagation & Crosslinking Initiator Initiator (e.g., MEKP) Radical Free Radical Initiator->Radical Accelerator Accelerator (e.g., Cobalt Octoate) Accelerator->Radical activates UPR_Chain Unsaturated Polyester Chain Radical->UPR_Chain attacks C=C Styrene Styrene Monomer Radical->Styrene attacks C=C UPR_Chain->Styrene co-polymerizes Crosslinked_Network 3D Crosslinked Network UPR_Chain->Crosslinked_Network Styrene->UPR_Chain co-polymerizes Styrene->Crosslinked_Network

Caption: Curing mechanism of unsaturated polyester resins.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of Pent-2-ene-1,5-diol: A Guide for Laboratory Professionals

For immediate reference, treat Pent-2-ene-1,5-diol as a hazardous chemical waste. Due to its irritant properties and potential environmental hazards, it must not be disposed of down the drain or in regular trash.

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Pent-2-ene-1,5-diol as a hazardous chemical waste. Due to its irritant properties and potential environmental hazards, it must not be disposed of down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory for the disposal of this compound. This guide provides a comprehensive overview of the necessary procedures to ensure safety and compliance.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If handling large quantities or in an area with poor ventilation, a NIOSH-approved respirator may be necessary to avoid respiratory tract irritation.[1][2]

Ventilation: All handling of Pent-2-ene-1,5-diol for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

II. Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Container: Use a dedicated, properly labeled hazardous waste container. The original container is often the best choice. The container must be made of a material compatible with Pent-2-ene-1,5-diol and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Pent-2-ene-1,5-diol". Also, indicate the associated hazards (e.g., Irritant).

  • Segregation: Do not mix Pent-2-ene-1,5-diol waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible materials can lead to dangerous chemical reactions.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from ignition sources.[2][3]

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Prevent the spill from entering drains or waterways.[4]

  • For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and collect the liquid.[4][5]

  • The absorbent material contaminated with Pent-2-ene-1,5-diol must be collected and placed in the designated hazardous waste container.[4]

  • Clean the affected area thoroughly.

3. Final Disposal:

  • The disposal of the collected Pent-2-ene-1,5-diol waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Provide the EHS department with a completed hazardous waste manifest, accurately detailing the contents of the container.

III. Quantitative Data and Hazard Summary

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal Consideration Do not dispose of down the drain.[4]
Spill Response Absorb with inert material and dispose of as hazardous waste.[4][5]

IV. Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of Pent-2-ene-1,5-diol.

start Pent-2-ene-1,5-diol Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes waste_container Transfer to Labeled Hazardous Waste Container spill->waste_container No collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->waste_container store_waste Store in Designated Secondary Containment waste_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for Pent-2-ene-1,5-diol.

References

Handling

Personal protective equipment for handling Pent-2-ene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety, handling, and disposal information for Pent-2-ene-1,5-diol. The following guidelines are critical for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Pent-2-ene-1,5-diol. The following guidelines are critical for ensuring laboratory safety and operational integrity.

(E)-pent-2-ene-1,5-diol is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the safety protocols outlined below is mandatory to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Pent-2-ene-1,5-diol in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Work & Handling Chemical safety goggles or a face shield.[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4][5][6]Laboratory coat, closed-toe shoes.Work in a well-ventilated area or under a chemical fume hood.[7]
Weighing and Transferring Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4][5][6]Chemical-resistant apron over a laboratory coat, closed-toe shoes.Use of a chemical fume hood is mandatory.
Small Spill Cleanup (<100 mL) Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[6]Chemical-resistant apron or suit, closed-toe shoes.A NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate.
Large Spill Cleanup (>100 mL) Chemical safety goggles and a full-face respirator.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) and outer disposable gloves.[6]Full chemical-resistant suit and boots.A NIOSH-approved self-contained breathing apparatus (SCBA).
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4][5][6]Laboratory coat, closed-toe shoes.Work in a well-ventilated area.

Experimental Protocol: Safe Handling of Pent-2-ene-1,5-diol

This protocol outlines the step-by-step procedure for the safe handling of Pent-2-ene-1,5-diol during routine laboratory experiments.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
  • Verify that a safety shower and eyewash station are accessible and unobstructed.
  • Designate a specific area within the fume hood for handling Pent-2-ene-1,5-diol.
  • Assemble all necessary glassware and equipment before commencing work.

2. Personal Protective Equipment (PPE) Donning:

  • Put on a clean, buttoned laboratory coat.
  • Don chemical safety goggles.
  • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.

3. Chemical Handling:

  • Transport the sealed container of Pent-2-ene-1,5-diol to the designated fume hood.
  • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
  • Use a properly grounded and bonded dispensing setup to prevent static discharge if transferring large quantities.
  • Keep the container sealed when not in use.[2]

4. Post-Handling:

  • Decontaminate any surfaces that may have come into contact with the chemical.
  • Properly label and store any unused chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
  • Remove gloves and wash hands thoroughly with soap and water.

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a spill of Pent-2-ene-1,5-diol.

Spill_Response_Workflow Spill Response Workflow for Pent-2-ene-1,5-diol cluster_assessment Initial Assessment cluster_small_spill Small Spill (<100 mL) cluster_large_spill Large Spill (>100 mL) Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Alert_Small Alert others in the immediate area Assess->Alert_Small Small Spill Evacuate Evacuate the area Assess->Evacuate Large Spill PPE_Small Don appropriate PPE Alert_Small->PPE_Small Contain_Small Contain spill with inert absorbent material PPE_Small->Contain_Small Collect_Small Collect absorbed material into a sealed container Contain_Small->Collect_Small Clean_Small Clean the spill area Collect_Small->Clean_Small Dispose_Small Dispose of as hazardous waste Clean_Small->Dispose_Small Alert_Large Alert emergency services and EHS Evacuate->Alert_Large Isolate Isolate the spill area Alert_Large->Isolate Cleanup Allow trained personnel to clean up Isolate->Cleanup

Caption: Workflow for responding to a spill of Pent-2-ene-1,5-diol.

Disposal Plan

All waste containing Pent-2-ene-1,5-diol must be treated as hazardous waste.

1. Waste Collection:

  • Collect all liquid waste containing Pent-2-ene-1,5-diol in a dedicated, properly labeled, and sealed container.
  • Solid waste, such as contaminated gloves, paper towels, and absorbent materials, should be collected in a separate, clearly labeled, and sealed hazardous waste bag or container.

2. Storage:

  • Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

3. Disposal:

  • Arrange for the disposal of all Pent-2-ene-1,5-diol waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8][9][10]
  • Do not dispose of Pent-2-ene-1,5-diol down the drain or in regular trash.[7]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling Pent-2-ene-1,5-diol and maintain a safe and compliant laboratory environment.

References

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